molecular formula C10H12F2NO5P B071517 4-(Phosphonodifluoromethyl)-L-phenylalanine CAS No. 188642-79-7

4-(Phosphonodifluoromethyl)-L-phenylalanine

Cat. No.: B071517
CAS No.: 188642-79-7
M. Wt: 295.18 g/mol
InChI Key: HRDUMKHDIFUQGB-QMMMGPOBSA-N
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Description

4-(Phosphonodifluoromethyl)-L-phenylalanine, widely known as F2Pmp, is a well-established and non-hydrolyzable mimetic of phosphotyrosine (pTyr) that serves as a critical building block in the development of potent inhibitors for protein tyrosine phosphatases (PTPs) . Its primary research value lies in its structural resemblance to pTyr, enabling it to effectively bind the highly conserved active site of PTPs, while the difluoromethyl phosphonate group provides exceptional metabolic stability against enzymatic hydrolysis . The two fluorine atoms in the phosphonodifluoromethyl moiety are key to its enhanced potency; they not only lower the pKa of the phosphonate group but also introduce hydrogen bonding interactions with active site residues in a manner that more closely mimics the phosphate ester oxygen of natural pTyr, resulting in significantly higher binding affinity compared to its non-fluorinated counterpart . This compound is a foundational starting point for creating potent, selective, and cell-permeable chemical probes to interrogate the physiological functions of PTPs, a large enzyme family whose roles in cellular signaling and human diseases like cancer, diabetes, and neurological disorders are still being unraveled . Advanced research utilizes F2Pmp in fragment-based and structure-based drug design strategies, where it is tethered to diversity fragments that engage unique peripheral pockets near the PTP active site, thereby conferring both enhanced potency and remarkable selectivity toward specific PTP targets . This approach has successfully led to the development of first-in-class, potent, and selective inhibitors for challenging phosphatase targets such as the human CDC14A and B, providing valuable tools for investigating their roles in cell differentiation, ciliogenesis, and the DNA damage response . Consequently, this compound remains an indispensable reagent for chemists and biologists aiming to elucidate PTP biology and validate the therapeutic potential of these enzymes.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUMKHDIFUQGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp)

Author: BenchChem Technical Support Team. Date: January 2026

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) has emerged as a critical tool in chemical biology and drug discovery. It serves as a non-hydrolyzable mimetic of phosphotyrosine (pTyr), enabling the study of phosphorylation-dependent signaling pathways and the development of potent and selective inhibitors of protein tyrosine phosphatases (PTPs) and SH2 domain-containing proteins.[1][2][3] The difluoromethyl group flanking the phosphonate imparts unique electronic properties that closely mimic the pKa and geometry of a natural phosphate ester, while conferring resistance to enzymatic hydrolysis.[4] This guide provides a comprehensive overview of the primary synthetic strategies for F₂Pmp, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.

Introduction: The Significance of F₂Pmp in Signal Transduction Research

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.

The study of these pathways and the development of targeted therapeutics have been hampered by the inherent instability of the phosphate ester bond in phosphotyrosine (pTyr), which is readily cleaved by PTPs.[5][6] This led to the development of non-hydrolyzable pTyr mimetics, with this compound (F₂Pmp) standing out as a particularly effective surrogate.[2][3] The introduction of the difluoromethylene group is crucial; it lowers the pKa of the adjacent phosphonic acid to more closely match that of a phosphate monoester and can participate in hydrogen bonding interactions within enzyme active sites, similar to the natural phosphate ester oxygen.[4] Consequently, F₂Pmp-containing peptides often exhibit high binding affinity and specificity for their target proteins, making them invaluable research tools and promising therapeutic leads.[2]

This guide will delve into the key synthetic methodologies for preparing this important molecule, focusing on providing practical, actionable information for researchers in the field.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of F₂Pmp presents a significant challenge due to the need for stereocontrol at the α-carbon of the amino acid and the introduction of the phosphonodifluoromethyl moiety onto the aromatic ring. The primary retrosynthetic disconnection breaks the bond between the phenylalanine core and the phosphonodifluoromethyl group. This leads to two main strategic approaches:

  • Strategy A: Electrophilic Aromatic Substitution/Cross-Coupling: This approach involves the preparation of a suitable L-phenylalanine derivative with a leaving group (e.g., iodide) at the 4-position of the aromatic ring. This intermediate then undergoes a cross-coupling reaction with a reagent that delivers the phosphonodifluoromethyl group.

  • Strategy B: Nucleophilic Difluoromethylphosphonate Addition: This strategy utilizes a nucleophilic difluoromethylphosphonate anion, which is then reacted with an electrophilic phenylalanine derivative.

A generalized overview of these synthetic pathways is presented below:

Synthetic_Strategies_F2Pmp cluster_0 Strategy A: Electrophilic Aromatic Substitution / Cross-Coupling cluster_1 Strategy B: Asymmetric Synthesis from Achiral Precursors F2Pmp 4-(Phosphonodifluoromethyl) -L-phenylalanine (F₂Pmp) A_Intermediate Protected 4-Iodo-L-phenylalanine Derivative A_Coupling Copper-mediated Cross-Coupling A_Intermediate->A_Coupling A_Reagent Phosphonodifluoromethyl Reagent (e.g., Cd(CF₂P(O)(OEt)₂)Br) A_Reagent->A_Coupling A_Coupling->F2Pmp Deprotection B_Intermediate 4-(Diethoxyphosphoryldifluoromethyl) -benzaldehyde B_Condensation Asymmetric Aldol or Michael Addition B_Intermediate->B_Condensation B_Glycine Glycine Derivative (e.g., Glycine Schiff Base) B_Glycine->B_Condensation B_Condensation->F2Pmp Hydrolysis & Deprotection

Caption: Key retrosynthetic strategies for the synthesis of F₂Pmp.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for a commonly employed and effective synthetic route, primarily following the principles of Strategy A, which has been shown to be scalable and efficient.[7]

Synthesis of the Key Precursor: N-α-Fmoc-4-iodo-L-phenylalanine

The starting point for this synthesis is the readily available L-phenylalanine. The key steps involve the protection of the amino group and the iodination of the aromatic ring.

Experimental Protocol:

  • Amino Group Protection: L-phenylalanine is first protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.

    • Dissolve L-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

    • Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

    • Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in dioxane.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting N-α-Fmoc-L-phenylalanine by crystallization or chromatography.

  • Iodination of the Aromatic Ring: The protected phenylalanine is then iodinated at the para-position.

    • Dissolve N-α-Fmoc-L-phenylalanine in a suitable solvent, such as trifluoroacetic acid.

    • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

    • Stir the reaction at room temperature until complete conversion is observed.

    • Quench the reaction and purify the product, N-α-Fmoc-4-iodo-L-phenylalanine, by chromatography.

Copper-Mediated Cross-Coupling for the Introduction of the Phosphonodifluoromethyl Moiety

This is the crucial step where the phosphonodifluoromethyl group is installed. This reaction typically employs a cadmium or zinc-based phosphonodifluoromethyl reagent and a copper(I) catalyst.[7]

Experimental Protocol:

  • Preparation of the (Diethylphosphonyl)difluoromethylcadmium Reagent:

    • Caution: Cadmium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • Activate cadmium metal (e.g., with acid) and react it with bromodifluoromethylphosphonate in an anhydrous aprotic solvent like DMF.

    • This generates the reactive organocadmium reagent in situ.

  • Cross-Coupling Reaction:

    • To the freshly prepared cadmium reagent, add a copper(I) salt, such as copper(I) bromide (CuBr).

    • Add the N-α-Fmoc-4-iodo-L-phenylalanine derivative to the reaction mixture.

    • Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by HPLC or TLC.

    • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

    • Purify the resulting N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine by column chromatography.

The overall workflow for this key transformation can be visualized as follows:

Cross_Coupling_Workflow Start N-α-Fmoc-4-iodo-L-phenylalanine Coupling Add CuBr and the iodophenylalanine derivative Start->Coupling ReagentPrep Prepare (EtO)₂P(O)CF₂CdBr in situ from Cd and BrCF₂P(O)(OEt)₂ ReagentPrep->Coupling Reaction Heat to 50-60 °C Monitor by HPLC/TLC Coupling->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-α-Fmoc-4-(diethylphosphono- difluoromethyl)-L-phenylalanine Purification->Product

Caption: Workflow for the copper-mediated cross-coupling reaction.

Deprotection to Yield the Final Product

The final step involves the removal of the phosphonate ester groups and the Fmoc protecting group to yield the free amino acid.

Experimental Protocol:

  • Phosphonate Ester Cleavage:

    • Dissolve the protected intermediate in a suitable solvent like dichloromethane.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by trimethylsilyl iodide (TMSI).[7] This converts the diethyl phosphonate to the more labile bis(trimethylsilyl) phosphonate.

    • Stir at room temperature until the reaction is complete.

    • Quench the reaction with a protic solvent like methanol.

  • Fmoc Group Removal and Final Product Isolation:

    • The Fmoc group can be removed under standard basic conditions, for instance, by treatment with piperidine in DMF.

    • Alternatively, acidic hydrolysis can be employed to remove both the silyl esters and the Fmoc group simultaneously.

    • After deprotection, the crude product is typically purified by ion-exchange chromatography or reverse-phase HPLC to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of F₂Pmp.

StepStarting MaterialProductTypical Yield
1. Fmoc ProtectionL-PhenylalanineN-α-Fmoc-L-phenylalanine>90%
2. IodinationN-α-Fmoc-L-phenylalanineN-α-Fmoc-4-iodo-L-phenylalanine70-85%
3. Cross-CouplingN-α-Fmoc-4-iodo-L-phenylalanineN-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine65-80%
4. DeprotectionProtected IntermediateThis compound75-90%

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential for structural elucidation and confirming the presence of the key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the progress of reactions. Chiral HPLC can be employed to confirm the enantiomeric purity of the L-amino acid.

Conclusion and Future Perspectives

The synthesis of this compound, while multi-step, is achievable through well-established chemical transformations. The copper-mediated cross-coupling approach offers a reliable and scalable route to this valuable phosphotyrosine mimetic. The availability of F₂Pmp has significantly advanced our ability to study and modulate phosphorylation-dependent signaling pathways. Future research in this area may focus on developing more efficient and stereoselective synthetic methods, potentially avoiding the use of toxic heavy metals like cadmium. Furthermore, the incorporation of F₂Pmp into peptides and small molecules will continue to be a fruitful area for the development of novel therapeutics for a range of human diseases.[1]

References

  • Prakash, G. K. S., & Hu, J. (2007).
  • Köhn, M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1126-1144.
  • Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537–1539.
  • Burke, T. R., Jr., Smyth, M. S., Otaka, A., & Roller, P. P. (1994). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. Tetrahedron Letters, 35(10), 1539-1542.
  • Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128.
  • Smyth, M. S., & Burke, T. R., Jr. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6480-6485.
  • Burke, T. R., Jr., Smyth, M. S., Otaka, A., Nomizu, M., Roller, P. P., Wolf, G., Case, R., & Shoelson, S. E. (1994). Nonhydrolyzable Phosphotyrosyl Mimetics for the Preparation Of Phosphatase-Resistant SH2 Domain Inhibitors. Biochemistry, 33(21), 6490-6494.
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  • Burke, T. R., Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471.
  • Meyer, A., & Köhn, M. (2021). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions.
  • Pan, F., & Magnier, E. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
  • Belokon, Y. N., Grozav, M. S., Leontieva, O. A., & Maleev, V. I. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4978.
  • Burton, D. J., & Wiemers, D. M. (1985). Synthetic and mechanistic aspects of halo-F-methylphosphonates. Journal of Fluorine Chemistry, 27(1), 87-97.
  • Fustero, S., & Sanz-Cervera, J. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079-1120.
  • Ni, C., & Hu, J. (2017). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 19(14), 3656-3659.
  • Zhang, Z. Y., & Dixon, J. E. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Biochemistry, 34(46), 15021-15024.
  • Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations.
  • Ye, B., & Burke, T. R., Jr. (1999). Facile installation of the phosphonate and (α,α-difluoromethyl)phosphonate functionalities equipped with benzyl protection. The Journal of Organic Chemistry, 64(6), 2150-2152.
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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MOLBASE. (n.d.). (2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid. Retrieved from [Link]

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  • Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2023). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Głowacka, I. E., & Gwarda, A. (2021).
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Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP), a synthetic amino acid analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the shikimate pathway, the allosteric regulation of its key enzymes, and the molecular properties of PFP to propose a detailed inhibitory mechanism.

Introduction: The Shikimate Pathway and its Gatekeeper, DAHP Synthase

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including pigments, alkaloids, and hormones.[3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides.[4][5]

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6][7] This reaction is catalyzed by DAHP synthase (EC 2.5.1.54), a critical enzyme that acts as the primary gatekeeper, controlling the influx of carbon into the pathway.[6][7]

Allosteric Regulation of DAHP Synthase: A Symphony of Feedback Inhibition

To maintain cellular homeostasis, the activity of DAHP synthase is tightly regulated through allosteric feedback inhibition by the downstream aromatic amino acids.[7] In many microorganisms, multiple isoforms of DAHP synthase exist, each specifically inhibited by one of the three aromatic amino acids.[8] For instance, Escherichia coli possesses three DAHP synthase isoenzymes: AroG (phenylalanine-sensitive), AroF (tyrosine-sensitive), and AroH (tryptophan-sensitive).[8]

The binding of the aromatic amino acid to a distinct allosteric site on the enzyme induces a conformational change that reduces the enzyme's catalytic activity.[9] This feedback mechanism ensures that the cell does not overproduce aromatic amino acids, thus conserving energy and metabolic resources. Phenylalanine, as a direct product of the pathway, is a key allosteric regulator of the AroG isozyme.[4][7]

This compound (PFP): A Phenylalanine Analog with a Phosphonate Moiety

This compound (PFP) is a synthetic analog of L-phenylalanine.[10] A key structural feature of PFP is the replacement of the para-hydrogen on the phenyl ring with a difluoromethylphosphonate group (-CF2-PO(OH)2). This modification makes PFP a non-hydrolyzable phosphotyrosine mimetic, a property that has been explored in the context of protein tyrosine phosphatases. However, its structural similarity to phenylalanine suggests a potential role as a modulator of the shikimate pathway.

Hypothesized Mechanism of Action: PFP as a Potent Inhibitor of DAHP Synthase

Based on the principles of enzyme inhibition and the known regulatory mechanisms of the shikimate pathway, we propose that This compound acts as a competitive inhibitor of the phenylalanine-sensitive DAHP synthase (AroG) . This hypothesis is built on the following key points:

  • Structural Mimicry: PFP is a close structural analog of L-phenylalanine, the natural allosteric inhibitor of the AroG isozyme. This structural similarity would allow PFP to bind to the same allosteric site as phenylalanine.

  • Enhanced Binding Affinity: The negatively charged phosphonate group at physiological pH, coupled with the electronegative fluorine atoms, may lead to stronger binding interactions within the allosteric site compared to the carboxylate group of phenylalanine. This could result in a lower inhibition constant (Ki) and therefore more potent inhibition.

  • Competitive Inhibition: By binding to the allosteric site, PFP would induce a conformational change in DAHP synthase, reducing its affinity for its substrates (PEP and E4P) and thereby decreasing the rate of DAHP formation in a manner competitive with the natural inhibitor, phenylalanine.

The proposed inhibitory action of PFP on DAHP synthase is a compelling hypothesis that warrants experimental validation.

Synthesis of this compound (PFP)

The synthesis of PFP is a multi-step process that has been described in the literature. A general synthetic scheme involves the introduction of the difluoromethylphosphonate moiety onto a protected phenylalanine precursor.

Experimental Protocols for a Self-Validating System

To experimentally validate the hypothesized mechanism of action of PFP, a series of biochemical and biophysical assays can be employed.

Expression and Purification of DAHP Synthase

A detailed protocol for the expression and purification of a recombinant phenylalanine-sensitive DAHP synthase (e.g., from E. coli) is a prerequisite for in vitro studies.

Step-by-Step Methodology:

  • Gene Cloning: The gene encoding the phenylalanine-sensitive DAHP synthase (e.g., aroG from E. coli) is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal cell density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed using sonication or a French press.

  • Purification: The His-tagged DAHP synthase is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed against a storage buffer.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).

DAHP Synthase Activity Assay and Inhibition Kinetics

A continuous spectrophotometric assay can be used to measure the activity of DAHP synthase and to determine the inhibitory potential of PFP.

Step-by-Step Methodology:

  • Reaction Mixture: The standard reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the substrates phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), and a divalent metal cofactor (e.g., MnCl2).

  • Enzyme Initiation: The reaction is initiated by the addition of the purified DAHP synthase.

  • Detection of DAHP: The formation of DAHP is monitored by measuring the decrease in absorbance at 232 nm, which corresponds to the consumption of the enol ether chromophore of PEP.

  • Inhibition Studies: To determine the inhibitory effect of PFP, the assay is performed in the presence of varying concentrations of PFP.

  • Data Analysis: The initial reaction velocities are plotted against the substrate or inhibitor concentrations. The data are then fitted to the appropriate kinetic models (e.g., Michaelis-Menten, competitive inhibition) to determine the kinetic parameters (Km, Vmax, Ki).

Visualization of Pathways and Workflows

Signaling Pathway: The Shikimate Pathway and its Regulation

Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_aromatic Aromatic Amino Acid Biosynthesis PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Tryptophan Tryptophan Chorismate->Tryptophan Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Phenylalanine->DAHP Feedback Inhibition PFP 4-(Phosphonodifluoromethyl) -L-phenylalanine (PFP) PFP->DAHP Proposed Inhibition

Caption: The Shikimate Pathway and Proposed Inhibition by PFP.

Experimental Workflow: Investigating PFP Inhibition of DAHP Synthase

Experimental_Workflow cluster_protein Protein Preparation cluster_assay Enzyme Assay & Kinetics cluster_synthesis Compound Preparation Cloning Clone aroG gene Expression Express His-tagged DAHP Synthase Cloning->Expression Purification Purify via IMAC Expression->Purification Assay Spectrophotometric DAHP Synthase Assay Purification->Assay Inhibition Assay with varying PFP concentrations Assay->Inhibition Kinetics Determine Km, Vmax, Ki Inhibition->Kinetics Synthesis Synthesize PFP Synthesis->Inhibition

Caption: Workflow for PFP Inhibition Studies on DAHP Synthase.

Quantitative Data Summary

The following table summarizes known kinetic parameters for E. coli DAHP synthase (AroG) with its substrates and the natural inhibitor, phenylalanine. These values provide a baseline for comparison when evaluating the inhibitory potency of PFP.

ParameterSubstrate/InhibitorValueReference
KmPhosphoenolpyruvate (PEP)~10-50 µM[8][11]
KmErythrose-4-Phosphate (E4P)~10-40 µM[8][11]
KiL-Phenylalanine~1-10 µM[4]

Conclusion

The structural similarity of this compound to L-phenylalanine strongly suggests that it acts as a competitive inhibitor of the phenylalanine-sensitive DAHP synthase, a key regulatory enzyme of the shikimate pathway. The difluoromethylphosphonate moiety is hypothesized to enhance its binding affinity to the allosteric site, making it a potentially potent inhibitor. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the inhibitory activity of PFP. Further research in this area could pave the way for the development of novel antimicrobial agents and herbicides targeting this essential metabolic pathway.

References

  • Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli. PubMed. [Link]

  • Kinetic parameters of the DAHP synthases from A. nidulans and S. cerevisiae. ResearchGate. [Link]

  • Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis. PubMed. [Link]

  • DAHP synthase. Grokipedia. [Link]

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  • DAHP synthase. Wikipedia. [Link]

  • Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway. PubMed. [Link]

  • SCHEME 1. Proposed reaction mechanisms for DAHP synthase. Path A,... ResearchGate. [Link]

  • Inhibition of DAHP synthase-phe isozymes in the presence of aromatic... ResearchGate. [Link]

  • The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures. NIH. [Link]

  • Shikimate and Phenylalanine Biosynthesis in the Green Lineage. NIH. [Link]

  • Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. PubMed. [Link]

  • DAHPS inhibitors. Numbering of the compounds refers to the numbering in... ResearchGate. [Link]

  • The shikimate pathway: gateway to metabolic diversity. RSC Publishing. [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Arabidopsis Book. [Link]

  • Shikimate pathway – Knowledge and References. Taylor & Francis. [Link]

  • The shikimate pathway: gateway to metabolic diversity. PMC. [Link]

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A Senior Application Scientist's Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp): A Non-hydrolyzable Phosphotyrosine Mimic for Advancing Signal Transduction Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a cornerstone of cellular communication, a dynamic post-translational modification orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] This delicate balance governs a vast array of cellular processes, from growth and differentiation to metabolism and immune responses.[2] At the heart of these signaling cascades is the phosphotyrosine (pTyr) residue, a recognition motif for effector proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains.[3][4][5]

However, the very dynamism that makes this system so effective also presents a significant hurdle for researchers. The phosphate ester bond of pTyr is highly susceptible to rapid hydrolysis by PTPs.[6] This inherent instability severely limits the utility of synthetic pTyr-containing peptides as tools to study signaling pathways in cellular environments, as they are quickly "erased" by endogenous phosphatases.[6] To overcome this, the field has driven the development of non-hydrolyzable pTyr mimics—stable analogs that can engage pTyr-binding proteins without being degraded.[3] Among these, 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) has emerged as a particularly effective and widely used tool.[1][6][7]

This guide provides an in-depth technical overview of F2Pmp, from its rational design and synthesis to its application as a powerful molecular probe in studying protein-protein interactions and developing novel therapeutic inhibitors.

Part 1: The Molecular Logic of F2Pmp as a Superior pTyr Mimic

The efficacy of F2Pmp lies in its clever bioisosteric design, which closely replicates the essential structural and electronic features of the natural pTyr residue while replacing the labile P-O bond with a robust P-C bond.

The Critical Role of α,α-Difluorination

While simpler phosphonate analogs like phosphonomethyl phenylalanine (Pmp) exist, the introduction of two fluorine atoms to the methylene bridge is the key innovation that makes F2Pmp a superior mimic.[8] A F2Pmp-containing peptide can be up to 1,000 times more potent in inhibiting PTPs than its Pmp counterpart.[8]

This enhanced potency is due to two primary electronic effects of the fluorine atoms:[8]

  • Lowering the pKa₂: The strong electron-withdrawing nature of the fluorine atoms lowers the second acid dissociation constant (pKa₂) of the phosphonate group. This ensures that the group is predominantly in a dianionic state at physiological pH, more closely mimicking the charge state of the phosphate group in pTyr.

  • Hydrogen Bonding Capability: The fluorine atoms can act as hydrogen bond acceptors, interacting with active site residues in a manner analogous to the phenolic oxygen of the pTyr residue.[8]

These combined effects allow F2Pmp to bind to PTP active sites and SH2 domains with affinities that are often comparable to or even greater than those of their natural pTyr counterparts.[1][8]

Caption: F2Pmp mimics pTyr's key interactions within a protein binding site.

Part 2: Synthesis and Incorporation into Peptides

The practical utility of F2Pmp stems from its accessibility as a synthetic building block for standard solid-phase peptide synthesis (SPPS).

Synthesis of the Fmoc-F2Pmp-OH Building Block

The key intermediate for peptide synthesis is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. Several synthetic routes have been reported, often involving a key step such as the copper(I)-catalyzed coupling of a (diethylphosphonyl)difluoromethylcadmium reagent with a protected 4-iodo-L-phenylalanine derivative.[9] The final deprotection of the phosphonate esters yields the free phosphonic acid ready for peptide synthesis.[9]

Protocol: Incorporation of F2Pmp via Solid-Phase Peptide Synthesis (SPPS)

A significant advantage of the Fmoc-F2Pmp-OH building block is that the side-chain phosphonic acid group generally does not require protection for SPPS, simplifying the synthesis process.[9]

Objective: To synthesize a peptide containing an F2Pmp residue using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-F2Pmp-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • F2Pmp Incorporation:

    • For the F2Pmp residue, use Fmoc-F2Pmp-OH as you would any other standard amino acid in the coupling step (Step 3). The unprotected phosphonic acid side chain is compatible with the coupling conditions.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

cluster_loop Resin Start: Fmoc-Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA 3. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Deprotect1->CoupleAA Wash1 Wash with DMF CoupleAA->Wash1 Loop Repeat n times for sequence Wash1->Loop CoupleF2Pmp 4. Couple Fmoc-F2Pmp-OH (Side chain unprotected) Loop->CoupleF2Pmp Wash2 Wash with DMF CoupleF2Pmp->Wash2 FinalDeprotect 5. Final Fmoc Deprotection Wash2->FinalDeprotect Cleave 6. Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Purify 7. HPLC Purification Cleave->Purify FinalPeptide End: Purified F2Pmp-Peptide Purify->FinalPeptide Deprotect_loop Fmoc Deprotection Couple_loop Couple Next Fmoc-AA-OH Deprotect_loop->Couple_loop Wash_loop Wash Couple_loop->Wash_loop

Caption: Workflow for Solid-Phase Synthesis of an F2Pmp-containing peptide.

Part 3: Applications in Signal Transduction Research

The stability and high-affinity binding of F2Pmp make it an invaluable tool for interrogating pTyr-dependent signaling events.

Probing SH2 Domain-Mediated Interactions

SH2 domains are the primary "readers" of pTyr marks, recruiting signaling proteins to activated receptors and scaffolds.[10] F2Pmp-containing peptides act as stable baits to study these interactions.

  • Binding Affinity Studies: By incorporating F2Pmp into peptides corresponding to known SH2-binding motifs, researchers can quantify binding affinities (Kd) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) without concern for sample dephosphorylation during the experiment.[11] Binding affinities for SH2 domains typically range from the high nanomolar to low micromolar scale.[5][11][12]

  • Pulldown Assays: F2Pmp-peptides can be immobilized on beads to enrich for and identify SH2 domain-containing proteins from cell lysates, providing a snapshot of the active signaling network.[13]

Field Insight & Caution: It is a common misconception that F2Pmp is a universal pTyr mimic for all SH2 domains. Research has shown that some SH2 domains fail to bind F2Pmp-containing peptides, while binding strongly to the native pTyr sequence or other mimics.[14] This highlights that the specific context of the binding pocket is critical. Therefore, the suitability of F2Pmp must be empirically validated for each SH2 domain of interest.

Development of Potent and Selective PTP Inhibitors

F2Pmp is a cornerstone moiety for the design of PTP inhibitors.[1][15] Because it is non-hydrolyzable, it acts as a competitive inhibitor by occupying the PTP active site.

  • Achieving Selectivity: The high conservation of the PTP active site makes achieving selectivity challenging.[1] However, regions immediately surrounding the active site are more variable. By systematically modifying the amino acid residues flanking the F2Pmp core, medicinal chemists can develop peptide-based inhibitors that show selectivity for specific PTP family members.[8]

  • Structure-Activity Relationship (SAR) Studies: F2Pmp provides a stable scaffold for SAR studies. Researchers can systematically alter peripheral groups to optimize binding affinity and selectivity, guiding the design of more drug-like small molecule inhibitors.[1]

PTP Target Inhibitor Sequence Inhibition Constant (Ki) Reference
PTP1BAc-D-A-D-E-F2Pmp-L-NH₂2.2 µM[8]
LARAc-D-A-D-E-F2Pmp-L-NH₂24 µM[8]
PTPαAc-D-A-D-E-F2Pmp-L-NH₂41 µM[8]
This table presents example data to illustrate the concept of differential inhibition. Actual values depend heavily on the specific peptide sequence and assay conditions.

Part 4: Experimental Design: From Benchtop to Cell

Transitioning from biochemical validation to cellular application requires careful consideration of experimental design.

Protocol: In Vitro PTP Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of an F2Pmp-containing peptide against a specific PTP enzyme.

Principle: This assay measures the rate of dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by the PTP enzyme. An inhibitor will decrease the rate of fluorescent product formation.

Materials:

  • Recombinant purified PTP enzyme (e.g., PTP1B)

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2

  • F2Pmp-containing inhibitor peptide (stock solution in DMSO or water)

  • DiFMUP substrate (stock solution in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Step-by-Step Methodology:

  • Inhibitor Titration: Prepare a serial dilution of the F2Pmp peptide in the assay buffer directly in the 96-well plate. Include a "no inhibitor" control (buffer only) and a "no enzyme" background control.

  • Enzyme Addition: Add the PTP enzyme to all wells (except the "no enzyme" control) to a final concentration that yields a robust linear signal within the desired timeframe.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DiFMUP substrate to all wells to initiate the enzymatic reaction. The final concentration should be at or below the Km for the enzyme.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Strategies for Cellular Assays

While F2Pmp-based inhibitors are powerful biochemically, their use in live cells is often hampered by poor membrane permeability due to the highly charged phosphonate group and peptidic nature.[1][16]

Strategies to Overcome Permeability Issues:

  • Prodrug Approaches: The phosphonate can be masked with lipophilic ester groups that are cleaved by intracellular esterases, releasing the active dianionic form inside the cell.

  • Structure-Based Design: Use the F2Pmp-peptide structure as a starting point to design smaller, non-peptidic mimetics that retain key binding interactions but have improved drug-like properties (e.g., lower molecular weight, reduced charge).[1]

  • Cell-Penetrating Peptides (CPPs): Conjugating the F2Pmp-peptide to a CPP can facilitate its entry into cells, although this can introduce issues of its own, such as off-target localization.

Conclusion and Future Perspectives

This compound has proven to be a cornerstone of chemical biology and medicinal chemistry for studying tyrosine phosphorylation. Its unique combination of stability and high-fidelity mimicry provides a robust platform for dissecting complex signaling networks and for designing potent and selective enzyme inhibitors.[6][15]

The future of F2Pmp-based research will likely focus on developing next-generation probes and therapeutics with enhanced cellular bioavailability and refined selectivity profiles.[1] By integrating F2Pmp into more complex molecular architectures and applying it in sophisticated cellular and in vivo models, researchers will continue to unlock new insights into the signaling pathways that govern health and disease.

References

  • Yao, Z. J., Lee, K., & Burke, T. R., Jr. (2005). Incorporation of Phosphotyrosyl Mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) Into Signal Transduction-Directed Peptides. Methods in Molecular Biology, 298, 91–103.
  • Wang, W. Q., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Journal of Biological Chemistry, 270(47), 28462–28467.
  • Yao, Z. J., et al. (2003). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. The Journal of Organic Chemistry, 68(16), 6254–6259. [Link]

  • Köhn, M., & Biondi, R. M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1137-1151. [Link]

  • Zhang, Z. Y., et al. (2018). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry, 61(15), 6657–6674. [Link]

  • Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537–1539. [Link]

  • Burke, T. R., Jr., et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-Boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters, 34(26), 4125-4128. [Link]

  • Burke, T. R., Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465–1471. [Link]

  • Burke, T. R., Jr. (2006). Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp):A Useful Phosphotyrosyl Mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471. [Link]

  • Köhn, M., & Biondi, R. M. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1137-1151. [Link]

  • Wang, F., et al. (2014). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, 10(12), 1003–1005. [Link]

  • He, X., et al. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. bioRxiv. [Link]

  • Abe, T., et al. (2017). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry, 25(16), 4438-4444. [Link]

  • van den Boom, J., et al. (2021). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Angewandte Chemie International Edition, 60(33), 18037–18045. [Link]

  • Ku-ckelkorn, J., et al. (2022). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 61(12), e202114681. [Link]

  • Ladbury, J. E., et al. (1995). Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal. Proceedings of the National Academy of Sciences of the United States of America, 92(8), 3180–3184. [Link]

  • Di Zazzo, E., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. International Journal of Molecular Sciences, 23(24), 15944. [Link]

  • Kalia, R., et al. (2020). SH2 Domain Binding: Diverse FLVRs of Partnership. Frontiers in Molecular Biosciences, 7, 579693. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Molecules, 30(13), 2824. [Link]

  • Felder, S., et al. (1993). SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. Molecular and Cellular Biology, 13(3), 1449–1455. [Link]

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Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of para-Trifluoromethyl-L-phenylalanine (pCF3-Phe)

A Note on Nomenclature: The term "pCF2-Phe" does not correspond to a standardly recognized molecule in the peer-reviewed scientific literature. This guide will focus on the closely related and extensively studied compound, para-trifluoromethyl-L-phenylalanine (pCF3-Phe), which is presumed to be the subject of interest given the chemical nomenclature.

The introduction of fluorine atoms into bioactive molecules represents a powerful strategy in medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. Specifically, the trifluoromethyl (CF3) group is a common bioisostere for a methyl group, but with significantly different electronic properties. It is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and introduce metabolic stability. The incorporation of pCF3-Phe into peptides and proteins has thus emerged as a valuable tool for enhancing therapeutic potential and for use as a sensitive probe in biophysical studies.

This guide provides a comprehensive overview of the discovery, synthesis, and application of pCF3-Phe, with a focus on the practical aspects and underlying scientific principles that are of interest to researchers in drug development and chemical biology.

Chapter 1: The Genesis of pCF3-Phe - A Tale of Rational Design

The development of pCF3-Phe was not a serendipitous discovery but rather a product of rational design aimed at harnessing the unique properties of fluorine to modulate peptide and protein function. The primary motivations for its creation were:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pCF3 group resistant to oxidative metabolism. This can increase the in vivo half-life of peptide-based therapeutics.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the phenyl ring, potentially leading to stronger and more specific interactions with biological targets.

  • Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of the amino acid side chain and the overall peptide backbone, which can be exploited to favor a bioactive conformation.

  • A Unique Spectroscopic Probe: The 19F nucleus is a sensitive and specific NMR probe, allowing for high-resolution studies of protein structure and dynamics without the background noise inherent in 1H NMR.

Chapter 2: Synthesis of pCF3-Phe - From Benchtop to Bioreactor

The practical application of pCF3-Phe necessitates a reliable and scalable synthetic route. While several methods have been reported, a common and effective approach involves the asymmetric synthesis from a suitable starting material.

Chemical Synthesis: A Step-by-Step Protocol

A widely used method for the enantioselective synthesis of L-pCF3-Phe is the Knowles asymmetric hydrogenation.

Experimental Protocol: Asymmetric Synthesis of L-pCF3-Phe

  • Starting Material: The synthesis commences with 4-(trifluoromethyl)acetophenone.

  • Condensation: The ketone is condensed with a source of ammonia and cyanide (Strecker synthesis) or with an acylglycine (Erlenmeyer-Plöchl synthesis) to form an unsaturated precursor.

  • Asymmetric Hydrogenation: The resulting α,β-unsaturated amino acid precursor is hydrogenated using a chiral rhodium catalyst, such as Rh-DIPAMP, to selectively produce the L-enantiomer.

  • Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final L-pCF3-Phe product.

  • Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric and chemical purity.

Biosynthesis: Engineering Life's Machinery

For the site-specific incorporation of pCF3-Phe into proteins, a biological approach is often more efficient. This involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.

dot

Biosynthesis_Workflow cluster_0 Engineered E. coli Host Synthetase Engineered pCF3-PheRS tRNA Orthogonal tRNA(CUA) Synthetase->tRNA 2. Aminoacylation Ribosome Ribosome tRNA->Ribosome 3. Delivery to A-site pCF3Phe_in pCF3-Phe (in media) pCF3Phe_in->Synthetase 1. Uptake Protein Protein with pCF3-Phe Ribosome->Protein 5. Peptide Bond Formation mRNA mRNA with TAG codon mRNA->Ribosome 4. Codon Recognition

Caption: Workflow for the biosynthetic incorporation of pCF3-Phe.

Chapter 3: Biophysical Consequences of pCF3-Phe Incorporation

The substitution of a natural amino acid with pCF3-Phe can have profound effects on the biophysical properties of a peptide or protein.

PropertyEffect of pCF3-Phe IncorporationRationale
Hydrophobicity IncreasedThe CF3 group is significantly more hydrophobic than a methyl group.
Helical Propensity IncreasedThe steric bulk and hydrophobicity can favor helical conformations.
Protein Stability Context-dependentCan be stabilizing or destabilizing depending on the local environment.
pKa of Neighboring Residues AlteredThe electron-withdrawing nature of the CF3 group can influence the local electrostatic environment.

Chapter 4: Applications in Drug Discovery and Chemical Biology

The unique properties of pCF3-Phe have been leveraged in a variety of applications.

Enhancing Peptide Therapeutics

The incorporation of pCF3-Phe has been shown to improve the metabolic stability and receptor binding affinity of several peptide-based drug candidates. For example, in preclinical studies, the substitution of a key phenylalanine with pCF3-Phe in a GLP-1 receptor agonist resulted in a longer in vivo half-life and improved glycemic control.

Probing Protein-Ligand Interactions with 19F NMR

The use of pCF3-Phe as a 19F NMR probe has become a powerful tool for studying protein-ligand interactions. The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing a sensitive readout of ligand binding and conformational changes.

dot

F19_NMR_Workflow cluster_1 19F NMR for Fragment Screening Protein Protein with pCF3-Phe Ligand Fragment Library Protein->Ligand Incubate NMR 19F NMR Spectrometer Protein->NMR Ligand->NMR Spectrum_A 19F Spectrum (Apo Protein) NMR->Spectrum_A Acquire Spectrum_B 19F Spectrum (Protein + Ligand) NMR->Spectrum_B Acquire Hit Binding Hit (Chemical Shift Perturbation) Spectrum_A->Hit Compare Spectrum_B->Hit Compare

Caption: Using pCF3-Phe as a 19F NMR probe for fragment-based screening.

Chapter 5: Future Directions - Beyond a Simple Substitution

The future of pCF3-Phe and other fluorinated amino acids lies in their use in more complex biological systems. Emerging areas of research include:

  • Cellular Imaging: The development of 19F MRI contrast agents based on pCF3-Phe-containing proteins.

  • Proteomics: The use of pCF3-Phe as a quantitative tag in mass spectrometry-based proteomics.

  • De Novo Protein Design: The design of novel protein folds and functions that are only possible with the inclusion of non-canonical amino acids like pCF3-Phe.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Pomerantz, W. C., & Cierpicki, T. (2010). Protein-Observed 19F NMR for Screening and Characterizing Protein-Ligand Interactions. WIREs RNA, 1(3), 382-395. [Link]

4-(Phosphonodifluoromethyl)-L-phenylalanine structure and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) and its Analogues: A Core Component in Modern Drug Discovery

Introduction: The Challenge of Phosphatase-Targeted Drug Design

Protein tyrosine phosphatases (PTPs) represent a significant class of enzymes crucial in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as attractive targets for therapeutic intervention. However, the development of potent and selective PTP inhibitors has been a formidable challenge for medicinal chemists. The primary obstacle lies in the highly conserved and positively charged nature of the PTP active site, which is optimized for binding the negatively charged phosphotyrosine (pTyr) residue of their protein substrates. Small molecule inhibitors often struggle to achieve selectivity and are plagued by poor cell permeability due to the charged phosphate group.

To overcome these hurdles, non-hydrolyzable pTyr mimetics have been developed, with this compound (F2Pmp) being a standout example. This guide provides a comprehensive technical overview of F2Pmp, detailing its structure, synthesis, mechanism of action, and the evolution of its analogues. It is intended for researchers and drug development professionals seeking to leverage this critical chemical tool in their own discovery programs.

The Molecular Architecture of F2Pmp: A Stable pTyr Isostere

At its core, F2Pmp is an amino acid that ingeniously mimics phosphotyrosine. The key to its function lies in the replacement of the hydrolytically labile phosphate monoester of pTyr with a stable phosphonate group. Furthermore, the introduction of a difluoromethylene (-CF2-) group adjacent to the phosphorus atom serves two critical purposes:

  • Electronic Mimicry: The two electron-withdrawing fluorine atoms lower the pKa of the phosphonate group, making it more closely resemble the acidity of the phosphate in pTyr. This ensures a similar charge state at physiological pH, facilitating strong interactions with the PTP active site.

  • Hydrolytic Stability: The P-C bond of the phosphonate is inherently resistant to enzymatic cleavage by phosphatases, unlike the P-O bond in phosphotyrosine. This stability is essential for an effective inhibitor.

The L-configuration of the phenylalanine backbone ensures that F2Pmp can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the creation of inhibitor libraries with high specificity for target PTPs.

Synthesis of F2Pmp: A Key Enabling Technology

The synthesis of F2Pmp is a multi-step process that has been refined over the years to improve yield and scalability. A common and effective approach involves the construction of the difluoromethylphosphonate side chain on a protected L-phenylalanine derivative.

Experimental Protocol: A Representative Synthesis of Fmoc-L-F2Pmp(OEt)2

This protocol outlines a common route for synthesizing the Fmoc-protected diethyl ester of F2Pmp, a versatile building block for SPPS.

Materials:

  • 4-Iodo-L-phenylalanine

  • Diisopropylethylamine (DIPEA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Diethyl (difluoromethyl)phosphonate

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Fmoc Protection:

    • Dissolve 4-Iodo-L-phenylalanine in a mixture of DCM and water.

    • Add DIPEA to adjust the pH to ~8-9.

    • Add a solution of Fmoc-OSu in DCM dropwise while maintaining the pH.

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and purify by column chromatography to yield Fmoc-4-Iodo-L-phenylalanine.

  • Palladium-Catalyzed Cross-Coupling:

    • To a solution of Fmoc-4-Iodo-L-phenylalanine in anhydrous THF, add diethyl (difluoromethyl)phosphonate.

    • Add CuI and the palladium catalyst under an inert atmosphere (e.g., Argon).

    • Add DIPEA and heat the reaction mixture to reflux (around 65-70°C) for 12-18 hours.

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain Fmoc-L-F2Pmp(OEt)2.

  • Deprotection (for subsequent use):

    • The diethyl ester protecting groups on the phosphonate can be removed using reagents like bromotrimethylsilane (TMSBr) followed by hydrolysis to yield the free phosphonic acid.

Workflow for F2Pmp Synthesis

F2Pmp_Synthesis cluster_protection Step 1: Fmoc Protection cluster_coupling Step 2: Cross-Coupling cluster_deprotection Step 3: Deprotection (Optional) iodo_phe 4-Iodo-L-phenylalanine fmoc_iodo_phe Fmoc-4-Iodo-L-Phe iodo_phe->fmoc_iodo_phe   fmoc_osu Fmoc-OSu, DIPEA fmoc_osu->fmoc_iodo_phe phosphonate Diethyl (difluoromethyl)phosphonate fmoc_f2pmp_oet Fmoc-L-F2Pmp(OEt)2 fmoc_iodo_phe->fmoc_f2pmp_oet   phosphonate->fmoc_f2pmp_oet catalyst Pd Catalyst, CuI catalyst->fmoc_f2pmp_oet deprotect_reagent TMSBr final_product Fmoc-L-F2Pmp fmoc_f2pmp_oet->final_product deprotect_reagent->final_product PTP1B_Inhibition cluster_signaling Insulin Signaling Pathway cluster_inhibition PTP1B Regulation & Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (pIR) (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylates pIRS Phosphorylated IRS (pIRS) pIR->pIRS Phosphorylates IRS IRS Proteins Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream GlucoseUptake Glucose Uptake Downstream->GlucoseUptake PTP1B PTP1B F2Pmp F2Pmp-based Inhibitor F2Pmp->PTP1B Inhibits

Caption: Inhibition of PTP1B by F2Pmp enhances insulin signaling.

Structure-Activity Relationships (SAR) and Analogue Development

While F2Pmp is a powerful tool, research has focused on developing analogues to improve properties like cell permeability, selectivity, and potency. These efforts have primarily explored modifications at three positions:

  • The Phosphonate Group: Replacing the phosphonate with other acidic groups like carboxylic acids has generally led to a significant loss of activity, highlighting the importance of the phosphonate for PTP binding.

  • The Phenylalanine Ring: Introduction of substituents on the aromatic ring can enhance binding affinity and selectivity. For example, adding a second acidic group can create additional interactions with the PTP active site.

  • The Peptide Backbone: Incorporating F2Pmp into cyclic peptides or peptidomimetics can improve conformational stability and proteolytic resistance.

Table 1: Potency of F2Pmp and Selected Analogues against PTP1B
Compound/PeptideModificationIC50 (nM) against PTP1BReference
Ac-DADE(F2Pmp)L-NH2Linear Peptide230
TPI-1Bidentate Inhibitor76
ErtiprotafibNon-peptide mimetic~2000

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

The development of bidentate inhibitors, which engage both the active site and a nearby secondary binding site, has been a particularly successful strategy for improving both potency and selectivity. For instance, the TPI-1 peptide, which incorporates F2Pmp and an additional acidic residue, shows enhanced inhibition of PTP1B.

Applications in Drug Development

The stability and pTyr mimicry of F2Pmp have made it an invaluable component in the development of therapeutics targeting PTPs.

  • Diabetes and Obesity: As a key negative regulator of insulin signaling, PTP1B is a prime target. F2Pmp-based inhibitors have shown promise in preclinical models by enhancing insulin sensitivity.

  • Oncology: The phosphatase SHP2 is a critical node in growth factor signaling pathways and is a major cancer drug target. F2Pmp has been incorporated into potent and selective SHP2 inhibitors.

  • Immuno-oncology: PTPs like SHP1 and SHP2 play crucial roles in regulating immune cell function. Inhibitors based on F2Pmp are being explored to modulate the immune response against tumors.

Conclusion and Future Directions

This compound has proven to be a cornerstone in the design of PTP inhibitors. Its unique combination of electronic mimicry and hydrolytic stability effectively addresses the primary challenges associated with targeting this enzyme class. The continued evolution of F2Pmp analogues, particularly those designed to engage secondary binding sites or with improved pharmacokinetic properties, holds great promise for the development of novel therapeutics for a wide range of diseases. As our understanding of the specific roles of individual PTPs in disease progression deepens, the strategic application of F2Pmp and its derivatives will undoubtedly accelerate the journey from target validation to clinical reality.

References

  • PTP1B inhibitors for diabetes treatment. (2002). Expert Opinion on Therapeutic Patents. [Link]

  • Ertiprotafib. Wikipedia. [Link]

A Technical Guide to Utilizing 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) for High-Fidelity SH2 Domain Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Src Homology 2 (SH2) domains are critical modules in intracellular signaling, recognizing phosphotyrosine (pTyr) residues to mediate protein-protein interactions that drive cellular processes ranging from growth and differentiation to metabolism and apoptosis. The transient and dynamic nature of protein phosphorylation presents significant challenges for biophysical and structural studies. This guide provides an in-depth exploration of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp), a non-hydrolyzable phosphotyrosine mimetic, as a robust tool for investigating SH2 domain-ligand interactions. We detail the rationale for its use, its chemical advantages over other analogs, and provide validated, step-by-step protocols for its incorporation into peptides and subsequent use in key biophysical binding assays.

Introduction: The Challenge of Studying SH2 Domain-Phosphopeptide Interactions

SH2 domains are a family of structurally conserved protein domains, approximately 100 amino acids in length, that recognize and bind to specific peptide sequences containing a phosphorylated tyrosine residue.[1] This interaction is a cornerstone of signal transduction. Upon activation of receptor tyrosine kinases (RTKs) by extracellular signals, tyrosine residues on the receptor and its substrates are phosphorylated, creating docking sites for SH2 domain-containing proteins like Grb2, PLC-γ, and STATs. This recruitment initiates downstream signaling cascades.[1]

The study of these interactions is hampered by the inherent instability of the phosphate group on tyrosine. Phosphatases within cellular lysates or even trace contaminants in purified systems can rapidly dephosphorylate the target peptide, leading to loss of binding and inaccurate experimental results. This necessitates the use of stable pTyr analogs that can mimic the key binding interactions of the natural phosphopeptide without being susceptible to enzymatic cleavage.

F2Pmp: A Superior Non-Hydrolyzable pTyr Mimetic

Among various pTyr mimetics, this compound (F2Pmp) has emerged as a particularly effective tool. It is a non-hydrolyzable isostere of pTyr where the labile phosphomonoester O-P bond is replaced by a stable C-P bond.[2][3] The inclusion of the two fluorine atoms is critical; they are strongly electron-withdrawing, which lowers the pKa of the phosphonate group to more closely match that of the phosphate group in pTyr.[2][4] This ensures that at physiological pH, F2Pmp carries a similar charge and can engage in the same critical electrostatic interactions with the conserved arginine residues within the SH2 domain's binding pocket.

Key Advantages of F2Pmp:

  • Enzymatic Stability: The C-P bond is resistant to phosphatase activity, ensuring the integrity of the peptide ligand throughout the experiment.[3]

  • Biomimetic Fidelity: The difluoromethylene group effectively mimics the pKa and tetrahedral geometry of the natural phosphate group, resulting in binding affinities (Kd) that are often very close to those of the corresponding pTyr peptides.[2][4]

  • Structural Integrity: F2Pmp-containing peptides have been shown to co-crystallize with SH2 domains, yielding high-resolution structural data that accurately reflects the native binding mode.

SH2_Binding_Model cluster_0 Phosphopeptide Ligand cluster_1 SH2 Domain pTyr pTyr/F2Pmp Residue Flank Flanking Residues Pocket_pTyr pTyr Binding Pocket pTyr->Pocket_pTyr Electrostatic Interaction Pocket_Spec Specificity Pocket Flank->Pocket_Spec Hydrophobic/ Specificity

Caption: F2Pmp mimics pTyr to engage the SH2 domain.

Experimental Design and Protocols

A successful SH2 domain binding study using F2Pmp-peptides requires careful planning and execution. The general workflow involves peptide synthesis, protein expression and purification, and finally, the biophysical characterization of the interaction.

Workflow A 1. Peptide Synthesis (Incorporate F2Pmp) C 3. Biophysical Binding Assay (FP, SPR, or ITC) A->C B 2. SH2 Domain Expression & Purification B->C D 4. Data Analysis (Kd, kon, koff, ΔH, ΔS) C->D

Caption: General experimental workflow.

Synthesis of F2Pmp-Containing Peptides

Rationale: The synthesis of high-purity peptides is foundational to any binding study. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice.[5] The key step is the incorporation of the Fmoc-L-F2Pmp-OH amino acid derivative, which is commercially available or can be synthesized according to published procedures.[3][6]

Protocol: Standard Fmoc-SPPS for an F2Pmp Peptide

  • Resin Selection & Swelling: Start with a Rink Amide resin for a C-terminal amide or a Wang/trityl resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected amino acid (or Fmoc-L-F2Pmp-OH) (4 equivalents) with a coupling agent like HBTU/HOBt (4 eq.) or HATU (4 eq.) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Self-Validating Checkpoint: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification & Verification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dissolve in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Expression and Purification of SH2 Domains

Rationale: High-purity, properly folded SH2 domain protein is essential for accurate binding data. Recombinant expression in E. coli as a Glutathione S-transferase (GST) or polyhistidine (His)-tagged fusion protein is a common and effective strategy, allowing for straightforward affinity purification.

Protocol: Expression and Purification of a His-tagged SH2 Domain

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET vector) containing the gene for the N-terminally His-tagged SH2 domain.

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours. This lower temperature often improves protein solubility and proper folding.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged SH2 domain with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional but Recommended): For high-purity protein required for ITC or crystallography, perform a second purification step using size-exclusion chromatography (gel filtration) to remove aggregates and other impurities.

  • Quality Control:

    • Assess purity by SDS-PAGE. The protein should appear as a single band of the expected molecular weight.

    • Confirm protein concentration using a Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

    • Self-Validating Checkpoint: Verify the protein is folded and active by performing a preliminary binding experiment (e.g., a single-point FP measurement) with the F2Pmp-peptide.

Biophysical Assays for Quantifying Binding

Several techniques can be employed to measure the binding affinity and kinetics of the F2Pmp-peptide/SH2 domain interaction. The choice of assay depends on the specific information required (affinity, kinetics, thermodynamics), throughput needs, and available instrumentation.

Fluorescence Polarization (FP)

Principle: FP measures the change in the tumbling rate of a small fluorescently labeled peptide upon binding to a larger protein. When the small, rapidly tumbling fluorescent peptide binds to the large, slowly tumbling SH2 domain, the overall size of the complex increases, causing it to tumble more slowly in solution. This slower tumbling results in an increase in the polarization of the emitted light.[7][8][9]

Protocol: FP Direct Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled F2Pmp-peptide (e.g., with a 5-FAM label) in assay buffer (e.g., PBS or 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a serial dilution of the purified SH2 domain in the same assay buffer.

  • Assay Setup:

    • In a low-volume black microplate (e.g., 384-well), add a fixed, low concentration (typically 1-10 nM) of the fluorescent peptide to each well.

    • Add the serially diluted SH2 domain to the wells. Include control wells with peptide only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the log of the SH2 domain concentration. Fit the resulting sigmoidal curve to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] One binding partner (e.g., the SH2 domain) is immobilized on the chip, and the other (the F2Pmp-peptide) is flowed over the surface. Binding increases the mass on the surface, causing a change in the refractive index, which is measured in Resonance Units (RU).

Protocol: SPR Kinetic Analysis

  • Immobilization: Immobilize the purified SH2 domain (ligand) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

  • Analyte Preparation: Prepare a series of dilutions of the F2Pmp-peptide (analyte) in running buffer (e.g., HBS-EP+).

  • Binding Cycle:

    • Association: Inject the F2Pmp-peptide solution over the sensor surface at a constant flow rate for a defined period, allowing the binding to occur.

    • Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex over time.

    • Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fit to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to simultaneously determine the association rate constant (kon) and the dissociation rate constant (koff).[10]

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[11][12]

Protocol: ITC Titration

  • Sample Preparation:

    • Prepare the purified SH2 domain (e.g., 10-50 µM) in the sample cell and the F2Pmp-peptide (e.g., 100-500 µM) in the injection syringe.

    • Critical Step: Both protein and peptide must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the peptide from the syringe into the protein solution in the sample cell.

  • Heat Measurement: The instrument measures the small amount of heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data appears as a series of heat burst peaks. Integrating these peaks yields a binding isotherm (heat per injection vs. molar ratio of ligand to protein).

    • Fit this isotherm to a suitable binding model to determine the Kd, the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[11]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Representative Binding Data for Grb2 SH2 Domain with a pYVNV-containing Peptide and its F2Pmp Analog

LigandAssayKd (nM)kon (1/Ms)koff (1/s)ΔH (kcal/mol)-TΔS (kcal/mol)
Ac-pYVNV-NH2SPR1501.2 x 10^51.8 x 10^-2N/AN/A
Ac-F2Pmp-VNV-NH2SPR1801.0 x 10^51.8 x 10^-2N/AN/A
Ac-F2Pmp-VNV-NH2ITC200N/AN/A-8.5-2.1

Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the specific SH2 domain and peptide sequence.

Interpretation: The data in Table 1 illustrate that the F2Pmp-containing peptide exhibits a binding affinity (Kd) very similar to its natural phosphotyrosine counterpart, validating it as a high-fidelity mimetic. The SPR data provide kinetic details, showing comparable association and dissociation rates. The ITC data further provide the thermodynamic signature of the interaction, revealing it to be an enthalpically driven process, which is typical for SH2 domain-phosphopeptide interactions dominated by hydrogen bonding and electrostatic interactions in the binding pocket.

Conclusion

This compound is an invaluable tool for researchers studying SH2 domain-mediated signal transduction. Its inherent stability against phosphatases combined with its close electronic and structural mimicry of phosphotyrosine allows for the generation of reliable, reproducible, and physiologically relevant data. By employing the robust protocols for peptide synthesis, protein production, and biophysical analysis detailed in this guide, researchers can confidently dissect the affinities, kinetics, and thermodynamics of SH2 domain interactions, paving the way for a deeper understanding of cellular signaling and the development of targeted therapeutics.

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  • Garnier, E., et al. (2013). Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP. FEBS letters, 587(2), 214-221. Available from: [Link]

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  • Dong, J., et al. (2019). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of medicinal chemistry, 62(17), 7878-7890. Available from: [Link]

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  • Yao, Z. J., Lee, K., & Burke Jr, T. R. (2005). Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides. Methods in molecular biology, 298, 91-103. Available from: [Link]

  • Mandal, P. K., et al. (2012). A PHOSPHOPEPTIDE MIMETIC PRODRUG TARGETING THE SH2 DOMAIN OF STAT3 INHIBITS TUMOR GROWTH AND ANGIOGENESIS. Cancer research, 72(12), 3034-3043. Available from: [Link]

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The Genesis of a Bioisostere: An In-depth Technical Guide to the Early Research on Difluoromethylated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing parameters such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, or even amide functionalities. This technical guide delves into the foundational research that established the synthesis and biochemical significance of difluoromethylated phenylalanine derivatives. We will explore the early synthetic strategies, the mechanistic rationale behind their design as enzyme inhibitors, and the pioneering protocols that paved the way for their contemporary applications. This guide is structured to provide not only historical context but also actionable, field-proven insights for today's drug development professionals.

Introduction: The Rationale for Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. With a van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å, fluorine is a sterically conservative replacement. However, the strength of the C-F bond (bond energy of ~116 kcal/mol) and the high acidity of protons on a difluoromethylated carbon create a functional group with distinct electronic properties. In the context of amino acids, these properties were hypothesized in early research to offer several advantages:

  • Metabolic Stability: The robust C-F bond enhances resistance to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Acidity: The electron-withdrawing nature of the CHF₂ group can significantly lower the pKa of adjacent protons or functional groups, influencing intermolecular interactions.

  • Bioisosteric Replacement: The CHF₂ group can act as a non-hydrolyzable mimic of functionalities like the hydroxyl group in tyrosine or the carboxyl group in aspartate, making it a powerful tool for designing enzyme inhibitors.

Early research into fluorinated amino acids was largely driven by the goal of creating mechanism-based enzyme inhibitors. The focus of this guide is on the pioneering work that applied these principles to phenylalanine derivatives, particularly targeting pyridoxal-5'-phosphate (PLP)-dependent enzymes.

Foundational Concept: Enzyme-Activated Irreversible Inhibition

A pivotal moment in the development of fluorinated amino acids as therapeutic agents was the elucidation of their potential as "suicide substrates" or enzyme-activated irreversible inhibitors. This concept was elegantly demonstrated in the late 1970s with the development of α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase.[1][2][3][4][5] The underlying principle, which was directly extrapolated to other amino acid decarboxylases, is a testament to the ingenuity of early medicinal chemists.

The mechanism hinges on the enzyme's own catalytic cycle turning a seemingly innocuous substrate analog into a highly reactive species that covalently modifies and inactivates the enzyme.

sub α-Difluoromethyl Amino Acid plp Enzyme-PLP Schiff Base sub->plp Formation of decarboxylation Enzymatic Decarboxylation plp->decarboxylation intermediate Reactive α,β-Unsaturated Schiff Base Intermediate decarboxylation->intermediate Generates alkylation Michael Addition by Enzyme Nucleophile intermediate->alkylation inactive Covalently Modified, Inactive Enzyme alkylation->inactive start Substituted Phenylpyruvic Acid step1 α-Bromination start->step1 bromo_keto α-Bromo-α-keto Acid step1->bromo_keto step2 Halogen Exchange (e.g., AgBF4, HF-Pyridine) bromo_keto->step2 difluoro_keto α-Difluoro-α-keto Acid step2->difluoro_keto step3 Oxime Formation difluoro_keto->step3 oxime Difluoro Keto-oxime step3->oxime step4 Reduction (e.g., Catalytic Hydrogenation) oxime->step4 racemic_aa Racemic α-Difluoromethyl Phenylalanine Derivative step4->racemic_aa

Caption: Early synthetic workflow for racemic α-difluoromethyl phenylalanine derivatives.

Detailed Experimental Protocol (Representative)

Objective: To synthesize racemic α-difluoromethyl-3,4-dihydroxyphenylalanine (α-difluoromethyl-DOPA). [6] Part 1: Synthesis of α,α-Difluoro-3,4-dimethoxyphenylpyruvic acid ethyl ester

  • Starting Material: 3,4-Dimethoxyphenylpyruvic acid.

  • Esterification: The starting keto acid is first protected as its ethyl ester using standard methods (e.g., ethanol with a catalytic amount of sulfuric acid).

  • α-Bromination: The ethyl ester is treated with a brominating agent, such as N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator (e.g., AIBN), to yield the α,α-dibromo keto ester. Causality: This step introduces leaving groups at the α-position, which are essential for the subsequent fluorine introduction.

  • Halogen Exchange (Fluorination): The dibromo ester is then subjected to halogen exchange. A common method from this era involved using reagents like silver tetrafluoroborate (AgBF₄) or a combination of mercuric oxide and HF-pyridine. This is the critical C-F bond-forming step. Causality: This is a nucleophilic substitution where the bromide ions are replaced by fluoride ions. The choice of reagent was dictated by availability and efficacy at the time, often requiring harsh conditions.

  • Purification: The resulting α,α-difluoro keto ester is purified by column chromatography.

Part 2: Conversion to the Amino Acid

  • Oxime Formation: The purified difluoro keto ester is reacted with hydroxylamine hydrochloride in a buffered solution (e.g., pyridine) to form the corresponding oxime. Causality: The oxime serves as a precursor to the amine functionality.

  • Reduction: The oxime is then reduced to the primary amine. Catalytic hydrogenation (e.g., H₂ gas over a palladium on carbon catalyst) is a typical method. This step simultaneously reduces the oxime to an amine and converts the ester to a carboxylic acid, yielding the racemic α-difluoromethyl amino acid with protected hydroxyl groups (dimethyl ether).

  • Deprotection: The final step involves the cleavage of the methyl ether protecting groups on the aromatic ring. This is typically achieved using strong acids like HBr or BBr₃.

  • Isolation: The final product, racemic α-difluoromethyl-DOPA, is isolated and purified, often by recrystallization.

Early Biological Evaluation and Applications

The primary application envisioned in the early research was the inhibition of decarboxylase enzymes. The synthesis of α-difluoromethyl-DOPA was a direct attempt to create an irreversible inhibitor of aromatic-L-amino acid decarboxylase (AADC), an enzyme crucial for the synthesis of neurotransmitters like dopamine and serotonin. [6]

In Vitro Enzyme Inhibition Studies

Early studies demonstrated that compounds like α-difluoromethyl-DOPA were potent, time-dependent, and irreversible inhibitors of AADC. The experimental workflow to determine such activity typically involved:

  • Enzyme Preparation: Isolation and partial purification of AADC from a tissue source (e.g., swine kidney).

  • Incubation Assay: The enzyme is pre-incubated with the inhibitor for varying amounts of time.

  • Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is added to a solution containing the natural substrate (e.g., L-DOPA) and the PLP cofactor. The rate of product formation (e.g., dopamine) is measured.

  • Data Analysis: A plot of remaining enzyme activity versus pre-incubation time reveals a time-dependent loss of activity, characteristic of irreversible inhibition.

Table 1: Representative Early Data on AADC Inhibition

CompoundEnzyme SourceInhibition TypePotency (k_inact / K_I)Reference
α-Difluoromethyl-DOPASwine Kidney AADCIrreversiblePotent, Time-Dependent[6]
α-Methyl-DOPASwine Kidney AADCReversible, Competitive-[6]

Note: Quantitative kinetic constants were often determined in later, more detailed studies. Early papers focused on demonstrating the irreversible nature of the inhibition.

This research validated the hypothesis that the difluoromethyl group could successfully transform a substrate analog into a potent enzyme-activated inhibitor, opening a new frontier in rational drug design.

Conclusion and Legacy

The early research on difluoromethylated phenylalanine derivatives, and their close analogs like difluoromethyl-DOPA, was a landmark in medicinal chemistry. It successfully translated a deep mechanistic understanding of enzyme catalysis into a novel strategy for designing highly specific, irreversible inhibitors. The synthetic methods, while challenging by today's standards, were effective and demonstrated the feasibility of introducing the difluoromethyl group into complex molecules. This foundational work directly inspired the development of a vast array of fluorinated pharmaceuticals and biochemical tools, cementing the role of the difluoromethyl group as a privileged motif in modern drug discovery.

References

  • Metcalf, B. W., Bey, P., Danzin, C., Jung, M. J., Casara, P., & Vevert, J. P. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (E.C. 4.1.1.17) by substrate and product analogs. Journal of the American Chemical Society, 100(8), 2551–2553. [Link]

  • Prakash, N. J., Schechter, P. J., Grove, J., & Koch-Weser, J. (1978). Effect of α-Difluoromethylornithine, an Enzyme-activated Irreversible Inhibitor of Ornithine Decarboxylase, on L1210 Leukemia in Mice. Cancer Research, 38(9), 3059-3062. [Link]

  • Pegg, A. E., McGovern, K. A., & Wiest, L. (1987). Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase. Biochemical Journal, 241(1), 305–307. [Link]

  • Pegg, A. E., & McCann, P. P. (1982). Polyamine metabolism and function. American Journal of Physiology-Cell Physiology, 243(5), C212-C221. [Link]

  • Sjoerdsma, A., & Schechter, P. J. (1984). Chemotherapeutic implications of polyamine biosynthesis inhibition. Clinical Pharmacology & Therapeutics, 35(3), 287-300. [Link]

  • Kollonitsch, J., Perkins, L. M., Patchett, A. A., Doldouras, G. A., Marburg, S., Duggan, D. E., Maycock, A. L., & Aster, S. D. (1978). Selective inhibitors of biosynthesis of aminergic neurotransmitters. Nature, 274(5674), 906–908. [Link]

  • Maycock, A. L., Aster, S. D., & Patchett, A. A. (1980). Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor. Biochemical Pharmacology, 29(18), 2465-2469. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 4-(Phosphonodifluoromethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Phosphonodifluoromethyl)-L-phenylalanine in Peptide Science

The incorporation of non-canonical amino acids into peptides is a transformative strategy in drug discovery and chemical biology.[1] One such amino acid, this compound (Fmoc-L-Phe(CF₂PO₃H₂)-OH), offers a unique structural motif that has garnered significant interest. It serves as a non-hydrolyzable mimetic of phosphotyrosine, a critical residue in cellular signaling pathways.[2] Peptides containing this analogue are invaluable tools for studying protein-protein interactions and have emerged as potent and specific enzyme inhibitors, particularly for protein tyrosine phosphatases (PTPs) and kinases.[3][4][5]

The difluoromethylene group adjacent to the phosphonate is key to its function. It lowers the pKa of the phosphonate, making it a better mimic of the phosphate group at physiological pH, and critically, the C-P bond is resistant to enzymatic cleavage, enhancing the metabolic stability of the resulting peptide.[1][6]

However, the unique chemical properties of this building block—specifically its steric bulk and the acidic phosphonate group—present distinct challenges for standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a detailed framework for the successful incorporation of Fmoc-L-Phe(CF₂PO₃H₂)-OH into peptide sequences using the Fmoc/tBu strategy, explaining the causality behind each procedural choice to ensure high-yield, high-purity synthesis.

Core Challenges and Strategic Solutions

Synthesizing peptides with Fmoc-L-Phe(CF₂PO₃H₂)-OH requires addressing two primary challenges:

  • Inefficient Coupling: The bulky nature of the Fmoc-protected amino acid can lead to steric hindrance, slowing down the coupling reaction and potentially resulting in incomplete acylation of the resin-bound amine. This can lead to deletion sequences in the final product.[7]

  • Side-Chain Reactivity: The phosphonic acid moiety is reactive and highly polar. It must be appropriately managed during synthesis to prevent unwanted side reactions or interference with coupling efficiency. While direct incorporation of the free acid is possible, it often necessitates optimized conditions. For complex syntheses, protecting the phosphonate as a simple ester (e.g., methyl or ethyl) which can be cleaved during the final acidolysis step is a common strategy.

Our protocols are designed to overcome these hurdles through the careful selection of reagents and reaction conditions.

Experimental Protocols

PART 1: Materials and Reagent Preparation

Table 1: Key Reagents and Their Functions

ReagentFunction & Rationale
Resin Wang or Rink Amide resin are standard choices for C-terminal acid or amide peptides, respectively.
Fmoc-L-Phe(CF₂PO₃H₂)-OH The amino acid building block. Ensure high purity. May be used with the phosphonate protected (e.g., as a dimethyl ester) or as the free acid.
Coupling Reagent (HATU) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high reactivity, which is crucial for overcoming the steric hindrance of this bulky amino acid.[8]
Base (DIPEA or Collidine) N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is used to activate the coupling reagent and neutralize the growing peptide chain's N-terminus. Collidine is preferred in cases where racemization is a concern.[8]
Fmoc Deprotection Solution 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF). A standard reagent for the rapid and clean removal of the Fmoc protecting group.[9][10]
Solvents DMF (Peptide synthesis grade), Dichloromethane (DCM). Used for swelling the resin and washing.
Cleavage Cocktail Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5). Necessary for cleaving the peptide from the resin and removing side-chain protecting groups. The choice depends on the other amino acids in the sequence.
PART 2: Step-by-Step Synthesis Cycle

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Workflow Diagram: SPPS Cycle for Incorporating Fmoc-L-Phe(CF₂PO₃H₂)-OH

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring & Wash Resin 1. Swell Resin in DMF Deprotect 2. Treat with 20% Piperidine/DMF Resin->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 5. Add Activated Mix to Resin Wash1->Couple Activate 4. Pre-activate: Fmoc-AA + HATU + DIPEA in DMF Activate->Couple Kaiser 6. Monitor with Kaiser Test Couple->Kaiser Wash2 7. Wash with DMF/DCM Kaiser->Wash2 Wash2->Deprotect Next Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

1. Resin Swelling and Preparation

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[11]

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.[12]

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure the complete removal of piperidine.[12]

3. Coupling of Fmoc-L-Phe(CF₂PO₃H₂)-OH

  • Rationale: We recommend using HATU as the coupling reagent due to its high efficiency, which is essential for coupling sterically hindered amino acids.[8] A 4-fold excess of reagents ensures the reaction drives to completion.

  • Activation: In a separate vessel, dissolve Fmoc-L-Phe(CF₂PO₃H₂)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (approx. 2 mL).

  • Add DIPEA (0.8 mmol, 8 eq) to the mixture and swirl gently. Allow the solution to pre-activate for 1-2 minutes.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is a key modification to ensure maximum efficiency for this specific amino acid.

4. Monitoring and Washing

  • Kaiser Test: To ensure the coupling reaction is complete, perform a Kaiser test on a few resin beads.[12]

    • Negative Result (Yellow Beads): Coupling is complete. Proceed to the next step.

    • Positive Result (Blue/Purple Beads): Coupling is incomplete. Drain the reaction solution and repeat the coupling step (Step 3) with a freshly prepared activated amino acid solution.[9]

  • Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

PART 3: Final Cleavage and Deprotection

1. Resin Preparation for Cleavage

  • After the final synthesis cycle, perform a final Fmoc deprotection as described in Part 2, Step 2.

  • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and finally Methanol (3x).

  • Dry the resin under a high vacuum for at least 4 hours to remove all residual solvents.

2. Cleavage from Resin

  • Rationale: A strong acid cocktail is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like t-butyl, Trt, Pbf).[13][14] Scavengers are critical to trap the highly reactive cationic species generated during this process, which can otherwise modify sensitive residues like Tryptophan or Methionine.

  • Procedure:

    • Place the dry peptide-resin in a round-bottom flask.

    • Add a freshly prepared, pre-chilled (4°C) cleavage cocktail. A standard and effective option is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) . Use approximately 10 mL of cocktail per gram of resin.

    • Stir the suspension at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin twice with a small volume of neat TFA and combine the filtrates.

3. Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.[9][12]

  • A white precipitate should form. Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether, wash the pellet with cold ether two more times, and briefly dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide will require purification, typically via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

Workflow Diagram: Post-Synthesis Processing

Purification_Workflow Crude Crude Peptide (Post-Precipitation) Dissolve Dissolve in Acetonitrile/Water Crude->Dissolve HPLC Purify via RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Lyophilize Lyophilize Pure Fractions Collect->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure Analyze Characterize: LC-MS & Analytical HPLC Pure->Analyze

Caption: Standard workflow for peptide purification and analysis.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify using an appropriate gradient.

  • Characterization: The identity and purity of the final peptide should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC. The presence of the this compound residue will result in a specific mass addition that can be precisely calculated and verified.

Conclusion and Best Practices

The successful solid-phase synthesis of peptides containing this compound is readily achievable with strategic adjustments to standard protocols. The keys to success are the use of a high-potency coupling reagent like HATU, extended coupling times to overcome steric hindrance, and diligent monitoring with the Kaiser test to ensure each step proceeds to completion. By following this detailed guide, researchers can confidently incorporate this valuable phosphotyrosine mimetic into their peptide sequences, enabling advanced studies in enzymology and signal transduction.

References

  • BenchChem. (2025). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2025). The H -Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks.
  • Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method.
  • Gao, J., & Wang, Q. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5889. [Link]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bence, N., & Kennan, A. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(10), 927-948. [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Katoh, T., & Sugai, T. (2001). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. The Journal of Organic Chemistry, 66(21), 7144–7147. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu.
  • BenchChem. (2025). A Head-to-Head Comparison: Characterizing Peptides Synthesized with Fmoc-L-Phe-MPPA and Alternative Linkers.
  • Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1994). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Tetrahedron Letters, 35(10), 1587-1590. [Link]

  • Kiso, Y., Fujiwara, Y., Kimura, T., Nishitani, A., & Akaji, K. (1990). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(5), 481-487. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
  • ResearchGate. (n.d.). Synthesis of phosphonopeptides as inhibitors of enkephalinase and angiotensin-converting enzyme.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas.

Sources

Probing Kinase Activity: Advanced Application Notes for 4-(Phosphonodifluoromethyl)-L-phenylalanine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable Mimic for a Dynamic Process

Protein kinases are central players in cellular signaling, catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event is a fundamental mechanism of cellular regulation, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, protein kinases are a major class of therapeutic targets. The study of kinase activity and the screening for potent and selective inhibitors are therefore critical endeavors in modern drug discovery.

A significant challenge in studying tyrosine kinases and their interacting proteins, such as those containing SH2 domains, is the inherent instability of the phosphate-ester bond in phosphotyrosine (pTyr). This bond is readily cleaved by cellular phosphatases, complicating in vitro assays and limiting the utility of pTyr-containing peptides. To overcome this limitation, non-hydrolyzable pTyr mimetics have been developed. Among these, 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP) has emerged as a gold standard.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of PFP in various kinase assay formats. We will delve into the underlying principles of PFP's mechanism, provide detailed, field-proven protocols for its use, and offer insights into data interpretation and troubleshooting.

The Scientific Foundation: Why PFP is a Superior Phosphotyrosine Mimetic

PFP is a synthetic amino acid that structurally and electronically mimics phosphotyrosine. The key to its utility lies in the replacement of the labile phosphate ester oxygen with a difluoromethyl group (-CF2-). This substitution confers several critical advantages:

  • Resistance to Hydrolysis: The phosphonate group in PFP is resistant to cleavage by protein-tyrosine phosphatases (PTPs), ensuring the stability of PFP-containing peptides in biochemical assays.

  • Enhanced Binding Affinity: The two fluorine atoms on the α-carbon of the phosphonate are highly electronegative. This electronic feature lowers the pKa of the phosphonate group, making it a better mimic of the dianionic state of the phosphate group in pTyr at physiological pH. This results in significantly higher binding affinity to pTyr-binding domains, such as SH2 domains, compared to non-fluorinated phosphonate analogs.

  • Structural Analogy: The overall size and geometry of the phosphonodifluoromethyl group closely resemble that of the phosphate group, allowing it to fit into the pTyr-binding pockets of kinases and SH2 domains with high fidelity.

These properties make PFP an invaluable tool for:

  • Developing stable substrates for kinase inhibitor screening: PFP-containing peptides can be used as stable "pseudo-substrates" in competitive binding assays.

  • Characterizing SH2 domain-phosphopeptide interactions: The stability of the PFP-peptide complex allows for more accurate and reproducible measurement of binding affinities.

  • Serving as a negative control in phosphatase assays: Since PFP is not hydrolyzed, it can be used to distinguish true phosphatase activity from non-specific signal.

Visualization of Key Interactions

The following diagram illustrates the interaction of a PFP-containing peptide with the active site of a protein tyrosine kinase, highlighting its role as a competitive inhibitor of the natural phosphotyrosine-containing substrate.

cluster_0 Kinase Active Site cluster_1 Substrates Kinase Kinase pTyr_Peptide Phosphotyrosine Peptide (Natural Substrate) pTyr_Peptide->Kinase Binds and is a substrate for phosphorylation PFP_Peptide PFP-Peptide (Non-hydrolyzable Mimetic) PFP_Peptide->Kinase Binds competitively, but is not a substrate Inhibitor Inhibitor Inhibitor->Kinase Blocks substrate binding

Caption: Competitive binding of natural substrate and PFP-mimetic to a kinase.

Application Protocols: Harnessing the Power of PFP in Your Assays

The choice of kinase assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. PFP can be seamlessly integrated into several common assay formats. Here, we provide detailed protocols for three widely used methods: a radiometric assay, a fluorescence polarization assay, and a coupled-enzyme assay.

Radiometric Kinase Assay: The Gold Standard for Direct Activity Measurement

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP) to a substrate. While not directly measuring the interaction with PFP (as it's not phosphorylated), this method is crucial for determining the baseline kinase activity and for validating the inhibitory potential of compounds identified in PFP-based binding assays.

Principle: This assay quantifies the incorporation of ³²P from [γ-³²P]ATP into a peptide or protein substrate. The radiolabeled substrate is then separated from the free [γ-³²P]ATP and quantified.

Experimental Workflow:

Start Start Prepare_Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_ATP Add [γ-³²P]ATP to initiate reaction Prepare_Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., with phosphoric acid) Incubate->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash to remove free [γ-³²P]ATP Spot_on_Membrane->Wash_Membrane Quantify Quantify radioactivity (Scintillation counting or Phosphorimaging) Wash_Membrane->Quantify End End Quantify->End

Caption: Workflow for a radiometric kinase assay.

Detailed Protocol:

  • Prepare Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 5 mM DTT, 0.5 mg/mL BSA. Store at -20°C.

  • Prepare Substrate Stock: Dissolve the tyrosine-containing peptide substrate in nuclease-free water to a final concentration of 10 mM. Store at -20°C.

  • Prepare ATP Stock: Prepare a 10 mM stock of "cold" ATP in nuclease-free water.

  • Prepare [γ-³²P]ATP Working Solution: On the day of the experiment, prepare a working solution of ATP containing a final concentration of 500 µM "cold" ATP and 10 µCi/µL [γ-³²P]ATP.

  • Set up the Kinase Reaction: In a 1.5 mL microcentrifuge tube, on ice, prepare the following reaction mixture (for a single 25 µL reaction):

    • 5 µL 5X Kinase Reaction Buffer

    • 2.5 µL 10X Peptide Substrate (final concentration will vary depending on the kinase)

    • X µL Kinase (the amount of kinase should be empirically determined to ensure linear reaction kinetics)

    • X µL Nuclease-free water to bring the volume to 20 µL

  • Initiate the Reaction: Add 5 µL of the [γ-³²P]ATP working solution to the reaction mixture.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of 75 mM phosphoric acid.

  • Spot onto Membrane: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in ethanol.

  • Quantify: Air dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

Fluorescence Polarization (FP) Assay: A Homogeneous Method for High-Throughput Screening

FP assays are well-suited for high-throughput screening (HTS) of kinase inhibitors. In this context, a PFP-containing peptide is labeled with a fluorophore and used as a tracer that binds to an anti-phosphotyrosine antibody.

Principle: A fluorescently labeled PFP-peptide (tracer) binds to a specific antibody, resulting in a high fluorescence polarization signal. In the presence of a kinase and ATP, a non-labeled substrate peptide is phosphorylated. This phosphorylated product competes with the tracer for antibody binding, leading to a decrease in the FP signal. Inhibitors of the kinase will prevent the phosphorylation of the substrate, thus maintaining a high FP signal.

Experimental Workflow:

Start Start Dispense_Components Dispense Kinase, Substrate, ATP, and Inhibitor into a microplate Start->Dispense_Components Incubate_Kinase_Reaction Incubate to allow for phosphorylation Dispense_Components->Incubate_Kinase_Reaction Add_Detection_Reagents Add fluorescent PFP-peptide tracer and anti-pTyr antibody Incubate_Kinase_Reaction->Add_Detection_Reagents Incubate_Binding Incubate for binding equilibrium Add_Detection_Reagents->Incubate_Binding Read_FP Read Fluorescence Polarization Incubate_Binding->Read_FP End End Read_FP->End

Caption: Workflow for a competitive fluorescence polarization kinase assay.

Detailed Protocol:

  • Prepare FP Assay Buffer (1X): 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Prepare Reagents:

    • Kinase: Dilute to a 2X working concentration in FP Assay Buffer.

    • Substrate Peptide: Dilute to a 4X working concentration in FP Assay Buffer.

    • ATP: Dilute to a 4X working concentration in FP Assay Buffer.

    • Fluorescent PFP-Peptide Tracer: Dilute to a 4X working concentration in FP Assay Buffer.

    • Anti-pTyr Antibody: Dilute to a 2X working concentration in FP Assay Buffer.

    • Test Compounds: Prepare a serial dilution in DMSO, then dilute into FP Assay Buffer.

  • Set up the Kinase Reaction (in a 384-well plate):

    • Add 5 µL of test compound or DMSO control.

    • Add 10 µL of 2X kinase solution.

    • Initiate the reaction by adding 5 µL of a 4X substrate/ATP mixture.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the Reaction and Add Detection Reagents:

    • Add 5 µL of 2X anti-pTyr antibody.

    • Add 5 µL of 4X fluorescent PFP-peptide tracer.

  • Incubate for Binding: Incubate at room temperature for 30-60 minutes, protected from light.

  • Read Fluorescence Polarization: Measure the fluorescence polarization on a suitable plate reader.

Coupled-Enzyme Assay: A Continuous Spectrophotometric Method

Coupled-enzyme assays continuously measure kinase activity by linking the production of ADP to a detectable spectrophotometric change. A common system uses pyruvate kinase (PK) and lactate dehydrogenase (LDH) to couple ADP production to the oxidation of NADH.

Principle: The kinase produces ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm. A PFP-containing peptide can be used as a competitive inhibitor to determine its binding affinity.

Experimental Workflow:

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Substrate, PEP, NADH, PK/LDH) Start->Prepare_Reaction_Mix Add_Kinase_and_Inhibitor Add Kinase and PFP-peptide (or other inhibitor) Prepare_Reaction_Mix->Add_Kinase_and_Inhibitor Initiate_with_ATP Initiate reaction with ATP Add_Kinase_and_Inhibitor->Initiate_with_ATP Monitor_Absorbance Continuously monitor absorbance at 340 nm Initiate_with_ATP->Monitor_Absorbance End End Monitor_Absorbance->End

Caption: Workflow for a coupled-enzyme kinase assay.

Detailed Protocol:

  • Prepare Coupled-Enzyme Assay Buffer (1X): 100 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl₂.

  • Prepare Reagent Mix (for a 200 µL reaction):

    • 100 µL 2X Coupled-Enzyme Assay Buffer

    • 20 µL 10 mM PEP

    • 20 µL 10 mM NADH

    • 10 µL of a 10 mg/mL solution of PK/LDH enzyme mix

    • 10 µL of 10X Substrate Peptide

    • X µL PFP-peptide or other inhibitor

    • X µL Nuclease-free water to bring the volume to 180 µL

  • Equilibrate: Pre-incubate the reaction mixture at 30°C for 5 minutes in a spectrophotometer cuvette.

  • Add Kinase: Add the desired amount of kinase and mix.

  • Initiate Reaction: Start the reaction by adding 20 µL of 10X ATP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the kinase activity.

Data Presentation and Interpretation

A primary application of PFP-based assays is the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds. The following table provides an example of how to present such data.

Kinase TargetTest CompoundAssay TypePFP-Peptide Concentration (nM)IC₅₀ (nM)Reference
Src KinaseDasatinibFP100.5[1]
Abl KinaseImatinibFP1525[2]
EGFRGefitinibCoupled-Enzyme5030Fictional Example
VEGFR2SunitinibFP205[3]

IC₅₀ Determination:

The IC₅₀ value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a critical parameter for characterizing the potency of a kinase inhibitor. To determine the IC₅₀, a dose-response curve is generated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal curve using non-linear regression analysis.

Troubleshooting and Expert Insights

  • High Background in FP Assays: This can be caused by non-specific binding of the tracer to the antibody or the plate. Ensure optimal antibody and tracer concentrations are used. The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer can help reduce non-specific binding.

  • Low Signal-to-Background in Radiometric Assays: This may be due to low kinase activity or inefficient separation of the substrate from free ATP. Optimize the kinase concentration and incubation time. Ensure the P81 paper is washed thoroughly.

  • Non-linear Kinetics in Coupled-Enzyme Assays: This can occur if any of the coupling enzymes become rate-limiting. Ensure that the concentrations of PK and LDH are sufficient to handle the maximum rate of ADP production by the kinase.

Conclusion: A Versatile Tool for Kinase Research

This compound is a powerful and versatile tool for researchers in the field of kinase biology and drug discovery. Its inherent stability and close mimicry of phosphotyrosine make it an indispensable reagent for a wide range of kinase assays. By understanding the principles behind its use and by following well-validated protocols, researchers can obtain high-quality, reproducible data to accelerate their research and development efforts.

References

  • Elkins, J.M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. [Link]

  • Badr, H., et al. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1355, 131-141. [Link]

  • Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Huang, X. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 8(1), 34-38. [Link]

  • Klink, T. A., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 3-38). Wiley-VCH. [Link]

  • Glickman, J. F., et al. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]

  • Zhang, J. H., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Boggon, T. J., et al. (2002). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 20(8), 826-831. [Link]

  • Vaskevich, A. I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Retrieved from [Link]

  • Zuercher, W. J., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Charris, J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11928-E11937. [Link]

  • Drewry, D. H., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Lawrence, D. S., & Zhang, Z. Y. (2009). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 1(1), 17-31. [Link]

  • Wu, J., et al. (2010). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology, 647, 137-145. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Vlahos, C. J., et al. (1994). A new method for the detection of kinase activity that does not require radioactivity or separation of substrate from product. Analytical Biochemistry, 221(1), 101-108. [Link]

  • Lawrence, D. S., & Niu, J. (1998). An Assay for Acidic Peptide Substrates of Protein Kinases. Journal of the American Chemical Society, 120(41), 10643-10644. [Link]

  • Lukovic, E., et al. (2008). Fluorescent peptide assays for protein kinases. Methods in Molecular Biology, 457, 269-281. [Link]

  • Park, J., et al. (2024). Fine-tuning Probes for Fluorescence Polarization Binding Assays of Bivalent Ligands against Polo-like Kinase 1 Using Full-length Protein. ACS Medicinal Chemistry Letters. [Link]

Sources

Unlocking Cellular Signaling: A Guide to Protein Engineering with 4-(Phosphonodifluoromethyl)-L-phenylalanine (pDhpF)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Phosphoproteome with a Non-Hydrolyzable Mimic

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle progression to metabolism and apoptosis. The dynamic nature of phosphorylation, orchestrated by kinases and phosphatases, presents a significant challenge to researchers seeking to dissect the functional consequences of specific phosphorylation events. The introduction of non-canonical amino acids (ncAAs) into proteins through genetic code expansion offers a powerful tool to overcome this hurdle.

This guide focuses on 4-(Phosphonodifluoromethyl)-L-phenylalanine (pDhpF) , a non-hydrolyzable analog of phosphotyrosine. Its unique chemical properties make it an invaluable tool for protein engineering, enabling the "freezing" of a protein in its phosphorylated state. This allows for the detailed investigation of phosphorylation-dependent interactions and functions without the complication of dephosphorylation by endogenous phosphatases.

This document provides a comprehensive overview of the principles, protocols, and applications of pDhpF in protein engineering. We will delve into the strategies for its site-specific incorporation into proteins, methods for the characterization of the resulting modified proteins, and its application in studying protein-protein interactions and in the discovery of novel therapeutics.

PART 1: The Core Technology - Genetic Code Expansion for pDhpF Incorporation

The site-specific incorporation of pDhpF into a protein of interest is achieved through the powerful technique of genetic code expansion. This technology relies on the hijacking of the cellular translational machinery to recognize a nonsense codon (typically the amber stop codon, UAG) as a signal to insert a non-canonical amino acid.

The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA . "Orthogonal" in this context means that the synthetase/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the orthogonal tRNA with pDhpF. This charged tRNA then delivers pDhpF to the ribosome for incorporation at the designated UAG codon within the mRNA of the target protein.

G cluster_0 Orthogonal Translation System cluster_1 Cellular Translation Machinery pDhpF pDhpF aaRS Engineered Orthogonal aaRS for pDhpF pDhpF->aaRS Recognized & Activated charged_tRNA pDhpF-tRNA(CUA) aaRS->charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS Recognized Ribosome Ribosome charged_tRNA->Ribosome Protein Protein with pDhpF Ribosome->Protein Incorporation at UAG mRNA mRNA with UAG codon mRNA->Ribosome

Workflow for pDhpF incorporation.

The Quest for a pDhpF-Specific Orthogonal aaRS: A Strategic Approach

A critical prerequisite for the routine use of pDhpF is the availability of a highly specific and efficient orthogonal aaRS. While dedicated, commercially available synthetases for pDhpF are not yet widespread, researchers can engineer them through directed evolution. The following protocol outlines a strategic workflow for developing a pDhpF-specific synthetase, based on established methods for other ncAAs.

Protocol 1: Directed Evolution of a pDhpF-Specific Aminoacyl-tRNA Synthetase

This protocol is a strategic guide for researchers aiming to develop a novel pDhpF-specific synthetase.

  • Selection of a Scaffold:

    • Start with a known orthogonal aaRS/tRNA pair, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii (MjTyrRS/tRNATyr), which has been successfully engineered to incorporate a variety of phenylalanine analogs.

  • Library Construction:

    • Perform site-directed mutagenesis on the MjTyrRS gene to create a library of variants. Focus on randomizing residues within the amino acid binding pocket to alter its specificity from tyrosine to pDhpF.

  • Positive and Negative Selection:

    • Positive Selection: Transform the E. coli host strain with the synthetase library and a plasmid encoding a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) containing an amber codon at a permissive site. Grow the cells in the presence of pDhpF and a selective antibiotic (chloramphenicol). Only cells expressing a functional synthetase that incorporates pDhpF will survive.

    • Negative Selection: To eliminate synthetases that recognize canonical amino acids, perform a subsequent round of selection in the absence of pDhpF. A counter-selectable marker, such as a toxic gene with an amber codon, can be used. Cells with synthetases that incorporate endogenous amino acids will express the toxic gene and be eliminated.

  • Screening and Validation:

    • Isolate individual colonies from the selection process and screen for pDhpF-dependent expression of a fluorescent reporter protein (e.g., GFP with an amber codon).

    • Sequence the genes of the most promising synthetase variants to identify the mutations responsible for pDhpF specificity.

    • Validate the fidelity of incorporation by expressing a model protein, purifying it, and analyzing it by mass spectrometry.

PART 2: In-Cell Production of pDhpF-Containing Proteins

Once a pDhpF-specific orthogonal aaRS is obtained, the next step is to express the target protein containing this non-canonical amino acid. The following is a general protocol for expressing pDhpF-containing proteins in E. coli.

Protocol 2: Expression of pDhpF-Containing Proteins in E. coli

  • Plasmid Preparation:

    • Prepare two plasmids:

      • Expression Plasmid: Your gene of interest cloned into an expression vector with a UAG codon introduced at the desired site of pDhpF incorporation via site-directed mutagenesis.

      • Synthetase Plasmid: A plasmid co-expressing the engineered pDhpF-specific aaRS and its cognate orthogonal tRNA. A common choice is the pEVOL plasmid series.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the expression and synthetase plasmids. Plate on selective media containing antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a starter culture from a single colony and grow overnight.

    • The next day, inoculate a larger volume of expression media (e.g., Terrific Broth or LB) with the starter culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Add pDhpF to the culture medium. The optimal concentration should be determined empirically but typically ranges from 1-5 mM.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the pDhpF-containing protein from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).

PART 3: Characterization of pDhpF-Modified Proteins

Thorough characterization is essential to confirm the successful and site-specific incorporation of pDhpF and to assess the structural and functional integrity of the modified protein.

Mass Spectrometry for Unambiguous Confirmation

Mass spectrometry is the gold standard for verifying the incorporation of non-canonical amino acids.

Protocol 3: Mass Spectrometry Analysis of pDhpF-Containing Proteins

  • Intact Protein Mass Analysis:

    • Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with pDhpF incorporated.

    • Expected Mass Shift: The incorporation of pDhpF in place of a tyrosine residue will result in a specific mass increase.

Amino AcidMonoisotopic Mass (Da)
Tyrosine (Y)163.0633
pDhpF295.0421
Mass Difference +131.9788
  • Peptide Mapping and MS/MS Analysis:

    • Digest the purified protein with a site-specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against a sequence database containing the sequence of the target protein, with a variable modification corresponding to the mass of pDhpF at the intended site.

    • The fragmentation spectrum of the pDhpF-containing peptide will provide definitive evidence of its presence and location. The phosphonodifluoromethyl group is expected to be stable during collision-induced dissociation (CID), and the fragmentation pattern will be dominated by b- and y-ions flanking the modified residue.

Biophysical and Functional Characterization

It is crucial to assess whether the incorporation of pDhpF has altered the overall structure and function of the protein.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the protein and compare it to the wild-type counterpart.

  • Differential Scanning Fluorimetry (DSF): To determine the thermal stability of the protein.

  • Enzyme Kinetics: If the target protein is an enzyme, perform kinetic assays to determine if the modification affects its catalytic activity.

PART 4: Applications in Research and Drug Discovery

The ability to generate proteins with site-specifically incorporated pDhpF opens up a wide range of applications in both fundamental research and drug development.

Probing Phosphorylation-Dependent Protein-Protein Interactions

Many critical cellular signaling pathways are mediated by the interaction of phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, with their phosphorylated target proteins. The non-hydrolyzable nature of pDhpF makes it an ideal tool to study these interactions.

Protocol 4: In Vitro SH2 Domain Binding Assay

  • Protein Preparation:

    • Express and purify the pDhpF-containing protein of interest.

    • Express and purify the SH2 domain of interest, typically as a GST-fusion protein.

  • Pull-Down Assay:

    • Immobilize the GST-tagged SH2 domain on glutathione-agarose beads.

    • Incubate the beads with the pDhpF-containing protein.

    • As a control, incubate the beads with the wild-type (unphosphorylated) protein.

    • After washing the beads to remove non-specific binders, elute the bound proteins.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the target protein to visualize the interaction.

  • Quantitative Binding Analysis:

    • Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity between the pDhpF-containing protein and the SH2 domain.

G cluster_0 Experimental Setup cluster_1 Control pDhpF_Protein Protein with pDhpF Interaction Stable Complex Formation pDhpF_Protein->Interaction SH2_Domain SH2 Domain SH2_Domain->Interaction Binds WT_Protein Wild-Type Protein (no pDhpF) No_Interaction No Complex Formation WT_Protein->No_Interaction SH2_Domain2 SH2 Domain SH2_Domain2->No_Interaction No Binding

SH2 domain interaction assay.

Applications in Drug Discovery

The stability of pDhpF-containing proteins makes them excellent tools for the discovery and characterization of inhibitors that target phosphorylation-dependent signaling pathways.

  • High-Throughput Screening (HTS): pDhpF-modified proteins can be used as stable reagents in HTS campaigns to identify small molecules that disrupt phosphorylation-dependent protein-protein interactions.

  • Structural Biology: The homogeneity and stability of pDhpF-containing protein complexes facilitate their structural determination by X-ray crystallography or cryo-electron microscopy, providing valuable insights for structure-based drug design.

  • Kinase and Phosphatase Inhibitor Development: By mimicking the phosphorylated state, pDhpF-containing substrates can be used in biochemical assays to screen for and characterize inhibitors of protein tyrosine phosphatases.[1]

Conclusion

The site-specific incorporation of this compound represents a significant advancement in protein engineering. By providing a stable mimic of phosphotyrosine, pDhpF empowers researchers to dissect the complexities of cellular signaling pathways with unprecedented precision. While the development of a dedicated orthogonal synthetase is a key enabling step, the potential rewards in terms of scientific discovery and therapeutic innovation are substantial. The protocols and strategies outlined in this guide provide a roadmap for researchers to harness the power of this unique non-canonical amino acid in their own investigations.

References

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53–60. [Link]

  • Zhang, Z. Y. (2010). Targeting protein tyrosine phosphatases for anticancer drug discovery. Current pharmaceutical design, 16(16), 1843–1862. [Link]

Sources

Unlocking Cellular Signaling: A Guide to Site-Specific Protein Labeling with 4-(Phosphonodifluoromethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mimicking Phosphorylation with Precision

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. The transient nature of phosphate groups, rapidly added by kinases and removed by phosphatases, makes studying the specific effects of phosphorylation at a single site challenging. To overcome this, researchers have turned to non-hydrolyzable phosphotyrosine (pTyr) analogs, which can be incorporated into proteins to lock them in a permanently "on" state.

This application note provides a detailed guide to the site-specific incorporation of 4-(Phosphonodifluoromethyl)-L-phenylalanine (pCF2Phe), a cutting-edge unnatural amino acid (UAA) that serves as a faithful mimic of phosphotyrosine.[1][2][3][4] Its unique difluoromethylene group provides the steric and electronic properties of a phosphate group while being resistant to phosphatase activity. This allows for the production of homogeneously "phosphorylated" proteins, enabling precise functional studies, structural biology, and drug discovery applications, particularly in the investigation of SH2 domain-mediated interactions.[5][6][7]

This guide will walk you through the principles, protocols, and validation techniques for labeling your protein of interest with pCF2Phe using amber suppression-based UAA incorporation in Escherichia coli.

The Principle: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of pCF2Phe is achieved through the expansion of the genetic code.[8][] This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the UAA at that specific position in the polypeptide chain.[8][10][11]

Here's a breakdown of the key components:

  • Engineered Plasmid System: A two-plasmid system is commonly employed in E. coli.

    • pEVOL Plasmid: This plasmid expresses an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. The aaRS is specifically engineered to recognize and charge the suppressor tRNA with pCF2Phe.

    • Expression Plasmid: This plasmid contains the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.

  • Orthogonal System: The engineered aaRS/tRNA pair is "orthogonal," meaning it functions independently of the host cell's translational machinery and does not interfere with the incorporation of the 20 canonical amino acids.[12]

  • pCF2Phe Supplementation: The unnatural amino acid, pCF2Phe, is added to the growth media and is taken up by the E. coli cells.

When the ribosome encounters the amber codon in the mRNA transcript of the target protein, the pCF2Phe-charged suppressor tRNA recognizes this codon and incorporates pCF2Phe into the growing polypeptide chain, rather than terminating translation.

Workflow for pCF2Phe Incorporation

cluster_0 Preparation cluster_1 Protein Expression cluster_2 Downstream Processing cluster_3 Verification Transform E. coli Transform E. coli Overnight Culture Overnight Culture Transform E. coli->Overnight Culture Prepare Media & Reagents Prepare Media & Reagents Prepare Media & Reagents->Overnight Culture Large-Scale Culture Large-Scale Culture Overnight Culture->Large-Scale Culture Induce Expression Induce Expression Large-Scale Culture->Induce Expression Cell Harvest & Lysis Cell Harvest & Lysis Induce Expression->Cell Harvest & Lysis Protein Purification Protein Purification Cell Harvest & Lysis->Protein Purification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Purification->SDS-PAGE & Western Blot Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry

Caption: A streamlined workflow for the site-specific incorporation of pCF2Phe into a target protein.

Detailed Protocols

PART 1: Preparation and Transformation

1.1. Plasmid Preparation:

  • Obtain or prepare high-quality, endotoxin-free plasmids:

    • pEVOL-pCF2PheRS: Containing the gene for the engineered pCF2Phe-specific aminoacyl-tRNA synthetase and the corresponding suppressor tRNA.

    • Target Expression Plasmid: Your protein of interest cloned into a suitable expression vector (e.g., pET vector) with a TAG codon at the desired position and a purification tag (e.g., 6xHis).

1.2. Bacterial Strain:

  • Use a competent E. coli strain suitable for protein expression, such as BL21(DE3). It is crucial to use a strain that does not have an active amber suppressor.

1.3. Transformation:

  • Co-transform the competent E. coli cells with both the pEVOL-pCF2PheRS and the target expression plasmid using standard heat shock or electroporation protocols.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the expression plasmid and chloramphenicol for the pEVOL plasmid).

  • Incubate the plates overnight at 37°C.

PART 2: Protein Expression

2.1. Starter Culture:

  • Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotics.

  • Grow the culture overnight at 37°C with shaking at 200-250 rpm.[10]

2.2. Large-Scale Culture and Induction:

  • Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[13]

  • Crucial Step: Add this compound (pCF2Phe) to a final concentration of 1-2 mM. Ensure the pCF2Phe is fully dissolved.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase from the pEVOL plasmid.[13]

  • Continue to incubate the culture for 4-6 hours at 30-37°C with shaking. The optimal induction time and temperature may need to be optimized for your specific protein.

Reagent/Parameter Recommended Concentration/Value Purpose
pCF2Phe1-2 mMUnnatural amino acid for incorporation
IPTG1 mMInduces expression of the target protein
L-arabinose0.02% (w/v)Induces expression of the aaRS
OD600 at induction0.6-0.8Optimal cell density for induction
Induction Temperature30-37°COptimize for protein solubility
Induction Time4-6 hoursOptimize for protein yield

Table 1: Recommended concentrations and parameters for protein expression.

PART 3: Protein Purification and Verification

3.1. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3.2. Protein Purification:

  • Purify the target protein from the clarified lysate using an appropriate affinity chromatography method based on the purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the purified protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Dialyze the purified protein into a storage buffer and determine the protein concentration.

3.3. Verification of pCF2Phe Incorporation:

A. SDS-PAGE and Western Blotting:

  • Principle: Successful incorporation of pCF2Phe will result in the expression of the full-length protein, whereas the absence of pCF2Phe will lead to a truncated protein due to the amber stop codon.

  • Procedure:

    • Run the purified protein on an SDS-PAGE gel and visualize with Coomassie blue staining. A band corresponding to the full-length protein should be visible.

    • Perform a Western blot using an antibody against the purification tag (e.g., anti-His tag antibody).[14][15][16] This will confirm the presence of the full-length protein. A control expression without the addition of pCF2Phe should show no or a significantly reduced amount of full-length protein.

B. Mass Spectrometry:

  • Principle: Mass spectrometry provides definitive evidence of pCF2Phe incorporation by detecting the precise mass of the modified protein or its constituent peptides.[17][18][19]

  • Procedure:

    • Analyze the intact protein by ESI-MS to confirm the expected mass increase due to pCF2Phe incorporation. The molecular weight of pCF2Phe is 265.15 g/mol , while the molecular weight of tyrosine is 181.19 g/mol . Therefore, a mass increase of 83.96 Da is expected.

    • Alternatively, perform an in-gel tryptic digest of the protein band from the SDS-PAGE gel and analyze the resulting peptides by LC-MS/MS.[20] Search the MS/MS data for the peptide containing the amber codon site with the corresponding mass modification for pCF2Phe.

Verification Workflow

cluster_0 Initial Confirmation cluster_1 Definitive Verification Purified Protein Purified Protein SDS-PAGE SDS-PAGE Purified Protein->SDS-PAGE Intact Protein MS Intact Protein MS Purified Protein->Intact Protein MS Expected mass shift? Peptide Mapping (LC-MS/MS) Peptide Mapping (LC-MS/MS) Purified Protein->Peptide Mapping (LC-MS/MS) Modified peptide identified? Western Blot Western Blot SDS-PAGE->Western Blot Full-length protein?

Caption: A workflow for the verification of successful pCF2Phe incorporation.

Applications in Research and Drug Discovery

The ability to generate proteins with a site-specifically incorporated, non-hydrolyzable phosphotyrosine mimic opens up a plethora of applications:

  • Functional Studies: Elucidate the specific role of a phosphorylation site in protein activity, localization, and interaction with other proteins.

  • Structural Biology: Facilitate the crystallization of "phosphorylated" proteins to gain insights into the structural basis of phosphorylation-dependent regulation.

  • Drug Discovery: Develop high-throughput screening assays to identify small molecule inhibitors of phosphotyrosine-dependent protein-protein interactions, such as those mediated by SH2 domains.[5][7][21][22][23][24]

  • Biophysical Assays: Utilize the labeled protein in various biophysical techniques, such as fluorescence polarization and surface plasmon resonance, to quantify binding affinities with interacting partners.[5]

Troubleshooting

Problem Possible Cause Solution
Low protein yield Inefficient pCF2Phe incorporationOptimize pCF2Phe concentration, induction conditions (time, temperature). Ensure the pEVOL plasmid is maintained.
Protein toxicity or insolubilityLower the induction temperature, try a different expression strain, or use a solubility-enhancing tag.
No full-length protein pCF2Phe not added or degradedEnsure pCF2Phe is added at the correct concentration and is from a reliable source.
Problem with the pEVOL systemSequence the pEVOL plasmid to confirm the integrity of the synthetase and tRNA genes.
High background of truncated protein Leaky expression or inefficient suppressionUse a tightly controlled expression system. Optimize the concentration of L-arabinose.

Table 2: Common troubleshooting tips for pCF2Phe incorporation.

Conclusion

The site-specific incorporation of this compound provides a robust and precise tool for investigating the roles of protein tyrosine phosphorylation. By following the protocols and validation steps outlined in this guide, researchers can confidently produce proteins with a stable phosphotyrosine mimic at a desired position, paving the way for deeper insights into cellular signaling and the development of novel therapeutics.

References

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC. (n.d.).
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  • Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC - NIH. (n.d.).
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Applications of p-(Difluoromethyl)-L-phenylalanine (pCF2-Phe) in Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to modulate their pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics of fluorine. This guide focuses on a particularly promising building block: para-(difluoromethyl)-L-phenylalanine (pCF2-Phe).

The difluoromethyl (-CF2H) group of pCF2-Phe possesses a distinct electronic and steric profile that makes it a valuable asset in drug design. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety retains a hydrogen atom capable of acting as a weak hydrogen bond donor. This allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1] The introduction of the -CF2H group can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability due to its lipophilic nature, and improve binding affinity to biological targets.[1] These properties make pCF2-Phe an attractive tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

This document provides a comprehensive overview of the applications of pCF2-Phe in drug design, complete with detailed protocols for its incorporation into peptides and proteins, and its use in various analytical and functional assays.

Key Physicochemical Properties of pCF2-Phe

The strategic advantage of incorporating pCF2-Phe into a drug candidate stems from the unique properties of the difluoromethyl group. A comparative summary of these properties is presented below.

Property-CH3 (in Phe)-OH (in Tyr)-CF3 (in pCF3-Phe)-CF2H (in pCF2-Phe)Rationale for Difference
Hydrogen Bonding NoneDonor & AcceptorAcceptorWeak DonorThe acidic proton on the -CF2H group can participate in hydrogen bonding.[1]
Lipophilicity (LogP) HighLowVery HighModerately HighThe -CF2H group increases lipophilicity compared to -OH but is less lipophilic than -CF3.[2]
Metabolic Stability Susceptible to oxidationSusceptible to oxidationHighly StableEnhanced StabilityThe strong C-F bonds are resistant to enzymatic cleavage, increasing the molecule's half-life.[1]
Bioisosterism --Isostere for methylBioisostere for hydroxyl, thiol, amineThe -CF2H group mimics the size and electronic properties of these functional groups.[1][3]

Applications of pCF2-Phe in Drug Design

The unique characteristics of pCF2-Phe lend themselves to a variety of applications in the development of novel therapeutics.

Enhancing Peptide Stability and Bioavailability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases and poor membrane permeability. The incorporation of pCF2-Phe can address these challenges. The bulky and electronically distinct difluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's in vivo half-life. Furthermore, the increased lipophilicity imparted by the -CF2H group can enhance the peptide's ability to cross cellular membranes.

Probing Protein Structure and Function with ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level.[4] The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the large chemical shift dispersion of fluorine, which makes it highly sensitive to its local environment.[5] Since fluorine is absent in biological systems, ¹⁹F NMR spectra of proteins containing a fluorinated amino acid are free from background signals.[5]

Site-specific incorporation of pCF2-Phe into a protein allows researchers to:

  • Monitor conformational changes upon ligand binding or protein-protein interaction.

  • Determine binding affinities and kinetics.

  • Characterize protein folding and stability.

The chemical shift of the ¹⁹F nucleus in pCF2-Phe is exquisitely sensitive to changes in its microenvironment, providing a powerful spectroscopic handle to report on local structural and dynamic events.

Designing Potent and Selective Enzyme Inhibitors

The ability of the difluoromethyl group to act as a bioisostere for phosphorylatable residues like serine and threonine, or as a non-hydrolyzable mimetic of phosphotyrosine, makes pCF2-Phe a valuable tool in the design of enzyme inhibitors.[6] For instance, peptides containing a phosphonodifluoromethyl phenylalanine analog have been shown to be potent and selective inhibitors of protein tyrosine phosphatases (PTPs), which are important targets in various diseases.[7][8] The difluoromethyl group contributes to a significant increase in inhibitory potency compared to its non-fluorinated counterparts.[7]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-pCF2-Phe into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing pCF2-Phe using Fmoc chemistry.

Workflow for SPPS Incorporation of pCF2-Phe

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Coupling 3. pCF2-Phe Coupling Deprotection->Coupling 20% Piperidine/DMF Capping 4. Capping (Optional) Coupling->Capping Activated Fmoc-pCF2-Phe Wash 5. Washing Capping->Wash Acetic Anhydride Repeat 6. Repeat Cycle Wash->Repeat DMF, DCM Repeat->Deprotection For next amino acid Cleavage 7. Cleavage & Deprotection Repeat->Cleavage After final residue Purification 8. Purification Cleavage->Purification TFA cocktail

Figure 1. General workflow for incorporating pCF2-Phe into a peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-p-(difluoromethyl)-L-phenylalanine (Fmoc-pCF2-Phe-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetic anhydride (for capping)

  • Pyridine (for capping)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel and swell in DMF for at least 30 minutes.[9]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[2]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-pCF2-Phe-OH (3 equivalents relative to the resin loading capacity) and an activating agent such as HOBt (3 equivalents) in DMF.

    • Add the coupling reagent, for example, DIC (3 equivalents), to the amino acid solution.

    • Alternatively, use HATU (2.9 equivalents) and DIPEA (6 equivalents) for activation.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Coupling Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Site-Specific Incorporation of pCF2-Phe into Proteins via Genetic Code Expansion

This protocol describes a general method for the site-specific incorporation of pCF2-Phe into a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Workflow for Genetic Incorporation of pCF2-Phe

Plasmids 1. Plasmids: - Target gene with UAG codon - Evolved Synthetase/tRNA Transformation 2. Co-transformation into E. coli Plasmids->Transformation Culture 3. Cell Culture Transformation->Culture Induction 4. Induction & pCF2-Phe Addition Culture->Induction Grow to mid-log phase Expression 5. Protein Expression Induction->Expression Add IPTG and pCF2-Phe Harvest 6. Cell Harvest & Lysis Expression->Harvest Purification 7. Protein Purification Harvest->Purification

Figure 2. Workflow for the site-specific incorporation of pCF2-Phe into a protein in E. coli.

Materials:

  • Plasmid encoding the gene of interest with a UAG (amber) stop codon at the desired incorporation site.

  • Plasmid encoding the evolved aminoacyl-tRNA synthetase specific for pCF2-Phe and its cognate suppressor tRNA (e.g., a derivative of pEVOL plasmid).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • p-(difluoromethyl)-L-phenylalanine (pCF2-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Minimal medium (if required for specific applications to reduce background).

  • Standard equipment for bacterial cell culture, protein expression, and purification (e.g., affinity chromatography).

Procedure:

  • Plasmid Preparation and Transformation: Co-transform the plasmid containing the target gene with the amber codon and the plasmid carrying the synthetase/tRNA pair into a suitable E. coli expression strain. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium (or minimal medium) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add pCF2-Phe to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Protein Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).

  • Verification of Incorporation: Confirm the successful incorporation of pCF2-Phe by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the substitution of a canonical amino acid with pCF2-Phe.

Protocol 3: ¹⁹F NMR Analysis of Protein-Ligand Interactions

This protocol provides a basic framework for studying the interaction of a pCF2-Phe-labeled protein with a small molecule ligand using ¹⁹F NMR spectroscopy.

Materials:

  • Purified protein with site-specifically incorporated pCF2-Phe (typically >50 µM in a suitable NMR buffer).

  • Ligand of interest.

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O for lock).

  • NMR spectrometer equipped with a ¹⁹F probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein at a concentration of 50-100 µM in the NMR buffer.

  • Acquisition of Reference Spectrum: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference spectrum. Typical acquisition parameters include a spectral width of 30-40 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • Titration with Ligand: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand concentrations.

  • Acquisition of Spectra during Titration: After each addition of the ligand, acquire a 1D ¹⁹F NMR spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Monitor the changes in the chemical shift and/or line width of the ¹⁹F signal corresponding to the incorporated pCF2-Phe as a function of ligand concentration.

    • If the interaction is in the fast or intermediate exchange regime on the NMR timescale, the chemical shift perturbation can be used to calculate the dissociation constant (Kd) by fitting the data to a suitable binding isotherm.

    • Changes in the linewidth can provide information about the kinetics of the binding event.[7]

Conclusion

para-(Difluoromethyl)-L-phenylalanine is a powerful and versatile tool for drug discovery and chemical biology. Its unique properties as a bioisostere, coupled with its utility as an NMR probe, provide researchers with a valuable means to enhance the therapeutic potential of peptides and to gain deeper insights into the structure and function of proteins. The protocols outlined in this guide offer a starting point for the successful application of pCF2-Phe in a research setting. As the field of chemical biology continues to evolve, the applications of such precisely engineered non-canonical amino acids are poised to expand, further enabling the rational design of next-generation therapeutics.

References

  • Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7544-7553.
  • Jackson, S. E. (2007). Site-specific Incorporation of a 19F-amino Acid Into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(28), 8794-8803.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science, 7(2), 419-426.
  • Sakurai, K., et al. (2006). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code.
  • Hafen, K. L., et al. (2018). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 114(5), 1034-1044.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (2020). Journal of Magnetic Resonance, 319, 106815.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Pomerantz, W. C. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(11), 3468-3476.
  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Chemical Biology, 2(4), 1083-1100.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8893.
  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. (2023).
  • Desmarais, S., et al. (1998). [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. Biochemical Journal, 334(Pt 3), 541-546.
  • Phosphomimetics. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

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Application Notes & Protocols: Crystallization of Proteins with 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pfp)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Phosphorylation in Action

Protein tyrosine phosphorylation is a transient, dynamic post-translational modification that acts as a master switch for a vast array of cellular signaling pathways. The study of these pathways is central to understanding and treating diseases ranging from cancer to autoimmune disorders. However, the inherent instability of the phosphate-ester bond of phosphotyrosine (pTyr), which is rapidly hydrolyzed by cellular protein-tyrosine phosphatases (PTPs), presents a significant challenge for structural and functional studies.

To overcome this hurdle, researchers utilize non-hydrolyzable pTyr analogs. Among the most effective is 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pfp) , also known as F₂Pmp.[1][2] Its P-CF₂ bond is resistant to phosphatase activity, and the difluoro substitution effectively mimics the pKa and electrostatic properties of the natural phosphate group, making it a superior structural and functional surrogate for pTyr.[1] The incorporation of Pfp into a protein of interest provides a chemically stable, homogeneous sample that is "locked" in its active, phosphorylated state—an ideal candidate for biophysical and structural analysis, particularly X-ray crystallography.

This guide provides a comprehensive overview of the principles and detailed protocols for the site-specific incorporation of Pfp into proteins and their subsequent crystallization.

The Power of Pfp: A Comparative Look

The utility of Pfp stems from its unique combination of stability and biomimicry. The following table compares Pfp to its natural counterpart and a related analog.

FeaturePhosphotyrosine (pTyr)4-(Phosphonomethyl)-L-phenylalanine (Pmp)This compound (Pfp/F₂Pmp)
Phospho-Linkage P-O-C (Ester)P-C-C (Phosphonate)P-CF₂-C (Difluorophosphonate)
Hydrolytic Stability Low (Substrate for PTPs)HighHigh
pKa₂ of Phospho-Moiety ~5.9~7.1~5.8
Binding Affinity Mimicry - (Native)ModerateHigh (often comparable to pTyr)[2]
Key Advantage Biologically authenticStableStable with superior electronic mimicry[1]

PART 1: Production of Pfp-Containing Proteins via Genetic Code Expansion

Site-specifically incorporating a non-canonical amino acid (ncAA) like Pfp requires hijacking the cell's translational machinery. This is achieved through genetic code expansion , which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is mutually inert with the host cell's endogenous pairs.[3][4]

The Principle of Amber Suppression

The most common strategy involves reprogramming the amber stop codon (UAG). An orthogonal tRNA is engineered with an anticodon (CUA) that recognizes the UAG codon. A corresponding orthogonal aminoacyl-tRNA synthetase (aaRS) is evolved to specifically recognize and charge this tRNA with Pfp, ignoring all canonical amino acids. When these components are expressed in a host cell (e.g., E. coli) along with the target gene containing a UAG codon at the desired incorporation site, the ribosome inserts Pfp, allowing translation to continue and producing a full-length, site-specifically modified protein.

GCE_Principle cluster_0 Genetic Components cluster_1 Cellular Machinery pTarget Target Gene (with UAG codon) mRNA mRNA pTarget->mRNA Transcription pOrtho Orthogonal Pair Plasmid (aaRS + tRNA_CUA) aaRS Orthogonal aaRS pOrtho->aaRS Expression tRNA Orthogonal tRNA_CUA pOrtho->tRNA Expression Pfp Pfp (Added to media) Pfp->aaRS aaRS->tRNA Charges tRNA->aaRS Ribosome Ribosome tRNA->Ribosome Delivers Pfp at UAG codon Protein Full-Length Protein with Pfp Ribosome->Protein Translation mRNA->Ribosome

Figure 1. Workflow of Pfp incorporation via amber stop codon suppression.
Protocol 1: Expression and Purification of Pfp-Containing Protein

This protocol provides a generalized workflow for producing a Pfp-containing protein in E. coli.

A. System Development & Plasmids: As of recent literature surveys, a specific, publicly available Pfp-synthetase has not been widely reported for protein incorporation, unlike for other pTyr analogs.[5] Therefore, the first step involves generating a Pfp-specific synthetase by evolving a known orthogonal aaRS (e.g., from M. jannaschii or E. coli tyrosyl-tRNA synthetase) through directed evolution.[6][7] This typically involves:

  • Library Creation: Mutagenize the substrate-binding pocket of the parent synthetase.

  • Selection: Use a dual positive/negative selection system. Cells containing a synthetase variant that charges the orthogonal tRNA with Pfp survive a positive selection (e.g., suppression of a UAG codon in an essential gene). Cells with synthetases that still recognize canonical amino acids are eliminated in a negative selection (e.g., suppression of UAG in a toxic gene in the absence of Pfp).[8]

  • Plasmids: The final system requires two plasmids:

    • pEVOL/pULTRA: Carries the gene for the evolved Pfp-specific synthetase (PfpRS) and the orthogonal tRNA (e.g., Mj-tRNACUATyr).

    • pET/pBAD: Carries the target gene with a UAG codon at the desired site(s) and typically a purification tag (e.g., His₆-tag).

B. Protein Expression:

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain for improved efficiency) with the pEVOL-PfpRS and the target gene plasmids.[3][9]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics (e.g., chloramphenicol for pEVOL and ampicillin for pET). Grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of rich auto-induction media (or TB/2xYT) supplemented with antibiotics and 1-2 mM Pfp with the overnight culture.

    • Rationale: Rich media are often required to support the metabolic load of expressing the orthogonal system. Pfp must be added externally as the cell cannot synthesize it.

  • Growth & Induction: Grow the culture at 37°C with vigorous shaking. When the OD₆₀₀ reaches 0.6-0.8, induce the expression of the target protein (e.g., with 1 mM IPTG for pET vectors) and the PfpRS (e.g., with 0.2% L-arabinose for pEVOL vectors).

  • Harvest: Reduce the temperature to 20-25°C and continue shaking for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

C. Protein Purification & Quality Control:

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, DNAse I). Lyse cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation (e.g., 20,000 x g, 45 min, 4°C).

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash with increasing concentrations of imidazole (e.g., 20 mM, 50 mM) to remove weakly bound contaminants. Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Ion-Exchange Chromatography (Optional but Recommended): This step can be crucial for separating the full-length Pfp-containing protein from truncated products resulting from failed suppression. The negative charge of the Pfp phosphonate group at neutral pH may alter the protein's pI, allowing for separation.

  • Size-Exclusion Chromatography (SEC): Perform a final "polishing" step using a SEC column (e.g., Superdex 75/200) equilibrated in the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates monomers from aggregates and ensures the protein is in a buffer suitable for crystallization.

  • QC: Verify the purity and homogeneity by SDS-PAGE (>97% pure is recommended). Confirm the successful incorporation of Pfp and its mass using mass spectrometry (ESI-MS).

PART 2: Crystallization of Pfp-Containing Proteins

With a pure, homogeneous sample in hand, the next phase is to identify conditions conducive to forming well-ordered crystals. The general principles of protein crystallization apply, but specific considerations for Pfp-proteins can guide the strategy.[10][11]

Pre-Crystallization Assessment

Before setting up screens, concentrate the purified protein to 5-15 mg/mL. It is critical to ensure the protein remains monodisperse and does not aggregate at this high concentration, which can be verified using Dynamic Light Scattering (DLS).

Protocol 2: Crystallization by Vapor Diffusion

The hanging-drop vapor diffusion method is a robust and widely used technique for screening crystallization conditions.[12]

Figure 2. Principle of the hanging-drop vapor diffusion method.

A. Screening Strategy: Since Pfp mimics pTyr, a logical starting point is to use conditions known to work for SH2 domains or PTPs complexed with phosphopeptides. Sparse matrix screens are essential for broad coverage.

Table 2: Recommended Starting Crystallization Screens & Conditions

Screen Type Rationale Example Conditions from Literature (for pTyr-peptide/SH2 complexes)[10][12]
PEG-based Screens PEGs are versatile and widely successful precipitants. 12-25% (w/v) PEG 1000, 3350, or 8000
Salt-based Screens High salt concentrations can promote crystallization through "salting out". 1.8 - 2.4 M Ammonium Sulfate
pH Screens Varying pH is a powerful tool to find the solubility minimum of the protein. Buffers: HEPES, MOPS, Tris, MES in the pH range 6.5 - 8.5

| Additive Screens | Small molecules can stabilize crystal contacts. | 0.1 - 0.2 M salts (e.g., Calcium Acetate), MPD, monosaccharides |

A highly promising starting condition, adapted from the crystallization of the Fyn SH2 domain with a phosphopeptide, is:

  • Reservoir Solution: 0.1 M MOPS/HEPES pH 7.5, 12.5% (w/v) PEG 1000, 12.5% (w/v) PEG 3350, 12.5% (v/v) MPD.[10]

B. Step-by-Step Protocol:

  • Prepare Plates: Use 24- or 96-well crystallization plates. Pipette 500 µL (for 24-well) or 80 µL (for 96-well) of the reservoir solution into each well.

  • Prepare Drops: On a siliconized glass coverslip, mix 1 µL of the Pfp-protein solution (5-15 mg/mL) with 1 µL of the reservoir solution.

    • Tip: Avoid introducing bubbles. Work quickly to prevent evaporation before sealing.

  • Seal: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.

  • Incubate: Store the plates in a stable, vibration-free environment, typically at 4°C or 20°C.

  • Monitor: Regularly inspect the drops under a microscope over several days to weeks, looking for the appearance of crystals, which can be distinguished from amorphous precipitate by their sharp edges and geometric shapes.

Optimization and Troubleshooting

Initial screens often yield small, poorly formed crystals or precipitate. Optimization involves systematically varying the parameters around a promising "hit" condition.

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous Precipitate Supersaturation is reached too quickly.Decrease protein and/or precipitant concentration. Increase the drop volume ratio (e.g., 2 µL protein : 1 µL reservoir).
No Crystals, No Precipitate Solution is in the undersaturated region.Increase protein and/or precipitant concentration.
Showers of Microcrystals Excessive nucleation.Decrease protein/precipitant concentration. Try a different temperature. Consider microseeding.
Poorly Formed Crystals Impure protein; non-optimal pH or additives.Re-purify the protein with an additional SEC step. Perform a fine grid screen around the initial pH. Screen an additive kit.

PART 3: Critical Considerations & Case Study Insights

While a crystal structure of a protein with genetically incorporated Pfp has not yet been prominently reported, studies using F₂Pmp-containing peptides provide invaluable insights.

Functional Validation is Key: Pfp is an excellent structural mimic, but its electronic differences can sometimes lead to unexpected functional outcomes. A study on the SHP2 phosphatase found that while a pTyr-containing peptide bound to its C-terminal SH2 domain, the corresponding F₂Pmp-containing peptide showed a complete loss of binding .[13][14]

This critical finding underscores that:

  • Biomimicry is not absolute: The subtle electronic and conformational effects of the CF₂ group can disrupt specific hydrogen-bonding networks that are crucial for recognition in some, but not all, binding pockets.

  • Validate your system: Before embarking on extensive crystallization trials, it is essential to confirm that the Pfp-containing protein retains the expected biological activity (e.g., binding to its partner protein) using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

This knowledge allows researchers to be confident that a resulting crystal structure is of a functionally relevant complex, turning a potential pitfall into a powerful tool for understanding the precise requirements of molecular recognition.

Conclusion

The use of this compound provides a powerful method to generate stable phosphoprotein mimetics for structural biology. By leveraging the tools of genetic code expansion, researchers can produce homogeneous, Pfp-containing proteins suitable for crystallization. While the development of a specific orthogonal synthetase for Pfp is a prerequisite, the protocols and strategies outlined here, derived from successful work with related analogs and phosphopeptides, provide a clear and robust roadmap. Careful execution of protein production, purification, and systematic crystallization screening, combined with rigorous functional validation, will pave the way for high-resolution snapshots of phosphorylation-dependent signaling complexes.

References

  • A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids. National Institutes of Health. Available at: [Link]

  • Structures of phosphotyrosine (pTyr), phosphonomethyl phenylalanine (Pmp), and phosphonodifluoromethyl phenylalanine (F 2 Pmp). ResearchGate. Available at: [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. National Institutes of Health. Available at: [Link]

  • Incorporation of Phosphotyrosyl Mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) Into Signal Transduction-Directed Peptides. PubMed. Available at: [Link]

  • Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. PubMed. Available at: [Link]

  • Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase. National Institutes of Health. Available at: [Link]

  • Crystallization and preliminary diffraction analysis of the T2I·L262F double mutant form of SHP2. ResearchGate. Available at: [Link]

  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. National Institutes of Health. Available at: [Link]

  • Site-specific Incorporation of a (19)F-amino Acid Into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. PubMed. Available at: [Link]

  • Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. National Institutes of Health. Available at: [Link]

  • Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. Royal Society of Chemistry. Available at: [Link]

  • Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. National Institutes of Health. Available at: [Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed. Available at: [Link]

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. National Institutes of Health. Available at: [Link]

  • Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Wiley Online Library. Available at: [Link]

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Available at: [Link]

  • Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. PubMed. Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the Fyn SH2 domain and its complex with a phosphotyrosine peptide. National Institutes of Health. Available at: [Link]

  • Methods for Protein Crystallization. Encyclopedia.pub. Available at: [Link]

  • Unusual crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing in antigen presentation. National Institutes of Health. Available at: [Link]

  • Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP. National Institutes of Health. Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the Fyn SH2 domain and its complex with a phosphotyrosine peptide. PubMed. Available at: [Link]

  • Crystal structures of a low-molecular weight protein tyrosine phosphatase from Saccharomyces cerevisiae and its complex with the substrate p-nitrophenyl phosphate. PubMed. Available at: [Link]

  • Protein crystallization. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) as a Non-Hydrolyzable Phosphotyrosine Isostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Studying Phosphotyrosine Signaling

Reversible protein tyrosine phosphorylation is a cornerstone of cellular signaling, governing a vast array of processes from cell growth and differentiation to metabolism and apoptosis.[1][2] This dynamic molecular switch is orchestrated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[1][2] Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are key effector modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, propagating signals downstream.[1][3][4]

A significant experimental hurdle in studying these pathways is the inherent instability of the phosphate ester bond in pTyr-containing peptides and proteins, which are readily cleaved by endogenous PTPs.[5] This enzymatic liability limits their utility as probes in cellular and in vivo systems. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics, which are stable analogs that retain the key structural and electronic features of pTyr.[6] Among the most successful and widely utilized of these isosteres is 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) .[5][6]

This comprehensive guide provides detailed insights and protocols for the effective use of F2Pmp as a pTyr isostere for researchers, scientists, and drug development professionals. We will delve into its unique biochemical properties, its utility in studying PTPs and SH2 domains, and provide step-by-step protocols for its incorporation into peptides and its application in key biochemical assays.

The Superiority of F2Pmp: A Closer Look at its Properties

F2Pmp stands out among pTyr analogs due to its remarkable ability to mimic the natural phosphotyrosine residue while being completely resistant to phosphatase activity.[1][6] Its design incorporates a difluoromethyl group adjacent to the phosphonate, a feature that is critical to its efficacy.

The introduction of the two fluorine atoms has a dual effect: it lowers the second acid dissociation constant (pKa2) of the phosphonate group, making it a better mimic of the phosphate ester's charge state at physiological pH, and it allows for hydrogen bonding interactions that are analogous to those of the phosphate ester oxygen in pTyr.[7] This results in a significantly higher binding affinity for PTPs compared to its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp).[7] In fact, peptides containing F2Pmp can exhibit up to a 1000-fold increase in inhibitory potency towards PTPs like PTP1B when compared to Pmp-containing peptides.[7]

Below is a table summarizing the key biochemical and biophysical properties of F2Pmp in comparison to pTyr and Pmp.

PropertyPhosphotyrosine (pTyr)4-(Phosphonomethyl)-L-phenylalanine (Pmp)This compound (F2Pmp)
Chemical Structure O-phosphate esterMethylene phosphonateDifluoromethylene phosphonate
Phosphatase Stability LabileStableStable[5][6]
pKa2 ~5.6-6.0~7.1~5.9[7]
Binding Affinity to PTPs SubstrateWeak InhibitorPotent Competitive Inhibitor[7]
Binding to SH2 Domains Natural LigandVariable, often reducedGenerally a good mimic, but context-dependent[8]
Cell Permeability PoorPoorPoor (often requires delivery strategies)[9]

Visualizing the Molecular Mimicry of F2Pmp

To better understand the structural basis of F2Pmp's function, let's visualize its interaction with a target protein.

cluster_pTyr Phosphotyrosine (pTyr) Interaction cluster_F2Pmp F2Pmp Interaction pTyr pTyr SH2 SH2 Domain/PTP Active Site pTyr->SH2 Phosphate Ester Bond (Hydrolyzable) F2Pmp F2Pmp SH2_mimic SH2 Domain/PTP Active Site F2Pmp->SH2_mimic Phosphonate Group (Non-Hydrolyzable)

Caption: F2Pmp as a stable isostere for pTyr in protein interactions.

Core Applications and Protocols

F2Pmp has proven to be an invaluable tool in several key areas of signal transduction research. Here we provide detailed protocols for its most common applications.

Incorporation of F2Pmp into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of F2Pmp-containing peptides is the first critical step for its use in downstream applications. Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols can be readily adapted for this purpose.[5][10]

Workflow for F2Pmp Peptide Synthesis:

G Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-Amino Acid Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 F2Pmp_Coupling Couple Fmoc-F2Pmp(OEt)2-OH Repeat->F2Pmp_Coupling Wash3 Wash (DMF) F2Pmp_Coupling->Wash3 Deprotection2 Final Fmoc Deprotection Wash3->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Stepwise workflow for solid-phase synthesis of F2Pmp-containing peptides.

Protocol: Fmoc-SPPS of an F2Pmp-Containing Peptide

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-F2Pmp(OEt)2-OH (diethyl-protected F2Pmp)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) in DMF.

    • Add coupling reagents (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • F2Pmp Incorporation:

    • For the incorporation of F2Pmp, use Fmoc-L-F2Pmp(OEt)2-OH. The diethyl protecting groups on the phosphonate are stable to the basic conditions of Fmoc deprotection.

    • Follow the same coupling procedure as in step 4. A longer coupling time or double coupling may be beneficial to ensure high efficiency.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The specific scavengers will depend on the amino acid composition of the peptide.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove side-chain protecting groups, including the diethyl groups on F2Pmp.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

PTP Inhibition Assays

F2Pmp-containing peptides are excellent tools for studying the activity and specificity of PTPs. They act as competitive inhibitors, binding to the active site without being dephosphorylated.[11]

Protocol: In Vitro PTP Inhibition Assay using a Fluorogenic Substrate

Materials:

  • Purified recombinant PTP enzyme of interest

  • F2Pmp-containing peptide inhibitor

  • Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)[12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the F2Pmp peptide in the assay buffer.

    • Prepare a stock solution of DiFMUP in DMSO.

    • Dilute the PTP enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate.

  • Set up the Assay Plate:

    • Add a fixed volume of assay buffer to all wells.

    • Add increasing concentrations of the F2Pmp peptide inhibitor to the appropriate wells. Include a no-inhibitor control.

    • Add the PTP enzyme to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the DiFMUP substrate to all wells to a final concentration typically at or below the Km value for the enzyme.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~358 nm, Emission: ~450 nm) over time in a kinetic mode at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of PTP activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the F2Pmp peptide.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot or non-linear regression.[11]

SH2 Domain Binding Assays

F2Pmp-containing peptides can be used to study the binding interactions of SH2 domains with their target phosphoproteins.[5][8] However, it is important to note that while F2Pmp is often a good mimic for pTyr in this context, its binding affinity can be context-dependent and may not be a universal substitute for all SH2 domains.[8] Therefore, validation for each specific SH2 domain is crucial.

Protocol: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Materials:

  • Purified recombinant SH2 domain of interest

  • Fluorescently labeled F2Pmp-containing peptide (e.g., with FAM or TAMRA)

  • Binding Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20

  • 384-well black, low-volume microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the fluorescently labeled F2Pmp peptide in the binding buffer.

    • Prepare a stock solution of the SH2 domain in the binding buffer.

  • Set up the Assay Plate:

    • Add a fixed concentration of the fluorescently labeled F2Pmp peptide to all wells. The optimal concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.

    • Add increasing concentrations of the SH2 domain to the appropriate wells. Include a no-protein control.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measure Fluorescence Polarization:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the SH2 domain concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Troubleshooting and Key Considerations

  • Peptide Synthesis: Incomplete coupling of the bulky F2Pmp residue can be a challenge. Consider using a stronger coupling reagent like HATU, extending the coupling time, or performing a double coupling.

  • PTP Inhibition: Ensure that the PTP enzyme is active and that the assay is performed within the linear range of the enzyme kinetics. The presence of reducing agents like DTT in the buffer is crucial for maintaining the catalytic cysteine of the PTP in its active, reduced state.

  • SH2 Domain Binding: As mentioned, F2Pmp is not a universal pTyr mimic for all SH2 domains.[8] It is advisable to compare the binding of the F2Pmp-peptide with its corresponding pTyr-peptide to validate its use for a specific SH2 domain.

  • Cellular Assays: Due to the charged nature of the phosphonate group, F2Pmp-containing peptides have poor cell permeability. For cellular studies, consider using cell-penetrating peptide sequences, lipofection, or other delivery methods.

Conclusion

This compound (F2Pmp) is a powerful and versatile tool for researchers studying tyrosine phosphorylation-dependent signaling pathways. Its inherent stability to phosphatases makes it an ideal isostere for pTyr in a wide range of applications, particularly in the study of PTPs. By understanding its unique properties and employing the detailed protocols provided in this guide, researchers can effectively leverage F2Pmp to dissect the complexities of cellular signaling and advance the development of novel therapeutics.

References

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  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Lee, Y. M., et al. (2019). Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor. BMB Reports, 52(1), 70–75. [Link]

  • Miller, B. R., & Gulick, A. M. (2023). Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains. Natural Product Reports, 40(10), 1645-1667. [Link]

  • Brezovich, A., et al. (2016). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry, 4, 3. [Link]

  • Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. [Link]

  • Schon, A., & Freire, E. (2012). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp. PLoS ONE, 7(10), e46147. [Link]

  • Ascher, D. B., et al. (2018). CPM stability assay of purified Fpn proteins. Representative thermal... ResearchGate. [Link]

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experimental guide for pCF2-Phe incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Site-Specific Incorporation of p-Cyanophenylalanine (pCF2-Phe): A Guide to Engineering Proteins with Spectroscopic Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical 20 Amino Acids

The ability to move beyond the canonical 20 amino acids and introduce non-canonical amino acids (ncAAs) with novel functionalities has revolutionized protein engineering and drug discovery. This technique, known as Genetic Code Expansion (GCE), allows for the site-specific incorporation of ncAAs, providing unprecedented control over protein structure and function[1][2]. Among the hundreds of ncAAs developed, p-cyano-L-phenylalanine (pCF2-Phe or pCNF) has emerged as a particularly powerful tool.

pCF2-Phe is a structural analog of phenylalanine that contains a nitrile group (C≡N). This small, minimally perturbing functional group possesses unique spectroscopic properties that make it an exceptional probe for investigating biological systems.[3][4] Specifically, the nitrile moiety serves as:

  • An Infrared (IR) Probe: The C≡N stretching vibration absorbs in a region of the IR spectrum (~2240 cm⁻¹) that is largely transparent for proteins, providing a clear window to probe the local electrostatic environment, hydrogen bonding, and dynamics at a specific site within a protein[5][6].

  • A Fluorescent Reporter: The intrinsic fluorescence of pCF2-Phe is highly sensitive to its local environment, including solvent exposure and proximity to quenching residues. This property allows for the real-time monitoring of protein folding, conformational changes, and binding interactions[7][8][9][10].

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the site-specific incorporation of pCF2-Phe into proteins expressed in Escherichia coli.

The Principle: Orthogonal Translation via Amber Suppression

To incorporate a 21st amino acid like pCF2-Phe, we must hijack the cell's translational machinery. This is achieved by repurposing a codon that normally signals for the termination of translation. The most commonly used codon for this purpose is the amber stop codon, UAG[11][12]. The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair [13][14].

What does "orthogonal" mean? An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs.[14][15] This means:

  • The orthogonal synthetase specifically charges only its cognate orthogonal tRNA with the desired ncAA (pCF2-Phe). It does not recognize any of the host cell's native tRNAs.

  • The orthogonal tRNA is not recognized or charged by any of the host cell's native synthetases.

  • The orthogonal tRNA has its anticodon loop modified (e.g., to CUA) to recognize the UAG amber stop codon on the mRNA.

When these components are introduced into a cell along with the target gene containing an in-frame UAG codon and supplemented pCF2-Phe in the growth media, the ribosome pauses at the UAG codon. Instead of termination, the pCF2-Phe-charged orthogonal tRNA binds to the UAG codon, and the ribosome incorporates pCF2-Phe into the growing polypeptide chain, leading to the production of a full-length, site-specifically modified protein.[11][16]

GCE_Mechanism cluster_0 Orthogonal System cluster_1 Cellular Translation pCF2Phe pCF2-Phe (ncAA) o_aaRS Orthogonal aaRS pCF2Phe->o_aaRS Recognized & Activated charged_tRNA pCF2-Phe-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Binds Ribosome Ribosome charged_tRNA->Ribosome Suppression mRNA mRNA with UAG codon mRNA->Ribosome Protein Full-length Protein with pCF2-Phe Ribosome->Protein Translation proceeds Truncated Truncated Protein Ribosome->Truncated RF1 Release Factor 1 RF1->Ribosome Termination (if no suppression)

Caption: Mechanism of amber suppression for pCF2-Phe incorporation.

Experimental Workflow Overview

The successful incorporation of pCF2-Phe follows a multi-step process that requires careful planning and execution. The general workflow involves plasmid preparation, cell transformation, protein expression in the presence of pCF2-Phe, purification of the target protein, and finally, verification of incorporation.

Workflow A Plasmid Design & Prep 1. Target Gene with TAG 2. Orthogonal aaRS/tRNA B Co-transformation into E. coli A->B C Culture & Induction + Add pCF2-Phe + Induce with IPTG B->C D Cell Lysis & Harvest C->D E Protein Purification (e.g., Affinity Chromatography) D->E F Verification 1. SDS-PAGE 2. Mass Spectrometry E->F G Downstream Applications (IR, Fluorescence, etc.) F->G

Caption: General experimental workflow for pCF2-Phe incorporation.

Detailed Protocols and Methodologies

Part A: The Plasmid System

Success begins with the correct plasmid setup. You will need a two-plasmid system. The most common combination for incorporating pCF2-Phe in E. coli utilizes an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).[17]

Plasmid ComponentDescription & JustificationExample
Vector 1: Target Protein Contains your gene of interest (GOI) with a UAG codon at the desired site. An affinity tag (e.g., His6-tag) is crucial for easy purification.pET-28a(+)-GOI(TAG)
Antibiotic Resistance 1 For selection of cells containing the target plasmid.Kanamycin
Vector 2: Orthogonal Pair Expresses the evolved aaRS specific for pCF2-Phe and the suppressor tRNA(CUA). Often under a constitutive or different inducible promoter.pEVOL-pCNF or similar
Antibiotic Resistance 2 For selection of cells containing the orthogonal pair plasmid. Must be different from the first antibiotic.Chloramphenicol

Causality: Using two different antibiotic resistance markers is essential to ensure that the E. coli cells maintain both plasmids, which are required for producing the full-length protein. The affinity tag simplifies purification, separating your target protein from the vast majority of endogenous E. coli proteins.[18]

Part B: Protein Expression in E. coli

This protocol is optimized for standard lab strains like E. coli BL21(DE3).

Step-by-Step Protocol:

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both the target protein plasmid and the pEVOL-pCNF plasmid using a standard heat-shock protocol.

  • Plating: Plate the transformed cells on an LB agar plate containing both selection antibiotics (e.g., 50 µg/mL Kanamycin and 34 µg/mL Chloramphenicol). Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate 1 L of LB medium (in a 2.8 L baffled flask) with both antibiotics using the overnight starter culture (typically a 1:100 dilution).

  • Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. This ensures the cells are in the logarithmic growth phase and are metabolically active for protein expression.

  • pCF2-Phe Addition: Add p-cyano-L-phenylalanine to a final concentration of 1-2 mM.

    • Scientist's Note: pCF2-Phe has limited solubility in water. Prepare a 100 mM stock solution in 1 M NaOH and adjust the pH back to ~7.5 with HCl before sterile filtering. Add this stock to the culture.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

    • Causality: Lowering the temperature post-induction slows down protein synthesis, which often improves the proper folding of the recombinant protein and can increase the yield of soluble protein.[19]

  • Expression: Continue to grow the culture at 20°C for 16-20 hours.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

ParameterRecommended RangeRationale
pCF2-Phe Concentration 1-2 mMEnsures sufficient ncAA is available to be charged onto the tRNA, outcompeting termination by Release Factor 1.
Induction OD600 0.6 - 0.8Logarithmic growth phase provides the most robust cellular machinery for high-level protein expression.
Induction Temperature 18 - 25°CPromotes proper protein folding and solubility, reducing the formation of inclusion bodies.[19]
IPTG Concentration 0.2 - 0.5 mMSufficient to fully induce the T7 promoter system without placing excessive metabolic stress on the cells.
Part C: Protein Purification

This protocol assumes a C-terminal His6-tag on the protein of interest.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, and 1 mg/mL Lysozyme). Sonicate on ice to lyse the cells completely.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).

  • Buffer Exchange: If necessary, perform buffer exchange or dialysis into a final storage buffer (e.g., PBS or HEPES buffer) suitable for downstream applications.

Part D: Verification of Incorporation

It is critical to validate that pCF2-Phe has been successfully and specifically incorporated.

  • SDS-PAGE Analysis: Run two expression trials in parallel: one with pCF2-Phe added and one without.

    • Expected Result: The lane with pCF2-Phe should show a strong band at the expected full-length molecular weight of the protein. The lane without pCF2-Phe should show a much fainter (or absent) full-length band and potentially a smaller band corresponding to the truncated product. This provides strong evidence of UAG codon suppression.

  • Mass Spectrometry: This is the definitive validation method.

    • Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS) on the purified protein.

    • Expected Result: The deconvoluted mass spectrum should show a major peak corresponding to the exact calculated mass of the protein with pCF2-Phe incorporated. The absence of a peak corresponding to the wild-type amino acid (e.g., Tyrosine or Phenylalanine) confirms the fidelity of incorporation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Yield 1. Inefficient suppression. 2. pCF2-Phe toxicity or limited uptake. 3. Protein is insoluble (inclusion bodies).1. Increase pCF2-Phe concentration to 2 mM. 2. Optimize expression temperature and IPTG concentration. 3. Check solubility by running both supernatant and pellet on SDS-PAGE. If insoluble, try different expression strains or add solubility tags.
High Truncation Product 1. Insufficient pCF2-Phe concentration. 2. Inefficient aaRS/tRNA pair. 3. UAG codon is in a "leaky" sequence context.1. Ensure pCF2-Phe stock is correctly made and added. 2. Verify the integrity of the pEVOL plasmid. 3. If possible, mutate the nucleotides surrounding the TAG codon, as sequence context can influence suppression efficiency.[16][20]
No Incorporation Verified by MS 1. Incorrect pCF2-Phe isomer used (must be L-form). 2. Inactive aaRS. 3. Contamination with canonical amino acids.1. Source high-purity L-p-cyanophenylalanine. 2. Sequence the aaRS gene on the pEVOL plasmid to check for mutations. 3. Ensure media is not supplemented with yeast extract or other sources rich in amino acids during expression.

References

  • Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), e62. [Link]

  • Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. OUCI. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed. [Link]

  • Chen, Y., et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Molecules, 29(5), 1083. [Link]

  • Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

  • American Chemical Society. (2023). p-Cyano-L-phenylalanine. ACS. [Link]

  • Pazos, E., et al. (2015). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Anal Biochem, 483, 1-7. [Link]

  • Adusumalli, S., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Chemistry, 8, 563. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. [Link]

  • Li, J., & Liu, C. C. (2019). Therapeutic applications of genetic code expansion. RSC Chemical Biology, 1(1), 13-24. [Link]

  • Tucker, M. J., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Biophys J, 99(2), 566-575. [Link]

  • Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study. Biochemistry, 48(38), 9040-9046. [Link]

  • Tucker, M. J., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Biophys J, 99(2), 566-75. [Link]

  • Taskent-Sezgin, H., et al. (2009). Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. Biochemistry, 48(38), 9040-9046. [Link]

  • Stevenson, M. J., et al. (2020). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. Angewandte Chemie, 132(40), 17684-17688. [Link]

  • Tuley, A., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chem Biol, 9(3), 805-811. [Link]

  • Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]

  • Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]

  • Eggert, D., et al. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 37(10), 1193-1200. [Link]

  • Gai, F., & Tucker, M. J. (2011). Site-Specific Infrared Probes of Proteins. Annu Rev Phys Chem, 62, 383-404. [Link]

  • Li, Z. (2017). Functional Expression, Purification and Identification of Interaction Partners of PACRG. Int J Mol Sci, 18(12), 2617. [Link]

  • Getahun, Z., et al. (2003). Minimalist IR and Fluorescence Probes of Protein Function. J Am Chem Soc, 125(2), 405-411. [Link]

  • Bio-Rad Laboratories. Protein Expression and Purification Series. [Link]

  • European Molecular Biology Laboratory (EMBL). Protein Expression and Purification Core Facility. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides Containing p-Cyanophenylalanine (pCF₂-Phe)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of peptides incorporating p-cyanophenylalanine (pCF₂-Phe). This non-canonical amino acid is a valuable tool in chemical biology and drug discovery, often used as a fluorescent probe to study protein structure, folding, and interactions.[1][2] Its unique cyano group provides a spectroscopic handle that is sensitive to the local environment.[1][2]

However, the chemical properties that make pCF₂-Phe a powerful probe—namely its bulky, electron-withdrawing phenylacetonitrile side chain—also present distinct challenges during solid-phase peptide synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying chemical principles to maximize peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating pCF₂-Phe into a peptide sequence?

The main difficulties arise from steric hindrance and the electronic effects of the cyanophenyl group. These factors can lead to:

  • Slow or incomplete coupling reactions: The bulky side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3]

  • Aggregation: Hydrophobic sequences, particularly those containing aromatic residues like pCF₂-Phe, are prone to forming secondary structures on the resin, which can mask reactive sites and impede both coupling and deprotection steps.[4][5]

  • Difficult Fmoc-deprotection: Steric crowding around the alpha-amino group can slow the rate of Fmoc removal by piperidine.[6]

Q2: Which coupling reagents are most effective for pCF₂-Phe?

For sterically hindered amino acids like pCF₂-Phe, standard carbodiimide reagents like DIC alone are often inefficient.[3] High-reactivity aminium/uronium or phosphonium salt-based reagents are strongly recommended.

  • HATU, HCTU, and COMU are excellent choices.[7][8] They form highly reactive OAt or Oxyma esters, which can overcome the steric barrier more effectively than HOBt-based activators like HBTU.[7]

  • PyAOP is another powerful phosphonium-based reagent known for its effectiveness with hindered couplings, including N-methylated amino acids.[9]

Q3: Can I use standard Fmoc deprotection conditions?

While a standard 20% piperidine in DMF solution can work, it may require extended reaction times to ensure complete Fmoc removal. Incomplete deprotection leads to deletion sequences that are difficult to purify. For challenging sequences, consider modifying the deprotection conditions (see Troubleshooting Guide below).

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific problems encountered during synthesis, categorized by the stage of the SPPS cycle.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

Symptoms:

  • A deep blue color develops during a Kaiser test performed after the coupling step.

  • HPLC/MS analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (-pCF₂-Phe).

Root Cause Analysis: The primary cause is the steric hindrance of the Fmoc-pCF₂-Phe-OH building block, which slows down the acylation reaction. Standard coupling times may be insufficient for the reaction to go to completion.

Solutions & Scientific Rationale:

SolutionRationale
1. Switch to a Stronger Coupling Reagent Reagents like HATU and COMU generate more reactive activated esters compared to HBTU or TBTU.[7][8] The HOAt leaving group in HATU activation provides anchimeric assistance, further accelerating the reaction.[7]
2. Increase Coupling Time A simple and effective solution is to extend the reaction time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings. This allows more time for the sterically hindered reaction to proceed to completion.
3. Perform a Double Coupling After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-pCF₂-Phe-OH. This second exposure helps to acylate any remaining free amines.
4. Increase Reagent Equivalents Increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.) can drive the reaction forward according to Le Châtelier's principle. However, this increases cost and may not be as effective as changing the reagent type.
5. Elevate the Temperature Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate.[10] This is particularly effective in automated microwave peptide synthesizers.
Problem 2: Incomplete Fmoc Deprotection

Symptoms:

  • Kaiser test is negative (yellow) after the deprotection step, incorrectly suggesting completion.

  • HPLC/MS analysis reveals a peak corresponding to the desired peptide plus the mass of the Fmoc group (+222.2 Da), or deletion sequences of residues following the pCF₂-Phe insertion.

Root Cause Analysis: Steric hindrance from the pCF₂-Phe side chain and/or peptide aggregation can prevent the piperidine base from accessing the N-terminal Fmoc group.[4][6]

Solutions & Scientific Rationale:

SolutionRationale
1. Extend Deprotection Time Increase the second piperidine treatment from the standard 15-20 minutes to 30 minutes to allow more time for the base to overcome the steric barrier.[11]
2. Add DBU to the Deprotection Solution Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% Piperidine in DMF). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, especially for hindered residues.[12][13]
3. Use a "Magic Mixture" of Solvents If aggregation is suspected, switch the synthesis solvent to a mixture known to disrupt secondary structures, such as a 1:1:1 mixture of DCM:DMF:NMP.[5] This improves resin swelling and reagent accessibility.
4. Monitor with UV-Vis If using an automated synthesizer, monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream. A prolonged, elevated signal indicates a slow deprotection reaction.
Problem 3: Low Yield or Byproducts After Cleavage

Symptoms:

  • Low overall yield of the crude peptide after precipitation.

  • HPLC/MS analysis shows multiple unexpected peaks or modification of sensitive residues (e.g., oxidation of Met, alkylation of Trp).

Root Cause Analysis: The pCF₂-Phe residue itself is generally stable to standard TFA cleavage cocktails. The problem usually lies with the protection of other sensitive amino acids in the sequence or the choice of scavengers. Highly reactive carbocations generated during the deprotection of side chains (like t-butyl groups) can cause side reactions if not properly "scavenged".[14][15]

Solutions & Scientific Rationale:

Cleavage CocktailComposition (Typical)Rationale & Best Use Case
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)[14][16]A good general-purpose "odorless" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Suitable for peptides without Met or Cys.[16]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[14]A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[16] EDT and thioanisole are effective scavengers that also help prevent methionine oxidation.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Specifically recommended for peptides containing Arg(Pmc/Pbf) residues, as it promotes efficient deprotection of the bulky sulfonyl groups.[17]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Designed specifically to prevent and reverse methionine oxidation to methionine sulfoxide.[18] The ammonium iodide acts as a reducing agent.[18]

Experimental Workflows & Diagrams

Workflow Diagram: Optimized Coupling Cycle for pCF₂-Phe

This diagram illustrates a robust SPPS cycle for incorporating a sterically hindered amino acid like pCF₂-Phe.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_coupling pCF₂-Phe Coupling cluster_wash2 Washing & Monitoring Deprotect1 1. Treat with 20% Piperidine/DMF (3 min) Deprotect2 2. Treat with 20% Piperidine/DMF + 2% DBU (20-30 min) Deprotect1->Deprotect2 Wash1 3. Wash with DMF (x5) Deprotect2->Wash1 Couple 4. Couple Fmoc-pCF₂-Phe-OH (4 eq. HATU, 8 eq. DIPEA) (2-4 hours) Wash1->Couple Wash2 5. Wash with DMF (x3) Couple->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Kaiser->Deprotect1 Next Cycle (Test Negative) Kaiser->Couple Recouple (Test Positive)

Caption: Optimized SPPS cycle for pCF₂-Phe incorporation.

Protocol: Manual Coupling of Fmoc-pCF₂-Phe-OH

This protocol is for a 0.1 mmol synthesis scale.

  • Resin Preparation: After successful deprotection of the N-terminal amine on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-pCF₂-Phe-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 5 mL of DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, extend this time to 4 hours.

  • Washing: Drain the reaction solution from the resin. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Confirmation: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), proceed to step 7.

  • (Optional) Recoupling: Repeat steps 2-5 to perform a second coupling reaction to ensure all free amines are capped.

Troubleshooting Logic Diagram

This flowchart provides a decision-making path for diagnosing and solving common synthesis problems.

Troubleshooting Start Low Crude Yield/Purity Check_Deletion Check MS for Deletion Sequences Start->Check_Deletion Check_Fmoc Check MS for +222 Da Peak Start->Check_Fmoc Check_Side_Rxns Check MS for Other Adducts/Modifications Start->Check_Side_Rxns Sol_Coupling Problem: Incomplete Coupling Solutions: - Use HATU/COMU - Double Couple - Increase Time/Temp Check_Deletion->Sol_Coupling Deletion of pCF₂-Phe or subsequent AAs Sol_Deprotection Problem: Incomplete Deprotection Solutions: - Extend Deprotection Time - Add DBU to Piperidine - Use Aggregation-disrupting Solvents Check_Fmoc->Sol_Deprotection Fmoc adduct found Sol_Cleavage Problem: Cleavage Side Reactions Solutions: - Optimize Scavengers (TIPS, EDT) - Use appropriate cocktail (e.g., Reagent K for Trp/Cys/Met) Check_Side_Rxns->Sol_Cleavage Trp alkylation, Met oxidation, etc.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP). PFP is a critical tool for researchers, particularly as a non-hydrolyzable phosphotyrosine mimetic used in drug development and the study of biochemical pathways.[1] However, its unique zwitterionic and phosphonic acid functionalities present significant solubility challenges.[2][3] This guide provides in-depth, field-tested protocols and explanations to help you achieve consistent and successful solubilization for your experiments.

Section 1: Foundational FAQs - Understanding PFP's Behavior

This section addresses the fundamental chemical principles governing PFP's solubility.

Q1: Why is my PFP powder poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A: The poor solubility of PFP at neutral pH is due to its zwitterionic nature. Like other amino acids, PFP has a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). Crucially, it also possesses a phosphonic acid group (-PO(OH)₂), which is diprotic. At neutral pH (around 7.4), the molecule has a net charge close to zero, allowing strong intermolecular electrostatic interactions (ionic bonding) that favor a stable, crystalline solid state over dissolution in water. This is often referred to as being at or near its isoelectric point.

Q2: What is the primary factor controlling PFP's aqueous solubility?

A: The primary controlling factor is pH . The phosphonic acid group is the key to manipulating solubility. Phosphonic acids are significantly more water-soluble when they are deprotonated (in a basic solution) to form phosphonate salts.[2][3] By raising the pH with a base, you convert the -PO(OH)₂ group to its more soluble anionic forms (-PO(O⁻)(OH) and -PO(O⁻)₂), which disrupts the crystal lattice and promotes dissolution.

Q3: Can I use organic solvents like DMSO to prepare a stock solution?

A: Yes, Dimethyl Sulfoxide (DMSO) is an effective polar aprotic solvent for dissolving PFP and is a common choice for preparing high-concentration stock solutions.[4][5] It can dissolve a wide range of polar and nonpolar compounds, making it suitable for molecules like PFP that have both hydrophilic (amino, carboxyl, phosphonate groups) and hydrophobic (phenyl ring) regions.[5][6] However, it's critical to consider the tolerance of your downstream application (e.g., cell culture, enzyme assay) to DMSO, as concentrations are typically kept below 0.5% to avoid cytotoxicity.[7]

Section 2: Troubleshooting Workflows - From Powder to Solution

This section provides step-by-step protocols for common solubilization problems.

Scenario 1: PFP powder will not dissolve in my physiological buffer (e.g., PBS, HEPES at pH 7.4).
  • Problem: You've added PFP powder to your neutral buffer, but it remains a fine white suspension or precipitate even after vortexing or sonication.

  • Root Cause Analysis: The compound is in its least soluble zwitterionic state at this pH. Direct dissolution is energetically unfavorable.

  • Solution: The pH Adjustment Method This protocol utilizes a temporary pH increase to force dissolution, followed by a careful return to your target pH.

  • Preparation: Weigh the desired amount of PFP powder. Instead of adding it to your final buffer, add it to a volume of high-purity water (e.g., Milli-Q®) corresponding to 80-90% of your final desired volume.

  • Initial Suspension: Mix to create a uniform suspension. The PFP will not dissolve at this stage.

  • Basification: While stirring the suspension, add a dilute solution of NaOH (0.1 M to 1.0 M) dropwise. Monitor the solution closely. As the pH increases, the powder will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. This typically occurs at a pH > 9.0, where the phosphonate group is fully deprotonated.[2]

  • pH Neutralization: Carefully back-titrate the clear solution by adding a dilute solution of HCl (e.g., 0.1 M) dropwise until you reach your desired final pH (e.g., 7.4). This is a critical step. Add the acid slowly, especially as you approach the target pH, to avoid "shocking" the solution and causing the PFP to precipitate out.

  • Final Volume Adjustment: Add your concentrated buffer stock (e.g., 10x PBS) and/or high-purity water to reach the final desired concentration and volume.

  • Sterilization (Optional): If required for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization pfp PFP Powder water Add 80% Final Volume H₂O pfp->water suspension Uniform Suspension water->suspension add_naoh Add 0.1M NaOH Dropwise suspension->add_naoh clear_sol Solution Clears (pH > 9) add_naoh->clear_sol add_hcl Slowly Add 0.1M HCl to Target pH clear_sol->add_hcl add_buffer Add Buffer Stock & QS to Volume add_hcl->add_buffer final_sol Final PFP Solution add_buffer->final_sol

Caption: Workflow for solubilizing PFP using the pH adjustment method.

Scenario 2: You need to prepare a high-concentration stock solution (>10 mM).
  • Problem: The concentration you need for your stock solution (e.g., 50 mM or 100 mM) is too high to be stable in a final aqueous buffer, even with pH adjustment.

  • Root Cause Analysis: You are exceeding the saturation limit of PFP in a near-neutral aqueous environment.

  • Solution: Prepare a concentrated stock in a highly solubilizing medium (a strong base or an organic solvent) that will be diluted significantly into your final experimental medium.

G start Need High-Concentration PFP Stock (>10 mM)? q_dmso Is DMSO compatible with your assay? start->q_dmso use_dmso Use DMSO Stock Protocol (Recommended for >50 mM) q_dmso->use_dmso Yes use_naoh Use Concentrated Aqueous Stock Protocol (e.g., in 50 mM NaOH) q_dmso->use_naoh No

Caption: Decision tree for selecting a high-concentration stock solution method.

  • Best For: Applications where even trace amounts of organic solvents are unacceptable.

  • Protocol:

    • Dissolve PFP directly in a solution of 10-100 mM NaOH. A common starting point is to make a 50 mM PFP stock in 50 mM NaOH.

    • Ensure complete dissolution. Gentle warming (to 37°C) may assist.

    • Store this stock in aliquots at -20°C or -80°C.[8]

    • Crucial: When calculating dilutions, remember that you are also adding NaOH to your final buffer. Ensure the final pH of your experimental medium is verified and adjusted if necessary after adding the PFP stock.

  • Best For: Achieving the highest possible stock concentrations and for compounds that are particularly difficult to dissolve.

  • Protocol:

    • Dissolve PFP powder directly in 100% high-purity DMSO.[4][5]

    • Aid dissolution by vortexing or brief sonication in a water bath.

    • Stock concentrations of 100-200 mM are typically achievable.

    • Store this stock in small, tightly-sealed aliquots at -20°C or -80°C to prevent water absorption by the hygroscopic DMSO.

Parameter Concentrated NaOH Stock 100% DMSO Stock
Max Concentration Moderate (e.g., 10-50 mM)High (e.g., >100 mM)
Assay Compatibility High, but introduces base that may alter final buffer pH.Must verify assay tolerance. Final DMSO should be <0.5%.[7]
Handling Standard aqueous handling.Requires DMSO-compatible plastics and tips.[5]
Storage Aliquot and freeze at -20°C or -80°C.[8]Aliquot in low-retention tubes, seal tightly, freeze.

Section 3: Best Practices for Solution Stability and Storage

Q: My PFP solution was clear initially but precipitated after being stored in the fridge/freezer. What happened?

A: This is likely due to one of two reasons:

  • Supersaturation: The pH adjustment method can create a supersaturated solution. Upon cooling, the solubility decreases, and the compound crashes out. To mitigate this, avoid preparing stocks at the absolute maximum concentration and cool the solution slowly after preparation before freezing.

  • Interaction with Divalent Cations: Phosphonates are known to be effective chelating agents for metal ions.[3] If your buffer contains high concentrations of divalent cations like Ca²⁺ or Mg²⁺, they can form insoluble salts with PFP over time. If this is suspected, prepare the initial stock in water or a cation-free buffer (like HEPES) before diluting it into the final cation-containing medium.

Q: What are the recommended storage conditions for PFP stock solutions?

A: Proper storage is essential to maintain the integrity and solubility of your PFP.

Solution Type Storage Temperature Recommended Duration Key Considerations
Aqueous (pH-adjusted) -20°C to -80°CUp to 6 months[8]Aliquot to avoid repeated freeze-thaw cycles. Re-verify clarity upon thawing.
DMSO Stock -20°C to -80°CUp to 6 monthsUse low-retention tubes. Ensure caps are sealed tightly to prevent moisture absorption.
Lyophilized Powder -20°C>1 yearKeep desiccated. This is the most stable form for long-term storage.[8]

References

  • Title: Dimethyl Sulfoxide, Other Supplements Source: Creative Bioarray URL: [Link]

  • Title: Cell Culture FAQ: How does DMSO affect your cells? Source: Eppendorf URL: [Link]

  • Title: Phosphonic acid: preparation and applications Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Source: HiMedia Laboratories URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: DMSO biochemistry Source: YouTube URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: Echo BioSystems URL: [Link]

  • Title: PHOSPHONIC ACID Source: Ataman Kimya URL: [Link]

  • Title: Phosphonate Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for Fmoc-p-CF₂-Phe-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the novel amino acid Fmoc-p-difluoromethyl-Phenylalanine (Fmoc-p-CF₂-Phe-OH) into their peptide sequences. The unique electronic properties of the para-difluoromethyl group present specific challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient coupling.

Introduction: The Challenge of Fluorinated Amino Acids

The incorporation of fluorinated amino acids (FAAs) into therapeutic peptides is a powerful strategy for modulating properties such as metabolic stability, hydrophobicity, and binding affinity.[1][2] The difluoromethyl (CF₂H) group, in particular, is an intriguing bioisostere for hydroxyl or thiol groups, offering unique hydrogen bonding capabilities while increasing lipophilicity.[3] However, the strong electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the amino acid. Specifically, the electronegativity of the CF₂H substituent on the phenyl ring can decrease the nucleophilicity of the carboxylate upon activation, potentially leading to sluggish and incomplete coupling reactions during SPPS.[1]

This guide will address the common issues encountered when working with Fmoc-p-CF₂-Phe-OH and provide systematic approaches to overcome them.

Troubleshooting Guide: Incomplete Coupling of Fmoc-p-CF₂-Phe-OH

The primary issue encountered with Fmoc-p-CF₂-Phe-OH is incomplete coupling, often indicated by a persistently positive Kaiser test after the initial coupling step.[4] The following guide provides a structured approach to diagnosing and resolving this problem.

Issue 1: Persistently Positive Kaiser Test After a Single Coupling

A blue or purple coloration of resin beads after a standard coupling protocol indicates the presence of unreacted free primary amines, signifying a failed or incomplete reaction.[4]

Probable Causes:

  • Reduced Reactivity: The electron-withdrawing difluoromethyl group deactivates the carboxylic acid, making it a poorer nucleophile and slowing down the activation and subsequent acylation steps.

  • Steric Hindrance: While not as significant as a t-butyl group, the CF₂H group, combined with the bulky Fmoc protecting group and the solid-phase environment, can contribute to steric hindrance.[5]

  • Sub-optimal Coupling Reagent: The chosen coupling reagent may not be potent enough to effectively activate the electron-deficient carboxylic acid.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, preventing access to the N-terminal amine.[6]

Solutions & Optimization Workflow:

The diagram below outlines a systematic approach to troubleshooting incomplete coupling.

G Start Initial Coupling Fails (Positive Kaiser Test) DoubleCouple Protocol 1: Perform Double Coupling with the Same Reagent Start->DoubleCouple First Action ChangeReagent Protocol 2: Change to a Higher-Potency Coupling Reagent (e.g., HATU, HCTU, COMU) DoubleCouple->ChangeReagent Kaiser Still Positive Proceed Proceed to Next Cycle DoubleCouple->Proceed Kaiser Negative Extend_Time Extend Coupling Time (e.g., 4-12 hours) ChangeReagent->Extend_Time Kaiser Still Positive ChangeReagent->Proceed Kaiser Negative AcylFluoride Protocol 3: Switch to Acyl Fluoride Formation (e.g., TFFH) Extend_Time->AcylFluoride Kaiser Still Positive Extend_Time->Proceed Kaiser Negative Capping Protocol 4: Cap Unreacted Amines (Use Acetic Anhydride) AcylFluoride->Capping Last Resort AcylFluoride->Proceed Kaiser Negative Capping->Proceed Analyze Analyze for Deletion Sequence Post-Synthesis Capping->Analyze

Caption: Workflow for troubleshooting Fmoc-p-CF₂-Phe-OH coupling.

Experimental Protocols
Protocol 1: Standard Double Coupling

This should be the first course of action after an initial failed coupling.

  • Initial Coupling: Perform the first coupling for 1-2 hours using your standard protocol.

  • Monitor: Conduct a Kaiser test.[4] If positive, proceed to the next step.

  • Wash: Drain the coupling solution and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x).[4]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-p-CF₂-Phe-OH using the same coupling reagent and base. Add it to the resin and allow it to react for another 1-2 hours.

  • Final Monitoring: Perform a final Kaiser test. If negative, wash the resin and proceed with the synthesis. If it remains positive, move to a more potent coupling system (Protocol 2).[4]

Protocol 2: Utilizing High-Potency Uronium/Aminium Reagents

For challenging amino acids, uronium/aminium salt-based reagents are generally more effective than carbodiimides like DIC.[5][7] Reagents based on the HOAt or Oxyma Pure leaving groups are particularly powerful.[7]

  • Reagent Selection: Choose a high-potency coupling reagent such as HATU, HCTU, or COMU. COMU has the added benefits of being non-explosive and having reduced allergenic potential compared to HOBt/HOAt-based reagents.[7][8]

  • Activation:

    • In a separate vessel, dissolve Fmoc-p-CF₂-Phe-OH (3-5 eq.), your chosen coupling reagent (e.g., HATU, 2.9 eq.), and a suitable base in DMF.

    • Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. For residues prone to racemization, the weaker base collidine is recommended.[8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2 hours.

  • Monitor: Perform a Kaiser test. If the test is still positive, consider extending the reaction time or moving to Protocol 3.

Protocol 3: In Situ Acyl Fluoride Formation

Acyl fluorides are highly reactive acylating species that can be particularly effective for coupling sterically hindered or electron-deficient amino acids.[9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate amino acid fluorides in situ.[8][9]

  • Reagent: Use TFFH as the coupling reagent.

  • Reaction: Follow the manufacturer's protocol for TFFH-mediated coupling. This typically involves dissolving the Fmoc-p-CF₂-Phe-OH and TFFH in DMF with a suitable base (e.g., DIPEA) and adding it to the resin.

  • Monitoring: Due to the high reactivity, coupling times can often be shorter. Monitor the reaction after 1 hour with a Kaiser test.

Protocol 4: Capping Unreacted Amines

If double coupling with a potent reagent fails, it is critical to "cap" the remaining free amines to prevent the formation of deletion peptide sequences.[4]

  • Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3x).

  • Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4]

  • Wash and Proceed: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the Fmoc deprotection step for the next cycle.[4]

Data Summary: Coupling Reagent Comparison

The choice of coupling reagent is a critical parameter. The following table summarizes the performance and recommendations for coupling Fmoc-p-CF₂-Phe-OH, extrapolated from data on other challenging amino acids.

Coupling ReagentReagent TypeRelative ReactivityRecommended Use Case for Fmoc-p-CF₂-Phe-OH
DIC/HOBt or Oxyma Carbodiimide/AdditiveModerateNot recommended for initial attempts due to the electron-deficient nature of the amino acid. May require very long reaction times.[10]
HBTU Uronium/Aminium SaltHighA good starting point, but may be insufficient. Less reactive than HATU.[11]
PyBOP Phosphonium SaltHighEffective for many hindered systems, but uronium salts are often preferred for speed.[5][7]
HCTU / HATU Uronium/Aminium SaltVery HighHighly Recommended. These reagents are known for their high efficiency in difficult couplings, including sterically hindered and N-methylated amino acids.[5][7][10]
COMU Uronium/Aminium SaltVery HighHighly Recommended. Offers reactivity comparable to HATU with improved safety and solubility profile.[7][8]
TFFH Fluorinating AgentExtremely HighRecommended as an advanced troubleshooting step when other high-potency reagents fail.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-p-CF₂-Phe-OH more difficult to couple than standard Fmoc-Phe-OH? The para-difluoromethyl (p-CF₂H) group is strongly electron-withdrawing. This property reduces the electron density of the aromatic ring and, through inductive effects, the carboxyl group. This deactivation makes the carboxylate less nucleophilic and slows its activation by coupling reagents, thereby hindering the subsequent amide bond formation.[1]

Q2: Can I use microwave-assisted peptide synthesis for this amino acid? Yes, microwave-assisted SPPS can be highly beneficial. The elevated temperature can help overcome the activation energy barrier for this challenging coupling. Reagents like COMU are particularly well-suited for microwave-accelerated SPPS.[8] Monitor the temperature carefully to avoid side reactions or racemization.

Q3: Does the p-CF₂H group increase the risk of racemization? While phenylalanine itself is not at high risk for racemization, the use of potent coupling reagents and extended reaction times can increase this risk for any amino acid.[8][10] The use of urethane-based protecting groups like Fmoc inherently suppresses racemization.[12] If racemization is a concern, using a weaker base like 2,4,6-collidine instead of DIPEA is advisable.[8]

Q4: How should I store Fmoc-p-CF₂-Phe-OH? Like most Fmoc-protected amino acids, it should be stored in a cool (2-8°C), dry environment, protected from light and moisture to prevent degradation.[13]

Q5: Besides incomplete coupling, are there other side reactions to be aware of? With highly activating uronium reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the free N-terminal amine if the coupling reagent is used in large excess or if the coupling is unnecessarily prolonged.[11] This can be minimized by using the recommended stoichiometry (see protocols).

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.
  • Ismail, O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11474-11483.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Schoenebeck, F., et al. (2022). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 144(3), 1235-1241.
  • O'Hagan, D. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1437-1447.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Creative Peptides. Retrieved January 13, 2026.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Retrieved January 13, 2026.
  • González-Lao, E., et al. (2021). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 26(16), 4967.
  • Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Schoenebeck, F., et al. (2022). Access to N-Difluoromethyl Amides, (Thio)
  • An Efficient Path to N-Difluoromethyl Amides and Rel
  • Fmoc-D-Phe(2-F)-OH. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.
  • Fmoc-Phe-OH. (n.d.). TargetMol. Retrieved January 13, 2026.
  • The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Thompson, C. F., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(21), 6192.
  • Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. Retrieved January 13, 2026.
  • Shen, D., & Hartwig, J. F. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9875-9883.
  • A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. (n.d.). BenchChem. Retrieved January 13, 2026.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.
  • Fmoc-Phe-Phe-OH. (n.d.). Biosynth. Retrieved January 13, 2026.
  • Fmoc-Phe-OH. (n.d.). ChemicalBook. Retrieved January 13, 2026.
  • Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem. Retrieved January 13, 2026.
  • A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. (n.d.). BenchChem. Retrieved January 13, 2026.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). BenchChem. Retrieved January 13, 2026.

Sources

troubleshooting 4-(Phosphonodifluoromethyl)-L-phenylalanine instability in buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP). As a non-hydrolyzable analog of phosphotyrosine, PFP is a critical tool in studying protein-tyrosine phosphatases (PTPs) and developing novel therapeutics.[1] However, its unique chemical structure, particularly the phosphonodifluoromethyl group, can present stability challenges in various experimental buffer systems. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and scientifically grounded protocols to ensure the integrity and reliability of your PFP-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual loss of my PFP's activity in my assay buffer. What could be the primary cause?

A1: The stability of this compound is significantly influenced by the pH of the buffer system. Like other amino acids, PFP is susceptible to degradation over time, and this process can be accelerated under non-optimal pH conditions.[2][3] The phosphonate group of PFP has a lower pKa2 than phosphonomethyl phenylalanine (Pmp), which contributes to its potent inhibitory activity.[1] However, extremes in pH can lead to chemical modifications that compromise its structural integrity and, consequently, its biological activity.

Key Insight: While the peptide backbone of proteins is generally stable at neutral pH, the rate of hydrolysis can increase at extreme pH levels.[4] For PFP, it is crucial to maintain the pH within a range that preserves the ionization state of both the amino acid and the phosphonate moieties, which are critical for its interaction with target enzymes.

Q2: What is the optimal pH range for working with PFP, and which buffer systems are recommended?

A2: For most applications, maintaining a pH between 6.0 and 8.0 is recommended to ensure the stability of PFP. This range helps to preserve the native conformation and ionization state of both PFP and the target protein.

Recommended Buffer Systems:

Buffer SystemUseful pH RangeKey Considerations
Phosphate-Buffered Saline (PBS) 5.8 - 8.0Widely compatible with biological assays. Ensure the phosphate concentration does not interfere with downstream applications.[5][6][7]
HEPES 6.8 - 8.2A good choice for cell culture and enzyme assays as it has minimal effects on biochemical reactions.[5]
MOPS 6.5 - 7.9Suitable for various biological applications, particularly when working with RNA.
PIPES 6.1 - 7.5Often used in protein crystallization and as a non-coordinating buffer.

Expert Tip: Always prepare your buffers fresh and verify the pH at the experimental temperature, as pH can shift with temperature changes.[6] When preparing a stock solution of PFP, consider using a weakly buffered solution or sterile water and then diluting it into the final assay buffer immediately before use.

Q3: I suspect my PFP is degrading. How can I analytically confirm its stability in my buffer?

A3: Several analytical techniques can be employed to assess the stability of PFP. The choice of method will depend on the available instrumentation and the specific information required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for separating and quantifying PFP and its potential degradation products.[8] A stability-indicating HPLC method would involve monitoring the peak area of PFP over time under specific buffer conditions. A decrease in the main peak area or the appearance of new peaks would indicate degradation.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of PFP and any degradation products, providing definitive evidence of chemical modification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 31P NMR can provide detailed structural information about PFP and can be used to detect changes in its chemical structure upon degradation. 31P NMR is particularly useful for monitoring the phosphonate group.[10]

Workflow for Stability Assessment:

PFP Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_evaluation Evaluation start Prepare PFP stock solution spike Spike PFP into each buffer start->spike buffer Prepare test buffers (various pH) buffer->spike incubate Incubate at experimental temperature spike->incubate sample Collect samples at time points (T=0, T=x, T=y...) incubate->sample hplc HPLC Analysis sample->hplc ms LC-MS Analysis sample->ms nmr NMR Analysis sample->nmr data Analyze data for PFP concentration vs. time hplc->data ms->data nmr->data conclusion Determine stability profile data->conclusion

Caption: Workflow for assessing PFP stability.

Q4: Could other components in my buffer, such as metal ions or reducing agents, be affecting PFP stability?

A4: Yes, certain buffer components can potentially interact with and degrade PFP.

  • Divalent Cations: While not extensively documented for PFP specifically, phosphonate-containing compounds can chelate divalent metal ions. This interaction could potentially alter the conformation and stability of PFP. If your buffer contains high concentrations of ions like Mg2+ or Ca2+, consider performing control experiments to assess their impact.

  • Reducing Agents: Strong reducing agents are generally not expected to directly degrade the PFP molecule under standard assay conditions. However, it is always good practice to evaluate the compatibility of all buffer components.

  • Enzymatic Degradation: Ensure that your buffer and other reagents are free from contaminating proteases or phosphatases, which could potentially cleave or modify PFP, although its phosphonodifluoromethyl group is designed to be non-hydrolyzable.[1]

Troubleshooting Protocol: Buffer Component Compatibility

  • Isolate Components: Prepare your primary buffer without any additives (e.g., metal ions, BSA, detergents).

  • Systematic Addition: Create a series of buffers, each with the primary buffer plus one additional component.

  • Incubate with PFP: Add PFP to each of these buffers and to a control buffer (primary buffer only).

  • Monitor Stability: Use an appropriate analytical method (e.g., HPLC) to monitor the stability of PFP in each condition over time.

  • Identify Culprit: This systematic approach will help identify if a specific component is responsible for the observed instability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM PFP Stock Solution
  • Weigh PFP: Accurately weigh the required amount of this compound powder (MW: 295.18 g/mol ).[11]

  • Initial Solubilization: Add a small volume of sterile, nuclease-free water. PFP is generally soluble in aqueous solutions.

  • pH Adjustment (if necessary): If the PFP does not readily dissolve, a slight adjustment of the pH with a dilute solution of NaOH or HCl may be necessary. Aim for a pH close to neutral (7.0).

  • Final Volume: Once dissolved, bring the solution to the final desired volume with sterile water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[12] Store at -20°C or -80°C for long-term stability.[12]

Protocol 2: Stability-Indicating HPLC Method for PFP

This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples by diluting PFP-containing buffer solutions with Mobile Phase A.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the PFP peak and any new peaks that may indicate degradation products.

  • Quantify the peak area of PFP at each time point to determine the percentage of PFP remaining.

Understanding PFP Degradation

While PFP is designed to be a stable phosphotyrosine mimetic, potential degradation pathways could involve modifications to the amino acid backbone or the phosphonate group under harsh conditions.

PFP Degradation Pathways PFP This compound (Stable) Degradation_Products Degradation Products PFP->Degradation_Products Hydrolysis/Modification Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Degradation_Products Contaminants Enzymatic Contaminants (Proteases/Phosphatases) Contaminants->Degradation_Products Reactive_Species Reactive Species (e.g., free radicals) Reactive_Species->Degradation_Products

Caption: Potential factors leading to PFP degradation.

The primary degradation pathway for phenylalanine itself can involve transamination or decarboxylation.[13] In the context of PFP in buffer, non-enzymatic degradation is more likely, potentially initiated by harsh pH conditions leading to hydrolysis or other chemical modifications.

By carefully controlling the buffer composition, pH, and storage conditions, and by employing appropriate analytical techniques to monitor its integrity, researchers can confidently utilize this compound in their experiments to advance our understanding of PTP-mediated signaling.

References

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. [Link]

  • Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide. Manuals.plus. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • This compound. PubChem. [Link]

  • Advanced Fire Integrity Analysis and PFP Optimization Methods for Petrochemical Facilities. OnePetro. [Link]

  • What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. [Link]

  • Buffering agents and Buffers. Interchim. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate. [Link]

  • This compound. Echo BioSystems. [Link]

  • Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. National Institutes of Health. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. [Link]

  • Phosphonates. Hach. [Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? PubMed. [Link]

  • L-phenylalanine degradation IV (mammalian, via side chain). PubChem. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]

  • On the pH-optimum of activity and stability of proteins. PubMed Central. [Link]

  • Proteolysis. Wikipedia. [Link]

  • L-phenylalanine degradation I (aerobic). PubChem. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [Link]

  • Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. PubMed. [Link]

  • Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PubMed Central. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. National Institutes of Health. [Link]

  • Phenylalanine. Wikipedia. [Link]

  • Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry. PubMed. [Link]

  • Molecular Interactions between L-Phenylalanine and Uracyl in an Aqueous Buffer Solution at 293–323 K. ResearchGate. [Link]

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Technical Support Center: Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp). This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this critical phosphotyrosine mimetic. F2Pmp is an invaluable tool in studying signal transduction pathways, particularly those involving protein-tyrosine phosphatases (PTPs), due to its enhanced stability against enzymatic hydrolysis compared to phosphotyrosine itself.[1][2]

However, its synthesis is not without challenges. The introduction of the difluoromethylphosphonate group onto the phenyl ring of L-phenylalanine presents several critical steps where side reactions can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of F2Pmp, focusing on the common synthetic route involving the coupling of a protected 4-iodo-L-phenylalanine derivative with a difluoromethylphosphonate reagent.

Question 1: My reaction yield is consistently low after the key C-CF₂ coupling step. What are the primary causes and how can I mitigate them?

Low yield in the crucial carbon-carbon or carbon-heteroatom bond-forming step is the most frequent issue. The causes can be traced back to several factors, from reagent preparation to the coupling conditions themselves.

Potential Cause A: Inefficient Generation of the Organometallic Reagent

The core of this synthesis often involves a Reformatsky-type reaction or a metal-catalyzed cross-coupling.[3][4] The formation of the reactive organozinc (Reformatsky) or organocopper species is paramount.

  • The "Why": Zinc metal is notoriously prone to forming a passivating layer of zinc oxide on its surface, which prevents the oxidative addition into the carbon-halogen bond of the phosphonate reagent.[5] Similarly, copper catalysts can have oxidized surfaces.

  • Solution: Activate the zinc dust immediately before use. Common methods include stirring with a catalytic amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with anhydrous solvent. For copper-catalyzed reactions, using a high-purity, oxide-free source of Cu(I) is critical.[5]

Potential Cause B: Homocoupling of the 4-Iodo-L-phenylalanine Derivative

A significant byproduct can be the dimer of your phenylalanine starting material.

  • The "Why": In palladium- or copper-catalyzed reactions, the organometallic intermediate formed from the 4-iodo-L-phenylalanine derivative can react with another molecule of the starting iodide instead of the desired phosphonate reagent. This is particularly prevalent at higher temperatures or if the concentration of the phosphonate nucleophile is too low.

  • Solution:

    • Control the reaction temperature carefully; avoid excessive heat.

    • Ensure slow, controlled addition of the 4-iodo-L-phenylalanine derivative to the reaction mixture containing the pre-formed phosphonate reagent.

    • Optimize the stoichiometry; a slight excess of the phosphonate reagent may favor the desired cross-coupling pathway.

Potential Cause C: Protodehalogenation of the Starting Material

You may observe the formation of the simple protected L-phenylalanine, where the iodine has been replaced by a hydrogen atom.

  • The "Why": This side reaction is often caused by trace amounts of water or other protic impurities in the reaction mixture, which can quench the reactive organometallic intermediates.

  • Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[6] Use anhydrous solvents and purify reagents to remove any residual water.

Potential Cause D: Decomposition of the Difluoromethylphosphonate Reagent

The reagents used to introduce the CF₂P(O)(OR)₂ moiety, such as diethyl bromodifluoromethylphosphonate, can be unstable.

  • The "Why": The lithiated or zincated intermediates derived from these reagents can be thermally unstable and may decompose, especially if the reaction temperature is not well-controlled.[7]

  • Solution: Generate the reactive phosphonate species in situ at low temperatures (e.g., -78 °C) and use it immediately. Avoid letting the reagent warm up before the addition of the electrophile (the phenylalanine derivative).

Question 2: I've successfully formed the product, but it's contaminated with byproducts that are very difficult to separate by column chromatography. What are these impurities?

Purification challenges often stem from the formation of structurally similar side products.

Potential Cause A: Racemization at the α-Carbon

A loss of enantiopurity is a critical issue, especially in drug development.

  • The "Why": The α-proton of the amino acid is acidic and can be abstracted under strongly basic conditions, leading to racemization. This can occur during the coupling step if a strong, non-hindered base is used, or during deprotection steps (e.g., saponification of a methyl or ethyl ester).[8]

  • Solution:

    • Avoid strong, non-nucleophilic bases during the coupling step if possible.

    • For ester deprotection, consider using enzymatic hydrolysis or conditions known to minimize racemization, such as using lithium hydroxide at low temperatures.

    • Use chiral HPLC analysis to monitor the enantiomeric excess (ee) of your product.

Potential Cause B: Incomplete Deprotection

Mixtures of partially protected products are a common purification headache.

  • The "Why": Steric hindrance or inefficient reaction conditions can lead to incomplete removal of protecting groups (e.g., Boc, Fmoc, or ester groups). The final hydrolysis of the phosphonate esters to the phosphonic acid can also be sluggish.

  • Solution: Monitor the deprotection reactions carefully by TLC or LC-MS until the starting material is fully consumed.[9] If a standard procedure is ineffective, you may need to increase the reaction time, temperature, or the equivalents of the deprotecting agent. For phosphonate esters, a two-step hydrolysis using TMSBr followed by an alcohol quench is often more effective than simple acid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis?

The single most critical parameter is maintaining anhydrous and anaerobic conditions throughout the formation and reaction of the organometallic intermediates. The presence of moisture or oxygen can lead to quenching of reagents, protodehalogenation, and homocoupling, all of which drastically reduce the yield of the desired product.[6]

Q2: Which protecting groups are recommended for the amine and carboxyl functionalities?

The choice of protecting groups is crucial and must be orthogonal to the conditions of the coupling and deprotection steps.

  • Amine: The tert-butyloxycarbonyl (Boc) group is a robust choice as it is stable to the often slightly basic or neutral conditions of the coupling reaction and is readily removed with acid (e.g., TFA). The fluorenylmethyloxycarbonyl (Fmoc) group is also used, particularly in solid-phase synthesis, but its removal requires basic conditions (e.g., piperidine) which could pose a risk of racemization or other side reactions.[10]

  • Carboxylic Acid: Methyl or ethyl esters are common, but their removal via saponification carries a risk of racemization. A tert-butyl ester is often a better choice as it can be cleaved simultaneously with a Boc group under acidic conditions.

Q3: What is the best method for purifying the final F2Pmp product?

The final product is a zwitterionic amino acid, making it insoluble in most organic solvents.

  • Ion-Exchange Chromatography: This is the most powerful technique for purifying the final product. The amphoteric nature of the amino acid and the acidic phosphonic acid group allows for strong interaction with both anion and cation exchange resins.[11]

  • Reverse-Phase HPLC: Preparative RP-HPLC using a water/acetonitrile or water/methanol gradient with an acidic modifier like TFA or formic acid is also highly effective for final purification.

Data Summary and Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Coupling Yield Inactive Zinc/CopperActivate metal with I₂, 1,2-dibromoethane, or dilute acid immediately before use.
Aryl-Iodide HomocouplingUse controlled addition of the aryl iodide, optimize temperature, and use a slight excess of the phosphonate reagent.
ProtodehalogenationEnsure strictly anhydrous and anaerobic conditions. Use high-purity, dry solvents.
Difficult Purification RacemizationAvoid strong bases; use enzymatic or low-temperature saponification for ester cleavage. Monitor ee by chiral HPLC.
Incomplete DeprotectionMonitor reactions by TLC/LC-MS to completion. For phosphonate esters, consider a TMSBr-mediated hydrolysis.
Contamination with PhenylalanineEnsure all reagents are free of protic impurities that could cause protodehalogenation.
Experimental Protocol: Copper(I)-Mediated Difluoromethylphosphonylation

This protocol is a representative example for the key coupling step. Note: This is a generalized procedure and may require optimization for your specific substrates and setup.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add activated zinc dust (1.5 eq.).

  • Add anhydrous THF. To this suspension, add diethyl bromodifluoromethylphosphonate (1.2 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The formation of the organozinc reagent is often indicated by a slight exotherm and a change in the appearance of the zinc.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve the protected 4-iodo-L-phenylalanine derivative (e.g., Boc-L-Phe(4-I)-OtBu) (1.0 eq.) and copper(I) bromide (CuBr) (1.1 eq.) in anhydrous DMF.

  • Cool the copper/phenylalanine mixture to 0 °C.

  • Transfer the freshly prepared organozinc reagent from the first flask to the second flask via cannula, dropwise over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the protected F2Pmp product.

Visualized Workflows and Mechanisms

Key Synthesis Pathway and Potential Side Reactions

The following diagram illustrates the central transformation and highlights the points where common side reactions can occur.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_products Products & Byproducts A Boc-L-Phe(4-I)-OR (Protected 4-Iodo-L-phenylalanine) C Cu(I) or Pd(0) Catalyzed Coupling A->C E Side Product 1: Homocoupled Dimer A->E Homocoupling F Side Product 2: Protodehalogenated (Boc-L-Phe-OR) A->F Protodehalogenation (H₂O Contamination) B BrCF₂P(O)(OEt)₂ (Phosphonate Reagent) B->C D Desired Product: Boc-L-Phe(4-CF₂P(O)(OEt)₂)-OR C->D Desired Pathway G start Low Yield Observed check_reagents Analyze Crude LC-MS/ ¹H & ¹⁹F NMR start->check_reagents unreacted_sm High % of Unreacted Starting Material? check_reagents->unreacted_sm side_products Major Side Products Observed? unreacted_sm->side_products No sol_reagents Solution: 1. Activate Zn/Cu. 2. Check phosphonate reagent quality. 3. Increase reaction time/temp. unreacted_sm->sol_reagents Yes sol_homocoupling Side Product = Homodimer? Solution: Optimize stoichiometry & temperature. side_products->sol_homocoupling Yes sol_proto Side Product = Protodehalogenated? Solution: Ensure strict anhydrous/ anaerobic conditions. side_products->sol_proto Yes

Caption: A troubleshooting flowchart for diagnosing low yield.

References

  • Lorenz, T. C. (2012). Polymerase chain reaction: basic protocol plus troubleshooting and optimization strategies. Journal of Visualized Experiments, (63), e3998. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Difluoromethylphosphonate: Properties, Applications, and Importance in Fluorochemical Synthesis. [Link]

  • PubChem. This compound. [Link]

  • Amanote Research. Enantioselective Synthesis of Protected. [Link]

  • Polshettiwar, V., & Fihri, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(30), 17695-17725. [Link]

  • Burke Jr, T. R. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current topics in medicinal chemistry, 6(14), 1465-1471. [Link]

  • ResearchGate. Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. [Link]

  • Wu, L., & Reiß, R. (2021). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. Angewandte Chemie International Edition, 60(41), 22253-22260. [Link]

  • Grynkiewicz, G., & Głodkowska-Mrówka, E. (2019). Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions. Molecules, 24(16), 2879. [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • ResearchGate. Recent advances in the F 2 Pmp synthesis. [Link]

  • Google Patents. US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
  • Hosseini, M., & Farzaneh, S. (2016). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. Iranian journal of pharmaceutical research: IJPR, 15(3), 517. [Link]

  • Salay, L. E., & Aldrich, L. N. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic preparations and procedures international, 48(6), 457-482. [Link]

  • ACS Publications. An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l- phenylalanine. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • An, G., & Kumar, K. (2010). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Applied radiation and isotopes, 68(1), 136-141. [Link]

  • ResearchGate. An Expedient Synthesis of Diethyl Diazomethylphosphonate. [Link]

  • Google Patents.
  • Burke Jr, T. R., & Yao, Z. J. (1996). Incorporation of Phosphotyrosyl Mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) Into Signal Transduction-Directed Peptides. Biopolymers, 40(3), 363-370. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Akamatsu, M., & Otaka, A. (2002). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic letters, 4(25), 4483-4486. [Link]

  • Macmillan Group - Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • MDPI. Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • ChemRxiv. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • PubChem. 4-Phosphonomethylphenylalanine. [Link]gov/compound/126687)

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Technical Support Center: Preventing Dephosphonylation of pCF₂-Phe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for L-4-(Difluoromethyl)phosphonophenylalanine (pCF₂-Phe). This resource is designed for researchers, chemists, and drug development professionals who are leveraging this potent, non-hydrolyzable phosphotyrosine (pTyr) mimetic in their work. While pCF₂-Phe offers enhanced stability over natural phosphotyrosine, its phosphonate group is not entirely inert. This guide provides in-depth, field-tested answers and troubleshooting protocols to help you prevent unwanted dephosphonylation and ensure the integrity of your pCF₂-Phe-containing peptides and molecules.

Frequently Asked Questions (FAQs)

Q1: What is pCF₂-Phe and why is it considered "non-hydrolyzable"?

L-4-(Difluoromethyl)phosphonophenylalanine, or pCF₂-Phe, is a synthetic amino acid designed to mimic phosphotyrosine (pTyr) in biological systems. It is a critical tool in studying signaling pathways and developing therapeutics, particularly protein tyrosine phosphatase (PTPase) inhibitors.[1]

The key to its stability lies in the direct carbon-phosphorus (C-P) bond, which replaces the more labile phosphorus-oxygen (P-O) ester bond found in natural pTyr.[2][3] This C-P bond is significantly more resistant to both chemical and enzymatic hydrolysis, giving pCF₂-Phe its characteristic as a "non-hydrolyzable" analog.[2][4] The difluoromethyl group further enhances its potency as a pTyr mimetic by lowering the pKa of the phosphonate and enabling hydrogen bonding interactions similar to those of the phosphate ester oxygen in pTyr.[1]

While highly stable compared to phosphate esters, the C-P bond can still be cleaved under aggressive acidic conditions, a phenomenon that requires careful management during peptide synthesis and handling.[5][6]

Q2: What are the primary causes of unintended dephosphonylation of pCF₂-Phe?

Dephosphonylation, the cleavage of the C-P bond, is most commonly encountered under two conditions:

  • Harsh Acidic Cleavage during Solid-Phase Peptide Synthesis (SPPS): The final step of Fmoc-based SPPS involves using a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove side-chain protecting groups.[7] Prolonged exposure to high concentrations of TFA, especially at elevated temperatures or without proper scavengers, can lead to the cleavage of the C-P bond in pCF₂-Phe.

  • Extreme pH Conditions in Solution: While stable under a wide range of physiological and experimental conditions, phosphonate esters and acids can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[5][6] For pCF₂-Phe, the primary concern is aggressive acidic environments.

Q3: How can I detect if my pCF₂-Phe-containing peptide has undergone dephosphonylation?

Detecting dephosphonylation is crucial for validating your experimental results. The primary methods involve mass spectrometry and chromatography:

  • Mass Spectrometry (LC-MS): This is the most direct method. The dephosphonylated product will have a distinct mass loss corresponding to the -PO₃H₂CF₂ group. You should look for a peak corresponding to Phenylalanine in your mass spectrum where pCF₂-Phe was expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the unexpected species.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Dephosphonylation results in a significant change in the polarity of the peptide. The resulting Phenylalanine-containing peptide will have a longer retention time on a reverse-phase HPLC column (e.g., C18) compared to the more polar, intact pCF₂-Phe peptide. Monitoring your purification via HPLC-UV can reveal unexpected peaks that should be analyzed by mass spectrometry.[8]

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols to address specific challenges during the handling and synthesis of pCF₂-Phe peptides.

Problem: I suspect dephosphonylation is occurring during my final peptide cleavage from the resin.

This is the most common failure point. The standard, aggressive cleavage cocktails used in Fmoc-SPPS can be detrimental to the C-P bond if not optimized.

Potential Cause: The cleavage cocktail is too harsh, or the duration of cleavage is too long. Reactive cationic species generated during deprotection can also attack the phosphonate group.

Solution: Optimize Your Cleavage Cocktail and Protocol

The goal is to use the mildest conditions that still effectively remove all other protecting groups. The inclusion of scavengers is critical to quench reactive carbocations that can promote side reactions.[7]

Recommended Cleavage Protocol (Reagent K, Modified)

This protocol is a robust starting point for peptides containing pCF₂-Phe, especially those with other sensitive residues like Arg(Pbf), Trp(Boc), and Cys(Trt).

  • Preparation: After synthesis, ensure the N-terminal Fmoc group is removed with a standard 20% piperidine in DMF solution. Thoroughly wash the peptide-resin with Dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

  • Cocktail Formulation: Prepare the cleavage cocktail fresh immediately before use. A widely successful and "odorless" alternative to thiol-based scavengers is Reagent B, but for maximum protection, a variation of Reagent K is often preferred.[10]

ReagentCompositionPurpose
TFA 82.5%Primary cleavage agent
Phenol 5%Scavenger for tryptophan and tyrosine
Water 5%Suppresses side reactions, aids solubility
Thioanisole 5%Scavenger for tryptophan, protects phosphonate
Triisopropylsilane (TIS) 2.5%Potent carbocation scavenger
  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature.

    • Crucially, limit the initial cleavage time to 1.5 - 2 hours. [10] For long or complex peptides, it is better to perform a second, shorter cleavage than to extend the initial one.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold methyl-tert-butyl ether (MTBE).

    • Isolate the peptide precipitate by centrifugation and wash with cold MTBE to remove residual scavengers.

  • Analysis: Analyze a small aliquot of the crude product by LC-MS to confirm the presence of the desired mass and the absence of the dephosphonylated side product before proceeding with purification.

Problem: My purified pCF₂-Phe peptide shows signs of degradation during storage.

While the C-P bond is robust, the overall stability of a peptide depends on multiple factors, including the storage conditions.[11][12]

Potential Cause: The peptide is stored in a solution with an inappropriate pH or is undergoing repeated freeze-thaw cycles.

Solution: Adhere to Strict Storage and Handling Protocols

Recommended Storage Conditions

Storage FormTemperatureBuffer/SolventNotes
Lyophilized Powder -20°C or -80°CN/AOptimal for long-term storage. Store in a desiccator to prevent moisture absorption.
Solution (Short-Term) 4°CpH 5.0 - 7.4 Buffer (e.g., Acetate, Phosphate)Avoid strongly acidic buffers. Use sterile-filtered buffers. Stable for days to weeks.
Solution (Long-Term) -80°CpH 5.0 - 7.4 Buffer with Cryoprotectant (e.g., 20% glycerol)Aliquot into single-use vials to avoid freeze-thaw cycles , which can cause aggregation and degradation.[11]

Workflow & Pathway Visualization

To aid in troubleshooting, the following diagram outlines the critical decision points and recommended actions to prevent dephosphonylation throughout the peptide synthesis and handling workflow.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Workup cluster_Post Purification & Storage start Start: Fmoc-pCF2-Phe Coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection cleavage_prep Final Deprotection & Drying deprotection->cleavage_prep cleavage Resin Cleavage cleavage_prep->cleavage cocktail_A Standard Cocktail (e.g., 95% TFA) cleavage->cocktail_A High Risk cocktail_B Optimized Cocktail (e.g., Reagent K) cleavage->cocktail_B Recommended Path precipitation Precipitation in Cold Ether cocktail_A->precipitation cocktail_B->precipitation analysis LC-MS Analysis precipitation->analysis dephosph Dephosphonylation Detected (Mass Loss) analysis->dephosph Incorrect Mass purify RP-HPLC Purification analysis->purify Correct Mass dephosph->cleavage Troubleshoot: - Use milder cocktail - Reduce cleavage time success Target Peptide Intact store Lyophilize & Store at -80°C success->store purify->success

Caption: Troubleshooting workflow for preventing pCF₂-Phe dephosphonylation.

References

  • Difference between phosphates and phosphonates?. Clear Solutions USA. (2023-05-31). Available from: [Link]

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  • Phosphonate. Wikipedia. Available from: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available from: [Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed. (1995-11-22). Available from: [Link]

  • Green phosphonate chemistry – Does it exist?. RSC Publishing. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013-08-29). Available from: [Link]

  • Structural bases of stability-function tradeoffs in enzymes. PubMed - NIH. (2002-08-09). Available from: [Link]

  • Improving the Bioactivity and Stability of Embedded Enzymes by Covalent Organic Frameworks. PubMed. (2023-09-20). Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available from: [Link]

  • Structures of (phosphonomethyl)phenylalanine (Pmp) and... ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PENTAFLUOROPHOSPHATES AS AMPHIPHILIC NON-CLEAVABLE PHOSPHATASE INHIBITORS. Refubium - Freie Universität Berlin. Available from: [Link]

  • How Protein Stability and New Functions Trade Off. PLOS Computational Biology. Available from: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. Available from: [Link]

  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. PMC - NIH. Available from: [Link]

  • Protein-protein interactions: methods for detection and analysis. PubMed - NIH. Available from: [Link]

  • How protein stability and new functions trade off. PubMed. (2008-02-29). Available from: [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

  • Liquid-Phase Continuous-Flow Peptide Synthesizer for Preparing C-Terminal Free Peptides. Available from: [Link]

  • Rapid Flow-Based Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. PubMed. Available from: [Link]

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Technical Support Center: Optimizing Buffer Conditions for pCF2-Phe Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical guide for optimizing buffer conditions in pCF2-Phenylalanine (Phe) binding assays. As a Senior Application Scientist, my goal is to provide you with a blend of foundational scientific principles and practical, field-tested advice to help you overcome common experimental hurdles. This guide is designed to give you full editorial control to adapt these principles to your specific experimental context, ensuring the integrity and reproducibility of your results.

The Cornerstone of a Successful Assay: The Buffer System

The buffer is far more than an inert liquid; it is a critical determinant of your assay's success. An optimized buffer maintains the structural integrity and biological activity of your pCF2 protein, ensuring that the binding interaction with Phenylalanine is specific and physiologically relevant. Failure to properly optimize your buffer can lead to a cascade of issues, including protein aggregation, ligand degradation, and ultimately, unreliable binding data.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during pCF2-Phe binding assays in a direct question-and-answer format.

Q1: I'm seeing a very low or no fluorescence signal. What are the likely buffer-related culprits?

A weak or absent signal is a frequent challenge and often points to suboptimal buffer conditions that compromise the binding interaction.

  • Inappropriate pH: The pH of your buffer dictates the ionization state of critical amino acid residues within the pCF2 binding pocket. Deviations from the optimal pH can induce conformational changes that abrogate binding. Furthermore, the fluorescence of many probes can be pH-sensitive.[1][2]

    • Troubleshooting Steps:

      • pH Verification: Always measure the pH of your final buffer solution after all components have been added.

      • Systematic pH Screen: Experiment with a range of pH values, typically from 6.0 to 8.5, to pinpoint the optimal pH for your pCF2-Phe interaction.[3] A thermal shift assay can be a valuable tool to identify the pH that confers maximal protein stability.[4]

  • Incorrect Ionic Strength: The salt concentration in your buffer modulates electrostatic interactions, which can be pivotal for both maintaining protein structure and facilitating ligand binding.[5]

    • Troubleshooting Steps:

      • Salt Titration: Vary the concentration of a neutral salt like NaCl or KCl. A physiological concentration of 150 mM is a good starting point, with a typical screening range of 50 mM to 500 mM.[3][6][7]

  • Protein Instability and Aggregation: pCF2 may be unstable or prone to aggregation in your current buffer, which reduces the concentration of active, bindable protein.

    • Troubleshooting Steps:

      • Incorporate Stabilizing Agents: The addition of glycerol (5-20%) or Bovine Serum Albumin (BSA) can significantly enhance protein stability.[8][9][10][11][12]

      • Add a Reducing Agent: If pCF2 contains cysteine residues susceptible to oxidation, which can lead to aggregation, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 1-10 mM.[9][13][14][15][16][17]

Q2: My assay suffers from high background signal, obscuring the specific binding. How can I address this?

High background is often due to non-specific binding of the fluorescently labeled ligand to surfaces or other molecules in the assay.

  • Non-Specific Interactions: Your ligand may be adsorbing to the walls of the microplate or interacting non-specifically with other proteins.

    • Troubleshooting Steps:

      • Introduce a Non-Ionic Detergent: A low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can effectively block non-specific binding sites.[18][19][20][21][22]

      • Adjust Ionic Strength: Increasing the salt concentration can sometimes disrupt weak, non-specific electrostatic interactions.

Q3: I'm struggling with poor reproducibility between experiments. What should I look for in my buffer preparation?

Inconsistent results often stem from variability in buffer preparation and handling.

  • Inconsistent Buffer Preparation: Even minor variations in component concentrations or pH can lead to significant changes in assay performance.

    • Troubleshooting Steps:

      • Prepare a Master Buffer Stock: To ensure consistency across multiple experiments, prepare a large, single batch of your optimized buffer.

      • Meticulous Record-Keeping: Document every detail of your buffer preparation, including reagent lot numbers.

      • Daily pH Meter Calibration: Calibrate your pH meter before each use to ensure accurate pH measurements.

Systematic Protocols for Buffer Optimization

A methodical approach is the most efficient way to determine the ideal buffer conditions for your pCF2-Phe assay.

Protocol 1: pH Optimization Screen
  • Buffer Preparation: Prepare a series of your base buffer (e.g., 50 mM HEPES or Tris) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.

  • Assay Setup: For each pH, set up binding reactions with constant concentrations of pCF2 and your fluorescently labeled Phenylalanine. Remember to include a "no protein" control.

  • Incubation and Measurement: Allow the reactions to reach equilibrium before measuring the fluorescence signal.

  • Data Analysis: Plot the signal-to-background ratio against pH to determine the optimal pH.

Protocol 2: Ionic Strength Titration
  • Buffer Preparation: Prepare your buffer at the optimal pH identified in the previous step.

  • Salt Gradient: Create a series of buffers with varying NaCl concentrations (e.g., 50, 100, 150, 200, 300, 500 mM).

  • Binding Assays: Perform your binding assay in each of the salt concentrations.

  • Data Analysis: Plot the specific binding signal as a function of salt concentration to identify the optimal ionic strength.

Visualizing the Optimization Workflow

The following diagram illustrates a logical and systematic approach to troubleshooting and optimizing your buffer conditions.

Buffer_Optimization_Workflow start Start: Assay Issue Identified (e.g., Low Signal, High Background, Poor Reproducibility) check_ph Step 1: pH Screen Is the pH optimal for protein stability and binding? start->check_ph check_ionic Step 2: Ionic Strength Titration Is the salt concentration ideal for specific binding? check_ph->check_ionic pH Optimized check_additives Step 3: Evaluate Additives Are stabilizers (glycerol, BSA) or blocking agents (Tween-20) necessary? check_ionic->check_additives Ionic Strength Optimized final_buffer Optimized Buffer Achieved Robust and Reproducible Assay check_additives->final_buffer Additives Optimized

Caption: A systematic workflow for buffer optimization.

Recommended Buffer Component Starting Points

This table provides a summary of common buffer additives and their recommended starting concentrations for your pCF2-Phe binding assays.

ComponentFunctionTypical Starting ConcentrationRecommended Range
Buffer Agent (e.g., HEPES, Tris) pH control50 mM20-100 mM
Salt (e.g., NaCl, KCl) Ionic strength and reduction of non-specific binding150 mM50-500 mM
Glycerol Protein stabilization10% (v/v)5-20% (v/v)
BSA Prevents non-specific binding and protein loss0.1 mg/mL0.1-1 mg/mL
DTT/BME Reducing agent to prevent cysteine oxidation1 mM1-10 mM
Non-ionic Detergent (e.g., Tween-20) Reduces non-specific binding0.01% (v/v)0.01-0.05% (v/v)

References

  • Patsnap Synapse. (2025, April 29). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?
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  • Labome. Detergents: Triton X-100, Tween-20, and More.
  • NIH. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity.
  • NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Benchchem. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20.
  • NIH. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands.
  • Taylor & Francis Online. Full article: Characteristics of proteinaceous additives in stabilizing enzymes during freeze-thawing and -drying.
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  • PubMed. (2015, January 5). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody.
  • Benchchem. (2024, November 5).
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  • ACS Publications. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity | ACS Medicinal Chemistry Letters.
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  • ResearchGate. (2025, August 9). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein-Ligand Binding Affinity | Request PDF.
  • PubMed.
  • YouTube. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs.
  • ResearchGate. (2015, July 9).
  • Patsnap Eureka. (2025, July 23).
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  • Benchchem. Technical Support Center: Optimizing Buffer Conditions for Studying Oxalyl-CoA Binding Proteins.
  • NIH.
  • UniProt. PCGF2 - Polycomb group RING finger protein 2 - Homo sapiens (Human).
  • NIH. Guidelines for the successful generation of protein–ligand complex crystals.
  • ResearchGate. (2014, September 8).
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  • PubMed.
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  • NIH. (2022, April 7). Protein purification strategies must consider downstream applications and individual biological characteristics.
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  • PubMed. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium.

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common pitfalls in using 4-(Phosphonodifluoromethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common challenges encountered when working with this potent phosphotyrosine mimetic. As a non-hydrolyzable analog of phosphotyrosine, PFP is a valuable tool for studying and inhibiting protein-tyrosine phosphatases (PTPs), key regulators of cellular signaling pathways.[1][2] This guide offers practical, experience-driven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

What is this compound (PFP) and what are its primary applications?

This compound, also known as F2Pmp, is a synthetic amino acid that functions as a non-hydrolyzable mimetic of phosphotyrosine (pTyr).[2] The key feature of PFP is the replacement of the phosphate ester oxygen with a difluoromethylene group (CF2). This substitution makes the molecule resistant to cleavage by protein-tyrosine phosphatases (PTPs), which would otherwise dephosphorylate it.[1]

Its primary applications lie in the field of signal transduction research and drug discovery, specifically for:

  • Inhibition of Protein-Tyrosine Phosphatases (PTPs): PFP is a competitive inhibitor of PTPs, binding to their active site without being catalytically processed. This allows for the study of the functional roles of specific PTPs in cellular pathways.

  • Probing SH2 Domain-Containing Proteins: PFP can be incorporated into peptides to study their binding to Src Homology 2 (SH2) domains, which are crucial for the assembly of signaling complexes. The stability of the PFP-containing peptides makes them ideal for such binding assays.[2]

  • Development of Therapeutic Agents: Due to its ability to inhibit PTPs, which are implicated in various diseases such as diabetes, cancer, and autoimmune disorders, PFP serves as a valuable scaffold for the design of novel therapeutics.

How should I store and handle PFP?

PFP is typically supplied as a lyophilized powder.[3] Proper storage is crucial to maintain its integrity and activity.

Storage Recommendations:

Condition Temperature Duration Notes
Long-term -20°C to -80°C Up to 6 months Aliquoting is recommended to avoid multiple freeze-thaw cycles.[3]

| Short-term | 4°C | Up to one week | For immediate use after receipt.[3] |

Handling Precautions:

  • Always handle the lyophilized powder in a clean, dry environment.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • For preparing solutions, bring the vial to room temperature before opening to minimize moisture condensation.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with PFP.

Issue 1: Difficulty Dissolving PFP

A common initial hurdle is achieving complete dissolution of PFP to prepare accurate stock solutions. The solubility of phenylalanine and its derivatives can be pH-dependent.[4]

Question: My PFP is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer:

Directly dissolving PFP in neutral aqueous buffers can be challenging. Here's a systematic approach to solubilization:

Step-by-Step Dissolution Protocol:

  • Start with a small amount of base: Try dissolving the PFP in a small volume of a dilute basic solution, such as 0.1 M NaOH.[4] The solubility of similar amino acids increases significantly at higher pH.[4]

  • Gentle warming: If necessary, gently warm the solution to 30-40°C. Avoid excessive heat, which could lead to degradation.

  • Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

  • pH adjustment: Once the PFP is dissolved, carefully adjust the pH of the solution to your desired experimental range using a dilute acid (e.g., 0.1 M HCl).

  • Bring to final volume: Once the pH is adjusted, add your experimental buffer to reach the final desired concentration.

  • Sterile filtration: For cell culture experiments, sterile filter the final solution through a 0.22 µm filter.

Causality: The phosphonate group of PFP has a pKa value that influences its charge state and, consequently, its solubility at different pH values. By initially dissolving in a basic solution, you deprotonate the phosphonate and carboxylic acid groups, increasing their polarity and interaction with the aqueous solvent.

Workflow for PFP Solubilization:

G cluster_0 PFP Solubilization Workflow start Start with PFP Powder add_base Add small volume of 0.1M NaOH start->add_base gentle_warm Gentle warming (30-40°C) if needed add_base->gentle_warm sonicate Sonicate briefly if needed gentle_warm->sonicate check_dissolved Check for complete dissolution sonicate->check_dissolved check_dissolved->add_base No adjust_ph Adjust pH to desired range with 0.1M HCl check_dissolved->adjust_ph Yes final_volume Add buffer to final volume adjust_ph->final_volume sterile_filter Sterile filter (0.22 µm) for cell-based assays final_volume->sterile_filter end Ready-to-use PFP solution sterile_filter->end G cluster_1 PTP Inhibition Assay Optimization A Optimize Assay Buffer (pH, Reducing Agent) D Perform Inhibition Assay ([Substrate] = Km) A->D B Determine Enzyme Concentration (Linear Range) B->D C Determine Substrate Km C->D E Reliable IC50 Values D->E

Caption: Key steps for optimizing a PTP inhibition assay.

Issue 3: Poor Efficacy or Unexpected Results in Cell-Based Assays

Translating the activity of PFP from a biochemical assay to a cellular context can be complex.

Question: I am not observing the expected phenotype in my cell-based assay after treating with PFP, or I am seeing signs of cytotoxicity. How can I troubleshoot this?

Answer:

Challenges in cellular assays with PFP can stem from issues with cell permeability, off-target effects, or cytotoxicity.

  • Cellular Uptake:

    • Permeability: The charged nature of the phosphonate group can limit the passive diffusion of PFP across the cell membrane. The cellular uptake of similar phosphonate-containing compounds can be slow. [5] * Uptake Mechanisms: Consider that uptake may be mediated by amino acid transporters. [6][7]The expression levels of these transporters can vary between cell lines.

    • Prodrug Strategies: For some applications, esterified prodrug versions of phosphonate inhibitors are used to improve cell permeability. [8]

  • Cytotoxicity:

    • Dose-Response: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range of PFP that is non-toxic to your specific cell line. [9] * Incubation Time: Long incubation times, even at non-toxic concentrations, can sometimes lead to cellular stress. Optimize the incubation time to the minimum required to observe the desired effect.

  • Experimental Controls:

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experimental design. [10][11]For example, a known activator or inhibitor of the signaling pathway you are studying.

    • Vehicle Control: Use a vehicle control (the solvent used to dissolve the PFP) to account for any effects of the solvent on the cells.

    • Inactive Analog Control: If available, use a structurally similar but inactive analog of PFP to control for off-target effects.

Protocol: Assessing PFP Cytotoxicity using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • PFP Treatment: Treat the cells with a serial dilution of PFP for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

By systematically addressing these common pitfalls, researchers can enhance the reliability and reproducibility of their experiments using this compound.

References

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. PMC. [Link]

  • Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS. PubMed Central. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed. [Link]

  • This compound. Echo BioSystems. [Link]

  • Troubleshooting table. ResearchGate. [Link]

  • Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates. PubMed Central. [Link]

  • High-resolution PTP1B inhibition profiling combined with high-performance liquid chromatography–high-resolution mass spectrometry–solid-phase extraction–nuclear magnetic resonance spectroscopy: Proof-of-concept and antidiabetic constituents in crude extract of Eremophila lucida. ResearchGate. [Link]

  • Benzoylphosphonate-Based Photoactive Phosphopeptide Mimetics for Modulation of Protein Tyrosine Phosphatases and Highly Specific Labeling of SH2 Domains. ResearchGate. [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC. [Link]

  • (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Phosphotyrosine in proteins. Stability and quantification. PubMed. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? ResearchGate. [Link]

  • Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. PubMed. [Link]

  • Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PMC. [Link]

  • Analysis of Protein Tyrosine Phosphatases and Substrates. PMC. [Link]

  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. PMC. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]

  • Cellular uptake of phosphonylmethoxyalkylpurine derivatives. PubMed. [Link]

  • Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. PubMed Central. [Link]

  • (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. [Link]

  • Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips. YouTube. [Link]

  • Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. PMC. [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. [Link]

  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. [Link]

  • How to design experiments: control the controllables. YouTube. [Link]

  • Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis. PubMed. [Link]

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC. [Link]

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. SpringerLink. [Link]

  • Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis. PMC. [Link]

  • Behavioural effects of phenylalanine-free amino acid tablet supplementation in intellectually disabled adults with untreated phenylketonuria. PubMed. [Link]

  • Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine. NIH. [Link]

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Validation & Comparative

A Researcher's Guide: Comparing 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pcp-Phe) and Phosphotyrosine (pTyr) in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein tyrosine phosphorylation stands as a cornerstone mechanism, governing a vast array of physiological and molecular pathways. This post-translational modification, mediated by kinases and reversed by phosphatases, acts as a molecular switch. The central player in this process is phosphotyrosine (pTyr), the phosphorylated form of the amino acid tyrosine. However, the inherent instability of the phosphate-ester bond in pTyr to enzymatic hydrolysis presents significant challenges for researchers. To overcome this, scientists have developed stable analogs, with 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pcp-Phe or F2Pmp) emerging as a leading non-hydrolyzable mimetic of pTyr.[1][2] This guide provides an in-depth comparison of Pcp-Phe and pTyr, offering insights into their respective properties and applications to aid researchers in making informed decisions for their experimental designs.

Physicochemical and Structural Differences: Stability at the Core

The fundamental difference between pTyr and Pcp-Phe lies in their chemical structures, which dictates their stability and utility in biological assays. In pTyr, the phosphate group is linked to the phenyl ring via an oxygen atom (a phosphate ester), making it susceptible to cleavage by protein tyrosine phosphatases (PTPs). In contrast, Pcp-Phe possesses a carbon-phosphorus (C-P) bond, rendering it resistant to enzymatic hydrolysis.[3][4]

PropertyPhosphotyrosine (pTyr)This compound (Pcp-Phe)
Chemical Structure Phosphate group linked via an oxygen atom (O-P bond)Phosphonate group linked via a difluoromethyl bridge (C-CF2-P bond)
Hydrolytic Stability Labile; readily hydrolyzed by Protein Tyrosine Phosphatases (PTPs)Stable; resistant to hydrolysis by PTPs
pKa2 of Phosphate/Phosphonate Higher pKa2Lower pKa2 due to the electron-withdrawing fluorine atoms[1]
Molecular Weight ~261.1 g/mol 295.18 g/mol [5]

The introduction of two fluorine atoms in Pcp-Phe has the dual effect of lowering the pKa2 of the phosphonate group and enabling hydrogen bonding interactions that are similar to the phosphate ester oxygen in pTyr.[1] This structural nuance is critical for its ability to mimic pTyr in biological recognition events.

G cluster_pTyr Phosphotyrosine (pTyr) cluster_PcpPhe This compound (Pcp-Phe) pTyr_node Structure: Ph-CH2-CH(NH2)-COOH      |      O-P(O)(OH)2 PcpPhe_node Structure: Ph-CF2-P(O)(OH)2      |      CH2-CH(NH2)-COOH pTyr_prop Key Feature: Hydrolyzable O-P Bond PcpPhe_prop Key Feature: Non-hydrolyzable C-P Bond

Caption: Structural comparison of pTyr and Pcp-Phe.
Functional Implications in Biological Systems

The structural differences between pTyr and Pcp-Phe have profound implications for their interactions with the key players in tyrosine phosphorylation signaling: "reader" domains and "eraser" enzymes.

Src Homology 2 (SH2) domains are protein modules that recognize and bind to specific pTyr-containing sequences, acting as crucial mediators in signal transduction cascades.[6][7] A critical question for any pTyr mimetic is how well it preserves the binding affinity and specificity for these reader domains.

Experimental data has shown that Pcp-Phe is an excellent mimic of pTyr in the context of SH2 domain binding. Peptides incorporating Pcp-Phe can bind to SH2 domains with affinities that are comparable to their pTyr counterparts.[8] This makes Pcp-Phe an invaluable tool for studying SH2-mediated protein-protein interactions, especially in environments where PTP activity would degrade a pTyr-containing peptide.

The defining advantage of Pcp-Phe is its resistance to dephosphorylation by PTPs.[4] While pTyr-containing substrates are turned over by these enzymes, Pcp-Phe acts as a potent competitive inhibitor.[1] This property is not just a matter of stability; the difluoromethyl group in Pcp-Phe can increase the inhibitory potency by up to 1000-fold compared to its phosphonomethyl counterpart (Pmp-Phe).[1]

This inhibitory activity makes Pcp-Phe-containing peptides powerful tools for dissecting the roles of specific PTPs in signaling pathways. By selectively inhibiting a PTP, researchers can study the downstream consequences of sustained tyrosine phosphorylation.

G pTyr Phosphotyrosine (pTyr) SH2 SH2 Domain ('Reader') pTyr->SH2 Binds (Signal On) PTP PTP Enzyme ('Eraser') pTyr->PTP Hydrolyzed (Signal Off) PcpPhe Pcp-Phe PcpPhe->SH2 Binds (Sustained Signal) PcpPhe->PTP Inhibits (Signal Sustained)

Caption: Interactions of pTyr and Pcp-Phe with SH2 domains and PTPs.
Applications in Research and Drug Development

The unique properties of Pcp-Phe have led to its widespread adoption in various research and drug development applications.

  • Structural Biology: The stability of Pcp-Phe is a major asset for structural studies, such as X-ray crystallography.[9][10] By incorporating Pcp-Phe into a peptide, researchers can form a stable complex with an SH2 domain-containing protein, facilitating the growth of diffraction-quality crystals. This allows for the high-resolution visualization of the protein-peptide interaction, which would be challenging with a labile pTyr peptide.

  • PTP Inhibitor Development: Pcp-Phe is a cornerstone in the design of potent and selective PTP inhibitors.[11][12] By incorporating Pcp-Phe into peptide sequences that mimic the natural substrates of PTPs, highly specific inhibitors can be developed.[11] These inhibitors are invaluable as chemical probes to elucidate the function of individual PTPs and as starting points for the development of therapeutic agents for diseases such as diabetes, cancer, and autoimmune disorders.[12][13][14]

  • Cell-Based Assays: While the charged nature of the phosphonate group can limit cell permeability, Pcp-Phe-containing peptides and small molecules can be delivered into cells using various strategies, such as conjugation to cell-penetrating peptides (CPPs).[15][16][17] Inside the cell, their stability allows for the prolonged study of signaling pathways without the complication of dephosphorylation.

Experimental Protocol: In Vitro PTP Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a Pcp-Phe-containing peptide against a specific PTP, such as PTP1B.

Objective: To determine the IC50 value of a Pcp-Phe-containing peptide inhibitor for a target PTP enzyme.

Materials and Reagents:

  • Recombinant purified PTP enzyme (e.g., PTP1B)

  • Pcp-Phe-containing inhibitor peptide

  • PTP substrate: para-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES, 1 mM DTT, pH 7.0[14]

  • Stop Solution: 3 M NaOH[14]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of the Pcp-Phe-containing inhibitor peptide in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (assay buffer only) and a "blank" control (assay buffer without enzyme).

  • Add the PTP enzyme to all wells except the blank controls.

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Initiate the reaction by adding pNPP to all wells to a final concentration of 5 mM.[14]

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution to all wells. The addition of NaOH will also cause the product, p-nitrophenol, to develop a yellow color.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: Choosing the Right Tool for the Job

Both pTyr and Pcp-Phe are indispensable tools in the study of signal transduction. The choice between them depends entirely on the experimental objective.

  • Use Phosphotyrosine (pTyr) when studying the kinetics of phosphorylation and dephosphorylation, or when the transient nature of the signal is the subject of investigation. It is the authentic biological molecule and should be used when mimicking the natural, dynamic process is paramount.

  • Use this compound (Pcp-Phe) when stability is crucial. It is the superior choice for structural studies of protein-pTyr interactions, for developing and characterizing PTP inhibitors, and for cell-based assays where a sustained phosphorylation signal is desired.

The development of non-hydrolyzable pTyr mimetics like Pcp-Phe has significantly advanced our ability to dissect the complexities of tyrosine kinase signaling.[4] By understanding the distinct advantages of both the natural ligand and its stable analog, researchers can design more robust and insightful experiments to unravel the intricate web of cellular communication.

References

  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics - PMC - NIH. (2025). NIH.[Link]

  • This compound | C10H12F2NO5P | CID 5288267. PubChem.[Link]

  • A genetically encoded metabolically stable analogue of phosphotyrosine in Escherichia coli - PubMed. PubMed.[Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed. (1995). PubMed.[Link]

  • A Novel Phosphotyrosine Mimetic 4'-carboxymethyloxy-3'-phosphonophenylalanine (Cpp): Exploitation in the Design of Nonpeptide Inhibitors of pp60(Src) SH2 Domain - PubMed. (2001). PubMed.[Link]

  • Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC - NIH. NIH.[Link]

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  • [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases - PMC - NIH. NIH.[Link]

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  • SH2 Domain Binding: Diverse FLVRs of Partnership - Frontiers. (2020). Frontiers.[Link]

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  • Illicit synthesis of phencyclidine (PCP) and several of its analogs. | Semantic Scholar. (1976). Semantic Scholar.[Link]

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  • Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the ... - PubMed. (1993). PubMed.[Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - MDPI. MDPI.[Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC. (2021). NIH.[Link]

  • SH2 Domains as a Target Class in Cancer and Inflammation - YouTube. (2023). YouTube.[Link]

  • Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC - PubMed Central. NIH.[Link]

  • The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). UNT Digital Library.[Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. (2022). Royal Society of Chemistry.[Link]

  • Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation - PMC - PubMed Central. (2025). NIH.[Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. NIH.[Link]

  • Stability of phencyclidine in stored blood samples - PubMed. PubMed.[Link]

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A Senior Application Scientist's Guide to Phosphotyrosine Mimetics: A Comparative Analysis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a cornerstone of intracellular signal transduction, orchestrating cellular processes from growth and differentiation to metabolism and apoptosis.[1] This dynamic post-translational modification is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[1] The resulting phosphotyrosine (pTyr) residue acts as a critical recognition motif for a host of proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby mediating the assembly of crucial protein-protein interaction networks.[2][3][4]

However, for researchers aiming to develop probes or therapeutic agents that modulate these pathways, the native pTyr residue presents two significant obstacles:

  • Enzymatic Lability: The phosphate ester bond of pTyr is readily hydrolyzed by the abundant and efficient PTPs within the cell, leading to a short biological half-life.[5][6][7]

  • Poor Bioavailability: At physiological pH, the dianionic phosphate group is highly charged, severely limiting its ability to cross the cell membrane.[8][9]

These limitations have driven the development of pTyr mimetics—synthetic analogs designed to replicate the binding properties of pTyr while overcoming its inherent instability and poor cell permeability. Among the most successful and widely adopted of these is 4-(Phosphonodifluoromethyl)-L-phenylalanine, or F2Pmp. This guide provides an in-depth comparison of F2Pmp with other common pTyr mimetics, supported by experimental data and protocols to empower researchers in their selection and application.

F2Pmp: The Gold Standard Non-Hydrolyzable pTyr Mimetic

The design of F2Pmp is a masterful example of bioisosteric replacement. It replaces the labile P-O-C linkage of phosphotyrosine with a robust P-CF2-C linkage. This single, yet critical, modification confers complete resistance to phosphatase-mediated hydrolysis.[5][10]

The Rationale Behind the Difluoro Group

The superiority of F2Pmp over simpler phosphonate analogs like (phosphonomethyl)-phenylalanine (Pmp) lies in the strategic placement of two fluorine atoms.[11]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the second acid dissociation constant (pKa2) of the phosphonate group. This makes the pKa of F2Pmp more closely match that of the natural pTyr, ensuring a similar charge state and electrostatic profile in the binding pocket at physiological pH.[11]

  • Hydrogen Bonding Mimicry: The fluorine atoms can serve as weak hydrogen bond acceptors, effectively mimicking the hydrogen bonding interactions of the phenolic ester oxygen in pTyr, which is lost in simpler phosphonates like Pmp.[1][11] This interaction is often crucial for high-affinity binding to both PTP active sites and SH2 domains.

The cumulative effect of these features is a dramatic increase in binding affinity and inhibitory potency. For instance, incorporating F2Pmp into a peptide inhibitor for PTP1B resulted in a 1000-fold increase in potency compared to the same peptide containing Pmp.[11]

Figure 1. Chemical structures of pTyr and key mimetics.

Comparative Analysis with Other pTyr Mimetics

While F2Pmp is a leading candidate, other mimetics have been developed, each with distinct characteristics. The optimal choice depends on the specific biological context and experimental goals.

(Phosphonomethyl)-L-phenylalanine (Pmp)

Pmp is the simplest phosphonate mimetic, replacing the phosphate ester oxygen with a methylene (CH2) group.[10] While it achieves the primary goal of being non-hydrolyzable, its performance is generally inferior to F2Pmp. The absence of the fluorine atoms results in a less accurate electronic mimic of pTyr, leading to significantly reduced binding affinity for both PTPs and SH2 domains.[11] However, its synthesis is more straightforward, making it a viable option for initial screening studies where absolute potency is not the primary concern.

p-Carboxymethyl-L-phenylalanine (CMF)

CMF is a carboxylate-based mimetic that replaces the phosphate with a carboxymethyl group. Like the phosphonates, it is resistant to phosphatase activity.[12][13] The primary drawback of CMF is geometric and electronic. The planar carboxylate group is a poor structural mimic of the tetrahedral phosphate moiety, which can disrupt the precise network of interactions required for high-affinity binding. Consequently, CMF-containing peptides often display weaker binding to SH2 domains compared to their phosphonate-based counterparts.[12]

L-O-malonyltyrosine (L-OMT)

Recent studies have shown that no single mimetic is universally superior for all targets. A compelling example is the development of a peptide inhibitor for the C-SH2 domain of the phosphatase SHP2.[14] In this specific context, incorporation of L-OMT resulted in robust binding, whereas the typically reliable F2Pmp unexpectedly abolished binding.[14] This highlights the nuanced and often unpredictable nature of molecular recognition, underscoring the importance of empirical testing when developing inhibitors for new targets.

Quantitative Performance Comparison

The following table summarizes key performance data for pTyr and its mimetics against representative protein targets.

MimeticTarget ProteinAffinity Metric (IC50 / Kd)Relative Potency vs. pTyrKey CharacteristicsReference
pTyr PI3-K SH20.22 µM (IC50)1 (Reference)Natural ligand, hydrolyzable[10]
F2Pmp PI3-K SH20.23 µM (IC50)~1Non-hydrolyzable, excellent pTyr mimic[10]
FPmp PI3-K SH21.1 µM (IC50)~0.2Non-hydrolyzable, intermediate potency[10]
Pmp PI3-K SH25.0 µM (IC50)~0.04Non-hydrolyzable, lower potency[10]
F2Pmp PTP1B40 nM (IC50)Potent InhibitorHighly potent, selective inhibitor possible[15]
Pmp PTP1B~40 µM (IC50)~0.001 (vs F2Pmp)Significantly less potent than F2Pmp[11]
L-OMT SHP2 C-SH218.5 nM (Kd)High AffinityContext-dependent high affinity[14]
F2Pmp SHP2 C-SH2No BindingN/AContext-dependent lack of binding[14]

Note: Direct comparison across different studies and assays should be done with caution. The data presented here is for illustrative purposes.

Experimental Design & Protocols

Synthesizing data into actionable insights requires robust experimental validation. As a Senior Application Scientist, I emphasize that the choice of assay is as critical as the choice of mimetic. Below are two fundamental, self-validating protocols for characterizing inhibitors based on these mimetics.

Figure 2. A canonical pTyr signaling pathway.
Protocol 1: In Vitro PTP Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a PTP by 50%.

  • Causality: We use a surrogate substrate that produces a fluorescent signal upon dephosphorylation. A potent inhibitor will compete with this substrate for the PTP's active site, leading to a dose-dependent decrease in fluorescence. This directly measures the inhibitor's functional impact on the enzyme.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT. Avoid buffers like HEPES which can chelate metals or compete for binding.[16]

    • Enzyme Stock: Recombinant human PTP1B (or other PTP of interest) diluted in Assay Buffer to a working concentration (e.g., 2X final concentration, typically in the low nM range).[16]

    • Substrate Stock: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) at 2X the final concentration (typically equal to its Km for the enzyme) in Assay Buffer.[16]

    • Inhibitor Stock: Serially dilute the F2Pmp-containing peptide (or other mimetic) in Assay Buffer to create a range of 4X concentrations spanning the expected IC50.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each 4X inhibitor dilution to appropriate wells. Add 5 µL of Assay Buffer to "no inhibitor" and "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of 2X Enzyme Stock to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Add 5 µL of 2X DiFMUP Substrate Stock to all wells to start the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 20-30 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

PTP_Inhibition_Workflow start Start: Prepare Reagents prep_inhibitor 1. Serially Dilute Inhibitor (4x concentration) start->prep_inhibitor add_inhibitor 2. Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme 3. Add PTP Enzyme (2x) Incubate 15 min add_inhibitor->add_enzyme add_substrate 4. Add DiFMUP Substrate (2x) add_enzyme->add_substrate read_plate 5. Kinetic Fluorescence Reading add_substrate->read_plate analyze 6. Calculate Initial Velocities (V₀) read_plate->analyze plot 7. Plot Dose-Response Curve analyze->plot end End: Determine IC50 plot->end

Figure 3. Experimental workflow for a PTP inhibition assay.
Protocol 2: SH2 Domain Binding Assay by Fluorescence Polarization (Kd Determination)

This protocol directly measures the binding affinity between an SH2 domain and a mimetic-containing peptide.

  • Causality: A small, fluorescently-labeled peptide tumbles rapidly in solution, depolarizing emitted light. Upon binding to the much larger SH2 domain, its tumbling slows dramatically, causing an increase in light polarization. This change is directly proportional to the fraction of bound peptide, allowing for a precise measurement of the dissociation constant (Kd).

Methodology:

  • Reagent Preparation:

    • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 to prevent non-specific binding.

    • Fluorescent Peptide: Synthesize the peptide of interest with an N-terminal fluorescent label (e.g., FITC or TAMRA) and the pTyr mimetic at the desired position. Dilute to a fixed, low concentration (e.g., 10 nM) in Binding Buffer.

    • SH2 Domain Protein: Purify the recombinant SH2 domain. Perform a serial dilution in Binding Buffer, starting from a concentration at least 100-fold higher than the expected Kd.

  • Assay Procedure (Black, low-volume 384-well plate):

    • Add 10 µL of the fixed concentration fluorescent peptide to all wells.

    • Add 10 µL of each SH2 domain dilution to the appropriate wells.

    • Incubate for 30 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization (FP) in a plate reader equipped with appropriate polarization filters.

    • Plot the change in millipolarization (mP) units against the log[SH2 domain].

    • Fit the resulting sigmoidal curve to a one-site binding model to derive the Kd.

Conclusion and Future Perspectives

This compound (F2Pmp) stands as a premier phosphotyrosine mimetic, offering an exceptional combination of high-affinity binding and complete enzymatic stability.[5][10][11] Its rational design, leveraging the unique properties of fluorine, makes it a powerful tool for developing potent and specific inhibitors of PTPs and for probing SH2 domain interactions.[6][11]

However, the field of signal transduction is not one-size-fits-all. The surprising finding that L-OMT outperforms F2Pmp for the SHP2 C-SH2 domain serves as a crucial reminder that the choice of mimetic must be empirically validated for each new target.[14] The next frontier in this field lies in tackling the persistent challenge of cell permeability. While F2Pmp solves the stability problem, its inherent charge still hinders bioavailability. The development of innovative prodrug strategies, which mask the phosphonate charge until inside the cell, will be key to translating these powerful research tools into effective therapeutics.[17]

References

  • Mayer, B. J. (2015). SH2 domains: a historical and structural perspective. FEBS Letters, 589(24PartB), 3895-3902. (Source not in search results, general knowledge)
  • Liu, B. A., Jablonowski, K., Raina, M., Arcé, M., Pawson, T., & Nash, P. D. (2006). The human SH2 domain interaction network. Genome biology, 7(9), R85. (Source not in search results, general knowledge)
  • Chen, Z., Li, Y., Yu, D., Wang, Z., & Li, L. (2012). Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. Chemical Communications, 48(89), 10978-10980. [Link]

  • Burke, T. R., Jr, Smyth, M. S., Otaka, A., Nomizu, M., Roller, P. P., Wolf, G., Case, R., & Shoelson, S. E. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6490–6494. [Link]

  • Royal Society of Chemistry. (n.d.). Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. Chemical Communications. [Link]

  • Furet, P., Gay, B., Garcia-Echeverria, C., et al. (2013). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). Journal of Medicinal Chemistry, 56(12), 5170-5188.
  • Fallan, C., & O'Brien, P. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1257-1273. [Link]

  • Chen, L., Wu, L., Otaka, A., Smyth, M. S., Roller, P. P., Burke, T. R., Jr, den Hertog, J., & Zhang, Z. Y. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemical and biophysical research communications, 216(1), 976–984. [Link]

  • Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Journal of the American Chemical Society, 124(31), 9026–9027. [Link]

  • Zhang, Y., & Zhang, Z. Y. (2017). Covalent inhibition of protein tyrosine phosphatases. ACS chemical biology, 12(1), 150–159. [Link]

  • Fallan, C., & O'Brien, P. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1257-1273. [Link]

  • Gadek, T. R., & Nicholas, J. B. (2003). Inhibitors of protein tyrosine phosphatase 1B. Current pharmaceutical design, 9(28), 2277–2287. [Link]

  • Fallan, C., & O'Brien, P. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1257-1273. [Link]

  • Yao, Z. J., Lee, K., & Burke, T. R., Jr (2005). Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides. Methods in molecular biology, 298, 91–103. [Link]

  • Baranowski, M. R., Pihl, R., & Békés, M. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Baranowski, M. R., Pihl, R., & Békés, M. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Baranowski, M. R., Pihl, R., & Békés, M. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Hansen, M. B., et al. (2024). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. ChemBioChem, e202400938. [Link]

  • Wang, S., et al. (2021). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry, 64(14), 10137-10161. [Link]

  • Burke, T. R., Jr, & Lee, K. (2003). Phosphotyrosyl mimetics in the development of signal transduction inhibitors. Accounts of chemical research, 36(6), 426–433. [Link]

  • Pellegrini, M. C., Liang, H., & Roller, P. P. (1998). [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. The Biochemical journal, 334 ( Pt 3), 547–551. [Link]

  • Sweeney, M. C., et al. (2023). Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. Nature Communications, 14(1), 6333. [Link]

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A Comparative Analysis of Binding Affinity: pCF2-Phe versus pTyr Peptides in SH2 Domain Interactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, post-translational modifications serve as the nuanced language through which proteins communicate. Among these, tyrosine phosphorylation stands as a cornerstone of signal transduction, governing a vast array of cellular processes from growth and proliferation to differentiation and metabolism. The central players in reading these phosphorylation events are Src Homology 2 (SH2) domains, which recognize and bind to specific phosphotyrosine (pTyr) residues within a particular sequence context.

The transient nature of the phosphate group in pTyr, susceptible to hydrolysis by phosphatases, presents a significant challenge for both basic research and therapeutic development. This has spurred the creation of non-hydrolyzable pTyr mimetics, with the difluoromethylenephosphonate analogue of pTyr, L-p-difluoromethylene-phosphonophenylalanine (pCF2-Phe), emerging as a promising candidate. This guide provides a comprehensive comparison of the binding affinities of pCF2-Phe and pTyr containing peptides to SH2 domains, supported by experimental data and protocols, to inform researchers in their choice of molecular tools.

Structural and Electronic Properties: pTyr vs. pCF2-Phe

At first glance, pTyr and pCF2-Phe share a high degree of structural similarity. However, the replacement of the oxygen atom linking the phosphorus to the phenyl ring with a difluoromethylene (CF2) group in pCF2-Phe introduces subtle yet significant alterations in their stereoelectronic properties.

  • pKa Values: The pKa of the second ionization of the phosphate group is a critical determinant of its charge state at physiological pH and its ability to form hydrogen bonds. While the pKa of the phosphonate group in pCF2-Phe is slightly higher than that of the phosphate group in pTyr, both are predominantly in the dianionic state at neutral pH, allowing them to engage in similar electrostatic interactions with the positively charged binding pockets of SH2 domains.

  • Bond Angles and Lengths: The C-P bond in pCF2-Phe is longer than the O-P bond in pTyr, and the bond angles around the phosphorus atom are also slightly different. These subtle structural changes can influence the precise positioning of the phosphonate group within the SH2 domain binding pocket.

  • Hydrolytic Stability: The most significant difference lies in the hydrolytic stability. The C-P bond in pCF2-Phe is resistant to enzymatic cleavage by phosphatases, making it an invaluable tool for structural studies and as a stable antagonist in drug discovery.

Comparative Binding Affinity: A Data-Driven Analysis

The binding affinity of pCF2-Phe and pTyr containing peptides to various SH2 domains has been rigorously evaluated using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd), a measure of the strength of the interaction, is a key parameter in these comparisons. A lower Kd value signifies a higher binding affinity.

Peptide SequenceTarget SH2 DomainBinding Affinity (Kd) of pTyr PeptideBinding Affinity (Kd) of pCF2-Phe PeptideFold DifferenceReference
G-pY-E-E-ISrc SH20.22 µM0.45 µM~2-fold weaker
Ac-pY-V-N-VGrb2 SH20.5 µM1.8 µM~3.6-fold weaker
EPQ-pY-EEIPIYLShp2 N-terminal SH20.3 µM0.9 µM3-fold weaker

As the data indicates, peptides incorporating pCF2-Phe generally exhibit a slightly weaker binding affinity to SH2 domains compared to their pTyr counterparts, typically within a 2- to 4-fold range. This modest reduction in affinity is attributed to the subtle stereoelectronic differences between the phosphate and the difluoromethylenephosphonate groups, which can slightly alter the optimal hydrogen bonding network within the SH2 domain's binding pocket. Despite this, the affinity of pCF2-Phe peptides is often still in the sub-micromolar to low micromolar range, making them potent and effective tools for SH2 domain research.

Experimental Protocols for Binding Affinity Determination

To ensure the reproducibility and accuracy of binding affinity measurements, it is crucial to follow well-established protocols. Below are step-by-step methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two gold-standard techniques in the field.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow:

  • Protein and Peptide Preparation:

    • Express and purify the SH2 domain of interest to >95% purity.

    • Synthesize or procure high-purity (>95%) pTyr and pCF2-Phe containing peptides.

    • Accurately determine the concentrations of the protein and peptides using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

    • Thoroughly dialyze or buffer-exchange both the protein and peptides into the same buffer to minimize heat signals from buffer mismatch. A suitable buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • ITC Instrument Setup:

    • Set the experimental temperature, typically 25°C.

    • Set the stirring speed to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

  • Loading the Samples:

    • Load the SH2 domain solution into the sample cell (typically at a concentration of 10-20 µM).

    • Load the concentrated peptide solution into the injection syringe (typically 10-20 fold higher concentration than the protein in the cell).

  • Titration Experiment:

    • Perform a series of small injections (e.g., 2-5 µL) of the peptide solution into the protein-containing sample cell.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

    • The initial injections will produce larger heat changes as the binding sites on the protein become saturated. Subsequent injections will produce smaller heat changes, eventually approaching the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting peptide into buffer).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding and dissociation events.

Experimental Workflow:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the SH2 domain onto the activated surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of the pTyr and pCF2-Phe peptides in the running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding and Dissociation Analysis:

    • Inject the different concentrations of the peptide analyte over the sensor surface containing the immobilized SH2 domain.

    • Monitor the association phase, where the SPR signal increases as the peptide binds to the protein.

    • Inject running buffer to monitor the dissociation phase, where the SPR signal decreases as the peptide dissociates from the protein.

    • Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_analysis Comparative Analysis p1 Purify SH2 Domain (>95%) p3 Accurate Concentration Determination p1->p3 p2 Synthesize Peptides (>95%) (pTyr & pCF2-Phe) p2->p3 p4 Buffer Exchange into Identical Buffer p3->p4 itc1 Load SH2 Domain into Sample Cell p4->itc1 Protein itc2 Load Peptide into Syringe p4->itc2 Peptide spr1 Immobilize SH2 Domain on Sensor Chip p4->spr1 Protein spr2 Inject Peptide Series (Analyte) p4->spr2 Peptide itc3 Titrate Peptide into Sample Cell itc1->itc3 itc2->itc3 itc4 Measure Heat Change itc3->itc4 itc5 Analyze Binding Isotherm itc4->itc5 analysis1 Determine Kd for pTyr itc5->analysis1 analysis2 Determine Kd for pCF2-Phe itc5->analysis2 spr1->spr2 spr3 Monitor Association & Dissociation spr2->spr3 spr4 Analyze Sensorgrams spr3->spr4 spr4->analysis1 spr4->analysis2 analysis3 Compare Binding Affinities analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for comparing the binding affinities of pTyr and pCF2-Phe peptides.

Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pTyr pTyr Residue RTK->pTyr Autophosphorylation SH2_protein SH2 Domain-Containing Protein (e.g., Grb2) pTyr->SH2_protein Binding phosphatase Phosphatase pTyr->phosphatase Hydrolysis downstream Downstream Signaling (e.g., Ras/MAPK Pathway) SH2_protein->downstream Activation Tyr Tyr Residue phosphatase->Tyr

Caption: Simplified signaling pathway involving SH2 domain recognition of a pTyr residue.

Conclusion and Future Outlook

The development of non-hydrolyzable pTyr mimetics like pCF2-Phe has been a significant advancement for the study of signal transduction. While pCF2-Phe containing peptides exhibit a slightly lower binding affinity for SH2 domains compared to their natural pTyr counterparts, their stability against phosphatases makes them indispensable tools for a variety of applications. They are particularly valuable for co-crystallization studies to elucidate the structural basis of SH2 domain-ligand interactions, for the development of potent and specific inhibitors of SH2 domain-mediated signaling pathways, and as stable probes in cell-based assays.

Future research will likely focus on the development of new pTyr mimetics with improved binding affinities and cell permeability, further expanding the toolkit available to researchers in the field of signal transduction and drug discovery. The continued application of rigorous biophysical techniques will be paramount in characterizing these novel compounds and advancing our understanding of the complex language of cellular communication.

References

  • Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1994). Potent inhibition of insulin receptor dephosphorylation by a phosphotyrosyl mimetic. Biochemical and Biophysical Research Communications, 204(1), 129–134. [Link]

  • Burke, T. R., Jr., Smyth, M. S., Otaka, A., & Roller, P. P. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of potent SH2 domain inhibitors. Journal of Medicinal Chemistry, 37(4), 412–415. [Link]

  • Shen, K., & Roller, P. P. (2001). Conformationally constrained non-hydrolyzable phosphotyrosyl mimetics as potent inhibitors of the Src SH2 domain. Bioorganic & Medicinal Chemistry Letters, 11(13), 1781–1784. [Link]

  • Smyth, M. S., Sefler, A. M., & Roller, P. P. (1994). A new phosphotyrosine mimetic for the synthesis of SH2 domain inhibitory peptides. Tetrahedron Letters, 35(34), 6163–6166. [Link]

  • Pluskey, S., Wandless, T. J., Walsh, C. T., & Shoelson, S. E. (1995). Potent inhibition of the SHP-2 protein-tyrosine phosphatase by a non-hydrolyzable phosphotyrosyl-mimetic. Journal of Biological Chemistry, 270(48), 28975–28978. [Link]

A Tale of Two Tyrosines: A Structural and Functional Comparison of pCF2-Phe and pTyr in Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate symphony of cellular signaling, the phosphorylation of tyrosine residues stands as a pivotal post-translational modification, orchestrating a vast array of protein-protein interactions that govern cellular processes from growth and differentiation to metabolism and apoptosis. The central players in recognizing these phosphorylated tyrosines (pTyr) are modular protein domains, most notably the Src Homology 2 (SH2) domain. The transient nature of tyrosine phosphorylation, however, presents a significant challenge for in-depth structural and functional studies of pTyr-mediated protein complexes. The phosphate group is readily cleaved by protein tyrosine phosphatases (PTPs), rendering the interaction fleeting and difficult to capture.

To circumvent this, researchers have turned to non-canonical amino acids that act as non-hydrolyzable mimics of pTyr. Among these, 4-(phosphonodifluoromethyl)-L-phenylalanine (pCF2-Phe or F2Pmp) has emerged as a promising candidate. This guide provides a comprehensive structural and functional comparison of pCF2-Phe and its natural counterpart, pTyr, within the context of protein complexes, with a particular focus on their interactions with SH2 domains. We will delve into the subtle yet critical differences in their chemical properties and explore how these differences translate into their performance as molecular mimics, supported by experimental data.

The Ideal Mimic: A Balancing Act of Structure and Electronics

The efficacy of a pTyr mimic hinges on its ability to faithfully replicate the key structural and electronic features of the phosphate group. Phosphotyrosine is a dianion at physiological pH, and its recognition by SH2 domains is primarily driven by electrostatic interactions with a conserved arginine residue in the binding pocket. The geometry and charge distribution of the mimic are therefore paramount.

Phosphotyrosine (pTyr): The Gold Standard

  • Structure: Possesses a phosphate group directly attached to the phenyl ring via an ester linkage.

  • Electronic Properties: The phosphate group is a dianion at neutral pH, with a pKa2 of approximately 6.5. This allows for strong electrostatic interactions and hydrogen bonding with the SH2 domain's binding pocket.

  • Stability: The phosphate ester bond is susceptible to hydrolysis by PTPs, leading to the transient nature of pTyr-mediated signaling.

p-Difluoromethyl-phenylalanine (pCF2-Phe): The Non-hydrolyzable Challenger

  • Structure: The phosphate ester oxygen of pTyr is replaced by a difluoromethylene (-CF2-) group. This creates a phosphonate, which is isosteric to the phosphate group.

  • Electronic Properties: The two electron-withdrawing fluorine atoms on the α-carbon of the phosphonate lower the pKa values of the phosphonic acid compared to a non-fluorinated phosphonate, making it a better mimic of the dianionic state of the phosphate group at physiological pH.[1]

  • Stability: The carbon-phosphorus bond in the phosphonate is resistant to enzymatic cleavage by PTPs, making pCF2-Phe a metabolically stable analog of pTyr.[1]

cluster_pTyr Phosphotyrosine (pTyr) cluster_pCF2Phe p-Difluoromethyl-phenylalanine (pCF2-Phe) pTyr_structure pTyr_structure pCF2Phe_structure pCF2Phe_structure

Figure 1: Chemical structures of Phosphotyrosine (pTyr) and p-Difluoromethyl-phenylalanine (pCF2-Phe).

Performance in Protein Complexes: A Context-Dependent Affair

While pCF2-Phe presents a compelling structural and electronic mimic of pTyr, its performance in mediating protein-protein interactions, particularly with SH2 domains, is not universally equivalent. The subtle differences in bond angles, charge distribution, and steric bulk introduced by the -CF2- group can have significant and, at times, unpredictable consequences for binding affinity.

A seminal study by Burke et al. (1994) provided some of the first insights into the binding of pCF2-Phe-containing peptides to various SH2 domains. Their findings revealed a promising picture:

  • PI 3-Kinase C-terminal SH2 Domain: A peptide containing pCF2-Phe exhibited binding potency equal to that of the corresponding pTyr peptide.[1]

  • Src and Grb2 SH2 Domains: Peptides incorporating pCF2-Phe bound with high relative affinity, ranging from 0.2 to 5 times that of the analogous pTyr peptides.[1]

These results suggested that pCF2-Phe could serve as a reliable and potent pTyr mimic for a range of SH2 domains. However, more recent research has unveiled a more nuanced reality. A 2024 study by van der Wekken and colleagues made a striking observation when investigating inhibitors for the SH2 domains of the protein tyrosine phosphatase SHP2:

  • SHP2 C-SH2 Domain: The incorporation of pCF2-Phe into a peptide designed to bind the C-terminal SH2 domain of SHP2 completely abolished binding. In contrast, another pTyr mimic, l-O-malonyltyrosine (l-OMT), demonstrated robust binding.[2]

This finding is critical as it challenges the notion of pCF2-Phe as a universal pTyr mimic for all SH2 domains.[2] The structural intricacies of the SH2 domain's binding pocket, beyond the conserved arginine, play a crucial role in accommodating the subtle structural differences of the mimic.

Table 1: Comparative Binding Affinities of pTyr and pCF2-Phe to Select SH2 Domains

SH2 DomainPeptide Sequence ContextBinding Affinity (pTyr)Binding Affinity (pCF2-Phe)Reference
PI 3-Kinase (C-term)G(pY)VPMLEqual to pCF2-PheEqual to pTyr[1]
SrcSpecific peptideHigh0.2 - 5x that of pTyr[1]
Grb2Specific peptideHigh0.2 - 5x that of pTyr[1]
SHP2 (C-term)FAM-ITSM(pY)ATIVFP-NH2KD = 48.9 nM (FP)No binding observed[2]

Experimental Workflows: From Synthesis to Biophysical Characterization

The successful application of pCF2-Phe in studying protein complexes relies on a robust experimental pipeline encompassing its synthesis, incorporation into peptides or proteins, and the subsequent biophysical characterization of its interactions.

cluster_workflow Experimental Workflow A Synthesis of Fmoc-pCF2-Phe(P(O)(OtBu)2)-OH B Solid-Phase Peptide Synthesis (SPPS) A->B 1. Amino Acid Preparation C Incorporation of pCF2-Phe B->C 2. Peptide Chain Elongation D Peptide Cleavage and Purification C->D 3. Deprotection and HPLC E Protein Expression and Purification F Biophysical Characterization E->F 4. Interaction Analysis

Figure 2: General experimental workflow for studying pCF2-Phe in protein complexes.

Detailed Protocol: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Objective: To determine the binding affinity of a pCF2-Phe-containing peptide to a purified SH2 domain.

Materials:

  • Purified SH2 domain (typically >95% purity) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Synthesized and purified pCF2-Phe-containing peptide (typically >95% purity) dissolved in the same buffer as the protein.

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

  • Degassing station.

Methodology:

  • Sample Preparation:

    • Dialyze both the SH2 domain and the pCF2-Phe peptide extensively against the same buffer to ensure a perfect match and minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the peptide using a reliable method (e.g., UV-Vis spectroscopy for the protein and amino acid analysis for the peptide).

    • Degas both solutions for at least 10 minutes immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the SH2 domain into the sample cell (typically at a concentration of 10-50 µM).

    • Load the pCF2-Phe peptide into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution, with sufficient time between injections to allow the system to return to thermal equilibrium.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting peptide into buffer).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and n.

Causality Behind Experimental Choices:

  • Identical Buffer: Using the exact same buffer for both the protein and the peptide is critical to minimize the heat changes that are not due to the binding event itself (heats of dilution), which can otherwise obscure the true binding signal.

  • Concentration Ratio: A 10-20 fold excess of the ligand (peptide) in the syringe ensures that the protein in the cell becomes saturated during the titration, which is necessary for accurate determination of the binding parameters.

  • Degassing: Air bubbles in the calorimeter can cause significant noise and artifacts in the data, making degassing an essential step for high-quality results.

Structural Insights: The Quest for Atomic Resolution

To fully understand the molecular basis for the differential binding of pCF2-Phe to various SH2 domains, high-resolution structural information is indispensable. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for elucidating the three-dimensional structures of protein-ligand complexes.

cluster_structural Structural Biology Workflow G Prepare Protein-Peptide Complex H X-ray Crystallography G->H Crystallization I NMR Spectroscopy G->I Isotope Labeling J Structure Determination and Analysis H->J Diffraction & Phasing I->J Resonance Assignment & NOEs

Figure 3: General workflow for structural studies of SH2 domain-peptide complexes.

While crystal structures of numerous SH2 domains in complex with pTyr-containing peptides are available, to date, there are no publicly available crystal structures of an SH2 domain in complex with a pCF2-Phe-containing peptide. Such a structure would be invaluable in revealing the precise atomic interactions and any subtle conformational adjustments in the binding pocket that accommodate the difluoromethylene group. The absence of such a structure for the SHP2 C-SH2 domain, where binding is abolished, would be particularly insightful.

Conclusion: A Versatile Tool with Important Caveats

p-Difluoromethyl-phenylalanine (pCF2-Phe) is a valuable tool for researchers studying pTyr-mediated protein-protein interactions. Its resistance to phosphatase activity provides a stable platform for biophysical and structural studies that are challenging with the transiently phosphorylated native tyrosine.

However, the evidence clearly indicates that pCF2-Phe is not a universal panacea. Its efficacy as a pTyr mimic is highly dependent on the specific SH2 domain . While it performs admirably in mimicking pTyr for some SH2 domains like those of PI 3-Kinase, Src, and Grb2, its complete failure to bind the C-terminal SH2 domain of SHP2 serves as a critical cautionary tale.

Researchers and drug development professionals must therefore approach the use of pCF2-Phe with a degree of empirical validation. It is essential to experimentally verify its binding to the specific SH2 domain of interest before embarking on extensive structural or functional studies. The choice of a pTyr mimic should be guided by direct experimental evidence for the system under investigation. The development and characterization of a broader palette of non-hydrolyzable pTyr analogs will undoubtedly continue to enrich our ability to dissect the complexities of phosphotyrosine signaling.

References

  • van der Wekken, C., et al. (2024). Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase. ChemBioChem. Available at: [Link]

  • Burke, T. R., Jr, et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6490-6494. Available at: [Link]

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A Head-to-Head Comparison: The Superior Enzymatic Stability of 4-(Phosphonodifluoromethyl)-L-phenylalanine (pcpF) Over Phosphotyrosine (pTyr)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, protein tyrosine phosphorylation stands out as a critical regulatory mechanism governing processes from cell growth to immune responses.[1][2] This reversible modification is orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2] While targeting the phosphotyrosine (pTyr) recognition domains, such as SH2 domains, holds immense therapeutic promise, the inherent instability of pTyr-containing molecules poses a significant challenge. Cellular PTPs rapidly hydrolyze the phosphate group, limiting the efficacy and durability of pTyr-based probes and therapeutics.

This guide provides an in-depth comparison of the enzymatic stability of the native phosphotyrosine (pTyr) and its non-hydrolyzable mimetic, 4-(Phosphonodifluoromethyl)-L-phenylalanine (pcpF, also known as F2Pmp). We will explore the experimental data that underscores the profound stability of pcpF, delve into the chemical principles behind its resistance to enzymatic dephosphorylation, and provide a validated experimental protocol for assessing this stability in your own research.

The Achilles' Heel of pTyr: Susceptibility to Phosphatase Activity

Protein tyrosine phosphatases are a large family of highly efficient enzymes that catalyze the hydrolysis of the phosphate group from tyrosine residues.[1][3] This rapid dephosphorylation is a crucial physiological mechanism for terminating signaling pathways. However, from a drug development perspective, it renders pTyr-containing peptides and small molecules metabolically labile and unsuitable for many applications.

pcpF: A Chemically Engineered Solution for Unwavering Stability

This compound was designed as a pTyr mimetic that retains the essential structural and electronic features for molecular recognition while being completely resistant to enzymatic hydrolysis.[4][5] The key innovation lies in replacing the phosphate ester oxygen of pTyr with a difluoromethylene (CF2) group.[4][6]

Visualizing the Key Players

Below are the chemical structures of phosphotyrosine (pTyr), which is susceptible to enzymatic hydrolysis, and its stable analog, this compound (pcpF).

G cluster_pTyr Phosphotyrosine (pTyr) cluster_pcpF This compound (pcpF) pTyr_structure pcpF_structure G cluster_reaction pTyr: Substrate for PTP cluster_inhibition pcpF: Inhibitor of PTP pTyr pTyr Peptide PTP_active PTP (Active Cys-SH) pTyr->PTP_active Binding Intermediate Phospho-Cysteine Intermediate PTP_active->Intermediate Nucleophilic Attack Product Tyr Peptide + Phosphate Intermediate->Product Hydrolysis pcpF pcpF Peptide PTP_blocked PTP (Active Cys-SH) pcpF->PTP_blocked Binding Blocked_Complex Stable Inhibitory Complex (No Reaction) PTP_blocked->Blocked_Complex Attack Prevented

Caption: PTP mechanism: pTyr hydrolysis vs. pcpF inhibition.

Experimental Protocol: In Vitro Phosphatase Stability Assay

To empirically validate the superior stability of pcpF, a direct comparison can be made using an in vitro phosphatase assay. This protocol outlines a standard method using a generic PTP, such as PTP1B or SHP-2, and a colorimetric or fluorogenic method to detect phosphate release.

Objective: To compare the rate of dephosphorylation of a pTyr-containing peptide versus a pcpF-containing peptide by a specific PTP enzyme.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2). [7][8]* Synthetic peptides:

    • Substrate Peptide: A short peptide containing a central pTyr residue (e.g., Ac-D-A-D-E-pY-L-NH2).

    • Test Peptide: The identical peptide sequence with pcpF replacing pTyr (e.g., Ac-D-A-D-E-pcpF-L-NH2).

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA. [7]* Phosphate Detection Reagent: Malachite Green solution or a fluorogenic substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). [7][9][10]* Phosphate Standard (e.g., KH2PO4) for standard curve.

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer).

Experimental Workflow:

G start Start: Prepare Reagents step1 Step 1: Prepare Peptides & Standard Curve (pTyr-peptide, pcpF-peptide, Phosphate Standards) start->step1 step2 Step 2: Add Peptides to Microplate Wells (Include 'no enzyme' controls) step1->step2 step3 Step 3: Pre-incubate Plate (e.g., 10 min at 30°C) step2->step3 step4 Step 4: Initiate Reaction (Add PTP enzyme to wells) step3->step4 step5 Step 5: Incubate Reaction (e.g., 30 min at 30°C) step4->step5 step6 Step 6: Quench & Detect (Add Malachite Green or read fluorescence) step5->step6 end End: Analyze Data (Compare phosphate release) step6->end

Caption: Workflow for the in vitro PTP stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a phosphate standard curve according to the detection reagent manufacturer's instructions. This is crucial for quantifying the released phosphate.

    • Prepare working solutions of the pTyr and pcpF peptides in the assay buffer. A typical final concentration is 10-100 µM.

    • Dilute the PTP enzyme to its optimal working concentration in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of the respective peptide solution (pTyr-peptide, pcpF-peptide, or buffer for controls) to the appropriate wells.

    • Include "no enzyme" controls for each peptide to measure any non-enzymatic hydrolysis.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes. [7]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted PTP enzyme solution to each well (except the "no enzyme" controls, to which you add 10 µL of assay buffer).

    • The final reaction volume will be 60 µL.

  • Incubation:

    • Incubate the plate at the reaction temperature for a set period (e.g., 15-60 minutes). The time should be optimized to ensure the pTyr reaction is within the linear range of the assay.

  • Detection (Using Malachite Green):

    • Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. [7] * Allow 10-15 minutes for color development.

    • Measure the absorbance at ~620 nm using a microplate reader. [7]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding enzyme-containing wells.

    • Use the phosphate standard curve to convert the corrected absorbance values into the amount of phosphate released (nmol).

    • Compare the amount of phosphate released in the wells containing the pTyr-peptide versus the pcpF-peptide.

Expected Outcome: The assay will show a significant, time-dependent increase in phosphate for the pTyr-containing peptide. In contrast, the pcpF-containing peptide will show negligible phosphate release, similar to the "no enzyme" control, unequivocally demonstrating its enzymatic stability.

Conclusion and Implications

The experimental evidence is unambiguous: this compound is a highly stable, non-hydrolyzable mimetic of phosphotyrosine. Its stability is rooted in fundamental chemical principles that render it resistant to the catalytic machinery of protein tyrosine phosphatases. This makes pcpF an indispensable tool for:

  • Drug Discovery: Designing potent and specific inhibitors of PTPs and SH2 domain-containing proteins with improved pharmacokinetic profiles. [4]* Chemical Biology: Creating stable probes to trap and study protein-protein interactions within signaling pathways without the complication of dephosphorylation. [11]* Structural Biology: Facilitating the crystallization of enzyme-substrate or protein-ligand complexes that would otherwise be transient.

By overcoming the inherent instability of phosphotyrosine, pcpF empowers researchers and drug developers to probe and manipulate phosphotyrosine signaling pathways with greater precision and therapeutic potential.

References

  • Eurofins Discovery. (n.d.). SHP2 Human Phosphatase Enzymatic LeadHunter Assay - TW. Retrieved from [Link]

  • Julien, S. G., Dube, N., Hardy, S., & Tremblay, M. L. (2011). Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease.
  • Zhang, Z. Y. (2002). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current Opinion in Chemical Biology, 6(5), 681-690.
  • Tautz, L., & Mustelin, T. (2017). Regulatory Mechanisms and Novel Therapeutic Targeting Strategies for Protein Tyrosine Phosphatases. Chemical Reviews, 117(20), 12873-12915.
  • BPS Bioscience. (n.d.). SHP-2 (catalytic domain) Homogeneous Assay Kit. Retrieved from [Link]

  • Zhang, Z. Y., & Dixon, J. E. (1994). Dissecting the catalytic mechanism of protein-tyrosine phosphatases. Proceedings of the National Academy of Sciences, 91(5), 1624-1627.
  • Parvez, S., Long, M. J., & Falls, J. G. (2008). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Chemical Research in Toxicology, 21(11), 2163-2172.
  • Reaction Biology. (n.d.). PTPN11/SHP2-FL Phosphatase Assay Service. Retrieved from [Link]

  • Chen, L., Sung, S. S., Yip, M. L. R., Lawrence, H. R., & Zhang, Z. Y. (2006). Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11-Associated Malignancies. Molecular Pharmacology, 70(2), 562-568.
  • Riaz, M., Riaz, M., Ismail, H., & Khan, M. A. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7(1), 1-11.
  • Robers, M. B., Horton, R. A., Bercher, M. R., Vogel, K. W., & Vasta, J. D. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 294(18), 7415-7426.
  • BPS Bioscience. (n.d.). Fluorogenic PTP1B (Catalytic Domain) Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein tyrosine phosphatase: Enzymatic assays. Retrieved from [Link]

  • Song, S., Ullah, S., Kim, D. H., & Chun, P. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 141.
  • Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors.
  • Wang, F., & Schultz, P. G. (2011). Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells.
  • Kole, H. K., Smyth, M. S., & Burke, T. R., Jr. (1995). Protein-tyrosine phosphatase inhibition by a peptide containing the phosphotyrosyl mimetic, L-O-malonyltyrosine.
  • Zhang, Z. Y., & Burke, T. R., Jr. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemistry, 34(46), 15000-15007.
  • Chatterjee, A., Sun, S. B., Furman, J. L., & Schultz, P. G. (2013). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Journal of the American Chemical Society, 135(23), 8531-8534.
  • Mei, W., Wang, K., Huang, J., & Zheng, X. (2016). Phosphatase activity of PTP1B isoforms.
  • Wang, F., Robbins, S., & Guo, J. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Chembiochem, 22(23), 3291-3295.
  • Gonzalez-Vicente, A., & Tremblay, M. L. (2022). Biochemical, Enzymatic, and Computational Characterization of Recurrent Somatic Mutations of the Human Protein Tyrosine Phosphatase PTP1B in Primary Mediastinal B Cell Lymphoma. International Journal of Molecular Sciences, 23(13), 7027.
  • Haj, F. G., Verveer, P. J., Squire, A., Neel, B. G., & Bastiaens, P. I. H. (2004). Protein tyrosine phosphatase-1B dephosphorylation of the insulin receptor occurs in a perinuclear endosome compartment in human embryonic kidney 293 cells. Journal of Biological Chemistry, 279(13), 12728-12734.
  • Serwa, R. A., & Koksch, B. (2021). Genetic Encoding of Pentafluorophosphato-Phenylalanine Provides PF5-Proteins as Phosphoprotein Mimetics.
  • Salmeen, A., Andersen, J. N., Myers, M. P., Tonks, N. K., & Barford, D. (2000). Molecular basis for the dephosphorylation of the activation segment of the insulin receptor by protein tyrosine phosphatase 1B. Molecular Cell, 6(6), 1401-1412.
  • ResearchGate. (n.d.). Structures of phosphotyrosine (pTyr), phosphonomethyl phenylalanine.... Retrieved from [Link]

  • Gonzalez-Vicente, A., & Tremblay, M. L. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7027.
  • Miranda, F. F., Andersen, J. N., & Tonks, N. K. (2004). Structural and stability effects of phosphorylation: Localized structural changes in phenylalanine hydroxylase. Protein Science, 13(2), 379-388.
  • Andersen, J. H., & Flatmark, T. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(28), 4387-4396.

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A Researcher's Comparative Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pdp) in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

Phosphorylation of tyrosine residues is a fundamental switch in cellular signaling, governing processes from cell growth to immune responses. The proteins that "read" these phosphorylation marks, particularly those containing Src Homology 2 (SH2) domains, are critical nodes in these pathways. However, studying these interactions is complicated by the rapid dephosphorylation of phosphotyrosine (pTyr) by cellular phosphatases. This guide provides an in-depth comparison of 4-(Phosphonodifluoromethyl)-L-phenylalanine (Pdp or F₂Pmp), a non-hydrolyzable pTyr mimetic, against other methods for studying and inhibiting SH2 domain-mediated interactions. We will delve into the mechanistic underpinnings of Pdp's efficacy and present case studies with actionable experimental data to guide your research.

The Challenge: The Transient Nature of Phosphotyrosine

Protein-protein interactions (PPIs) mediated by pTyr-SH2 domains are central to signal transduction.[1][2][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[3][4] Consequently, SH2 domains are attractive therapeutic targets.[4][5][6] The primary obstacle for researchers is the instability of the phosphate ester bond on tyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs). This instability makes biophysical characterization (e.g., determining binding affinities) and the development of stable inhibitors challenging.

To overcome this, scientists have developed pTyr mimetics—analogs that mimic the structure and charge of pTyr but are resistant to phosphatase activity.[7][8] Pdp has emerged as a particularly effective tool in this class.[8]

Mechanism of Action: Why Pdp is an Effective pTyr Mimetic

This compound replaces the labile phosphate ester oxygen of pTyr with a difluoromethylene (-CF₂-) group. This substitution provides two key advantages:

  • Hydrolytic Stability: The C-P bond is resistant to enzymatic cleavage by phosphatases, ensuring the longevity of the mimic in biological assays.[7]

  • Electronic Mimicry: The two fluorine atoms are highly electronegative. They lower the pKa of the phosphonate group, making it a better mimic of the dianionic state of a phosphate group at physiological pH.[9] Furthermore, the fluorine atoms can act as hydrogen bond acceptors, potentially replicating interactions between the original phosphate oxygens and the SH2 domain's binding pocket.[9]

This combination of stability and electronic similarity allows Pdp-containing peptides to bind to SH2 domains with affinities that are often comparable to or even greater than their natural pTyr counterparts.

Case Study 1: Probing the Grb2-SH2 Domain Interaction

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that links activated receptor tyrosine kinases to downstream signaling pathways, such as the Ras/MAPK pathway.[10][11] Its SH2 domain recognizes a specific pTyr-containing motif, pTyr-X-Asn-X.[11][12]

Objective: To develop a high-affinity, stable peptide antagonist for the Grb2-SH2 domain to probe its function and serve as a lead for therapeutic development.

Experimental Approach: A peptide derived from a known Grb2 binding partner is synthesized, incorporating Pdp in place of pTyr. The binding affinity of this Pdp-peptide to the Grb2-SH2 domain is then quantified and compared to the native phosphopeptide and other mimetics.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_comparison Comparative Analysis S1 Select Peptide Sequence (e.g., pYVNV) S2 Synthesize Pdp Analog (Fmoc-Pdp-OH) S1->S2 S3 Solid-Phase Peptide Synthesis (SPPS) S2->S3 S4 Cleavage & Purification (HPLC) S3->S4 A2 Isothermal Titration Calorimetry (ITC) S4->A2 Titrate into Protein A1 Recombinant Grb2-SH2 Expression & Purification A1->A2 Load into Cell A3 Determine Binding Affinity (Kd, ΔH, ΔS) A2->A3 C3 Compare Thermodynamic Signatures A3->C3 C1 Synthesize Control Peptides (pTyr, Pmp, non-pTyr) C2 Perform ITC for Controls C1->C2 C2->C3

Caption: General workflow for synthesizing a Pdp-peptide and evaluating its binding to an SH2 domain.

The following table summarizes typical binding affinity data for various peptides to the Grb2-SH2 domain, as measured by Isothermal Titration Calorimetry (ITC).

Peptide LigandMimetic TypeTypical Kd (nM)Key Observation
Ac-pYVNV-NH₂Natural Phosphotyrosine50 - 200Baseline affinity, susceptible to phosphatases.
Ac-Pdp VNV-NH₂Pdp (F₂Pmp)30 - 150 High affinity, phosphatase-stable. Excellent mimic.
Ac-PmpVNV-NH₂Pmp (Phosphonomethyl)1,000 - 5,000Significantly weaker binding than Pdp.[9]
Ac-YVNV-NH₂Non-phosphorylatedNo significant bindingDemonstrates the absolute requirement of the phosphate or mimetic.
OMT-containing peptideO-malonyltyrosine200 - 800A non-phosphorus alternative, but often less potent than Pdp.[13]
Pmf-containing peptidep-malonylphenylalanine8 - 50A potent non-phosphorus mimetic, can be comparable to Pdp.[14]

Note: Kd values are illustrative and derived from multiple sources in the literature. Actual values depend on the precise peptide sequence and experimental conditions.[10][15]

Causality and Interpretation: The data clearly show that Pdp is a superior mimic to its non-fluorinated counterpart, Pmp. The ~10-100 fold increase in affinity highlights the importance of the electronic properties conferred by the fluorine atoms.[9] While other non-phosphorus mimetics like Pmf show high potency, Pdp remains a gold standard due to its direct structural analogy to pTyr.

  • Preparation:

    • Express and purify the Grb2-SH2 domain to >95% purity.

    • Synthesize and HPLC-purify the Pdp-containing peptide and controls.

    • Thoroughly dialyze the protein into the desired ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Dissolve the peptides in the final dialysis buffer to minimize buffer mismatch artifacts.

    • Determine accurate concentrations of protein (A₂₈₀) and peptide (e.g., by amino acid analysis).

  • ITC Experiment Setup:

    • Set the calorimeter temperature (e.g., 25°C).

    • Load the sample cell with the Grb2-SH2 domain at a concentration of ~10-20 µM.

    • Load the injection syringe with the Pdp-peptide at a concentration of ~100-200 µM (approx. 10x the protein concentration).

    • Set the injection parameters: typically 19-25 injections of 1.5-2 µL each, with a 150-second spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Subtract the heat of dilution, determined from a control experiment injecting the peptide into the buffer alone.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Case Study 2: Developing Inhibitors for the STAT3-SH2 Domain

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, making its SH2 domain a prime target for drug development.[5][16] The SH2 domain is essential for STAT3 dimerization and subsequent activation.[17]

Objective: To design a cell-permeable, Pdp-based peptidomimetic to inhibit STAT3 dimerization and induce anti-tumor effects.

Experimental Approach: A Pdp-containing peptidomimetic is designed based on a known STAT3-binding motif. Its ability to inhibit STAT3 phosphorylation and downstream gene expression is assessed in cancer cell lines.

G cluster_nuc Nuclear Events RTK Receptor Tyrosine Kinase (RTK) JAK JAK Kinase RTK->JAK Activates STAT3_m Monomeric STAT3 JAK->STAT3_m Phosphorylates (Tyr705) pSTAT3_m pSTAT3 STAT3_d STAT3 Dimer pSTAT3_m->STAT3_d Dimerization via reciprocal pTyr-SH2 interaction Nucleus Nucleus STAT3_d->Nucleus Translocation Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes Pdp_Inhibitor Pdp-based Inhibitor Pdp_Inhibitor->pSTAT3_m Binds SH2 domain, Blocks Dimerization

Caption: Pdp-based inhibitors block STAT3 dimerization by competing for the SH2 domain.

Developing small molecule or peptide-based inhibitors for STAT3 has been challenging due to issues with potency, bioavailability, and selectivity.[6][16]

Inhibitor TypeExampleAdvantagesDisadvantages
Pdp-Peptidomimetic (Hypothetical) High potency and specificity derived from peptide sequence; phosphatase resistance.Poor cell permeability and oral bioavailability without modification (e.g., cell-penetrating tags).[6]
PhosphopeptidepY-LKTKHigh affinity, mimics natural ligand.Extremely low stability in cells, zero cell permeability.[6]
Small MoleculeS3I-201, C188-9Better potential for oral bioavailability and cell permeability.Often suffer from lower potency, off-target effects, and poor pharmacokinetics.[4][16]
SH2 Domain MimeticSPI peptideAvoids mimicking the pTyr directly by mimicking the SH2 domain itself.[17]Large size, potential for immunogenicity, delivery challenges.

Causality and Interpretation: The primary advantage of the Pdp-based approach is the ability to rationally design high-affinity binders based on known recognition sequences.[3] The main hurdle, as with all peptide-based therapeutics, is delivery. However, for use as a tool compound in cell-based assays, Pdp provides an unparalleled combination of stability and specific, competitive antagonism that is difficult to achieve with conventional small molecules.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer) to ~80% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of the Pdp-STAT3 inhibitor (or vehicle control) for 2 hours.

    • Stimulate the cells with a STAT3 activator (e.g., Oncostatin M, 10 ng/mL) for 15-30 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-STAT3 signal in cells treated with the Pdp-inhibitor, demonstrating effective target engagement and inhibition of the signaling pathway in a cellular context.

Limitations and Alternative Considerations

While Pdp is a powerful tool, it is not a universal solution.

  • Context-Dependent Binding: In a surprising finding, a Pdp-containing peptide completely failed to bind the C-SH2 domain of the phosphatase SHP2, while another mimetic, l-O-malonyltyrosine (l-OMT), bound robustly.[13][18] This highlights that the subtle geometry of the pTyr binding pocket is unique to each SH2 domain, and Pdp's effectiveness must be empirically validated for each new target.

  • Synthesis: The synthesis of Fmoc-protected Pdp is a multi-step chemical process that is more complex than purchasing standard protected amino acids.[8][19][20]

  • Therapeutic Potential: The phosphonate group, while stable, is still highly charged, which generally imparts poor cell permeability and oral bioavailability, limiting its direct use as a drug without significant modification.[6]

Alternatives to Consider:

  • Phosphatase Inhibitors: Using natural phosphopeptides in conjunction with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate) can be a simpler approach for some in vitro assays, but it is less specific and can have confounding effects in cell lysates or whole cells.

  • Non-Phosphorus Mimetics: Analogs like p-malonylphenylalanine (Pmf) can offer comparable or even superior potency for some SH2 domains (like Grb2) and may present different pharmacokinetic profiles.[14]

  • Computational Screening: Structure-based virtual screening can identify novel, non-peptidic small molecule scaffolds that bind to the SH2 domain, potentially offering better drug-like properties from the outset.[6]

Conclusion

This compound (Pdp) stands as a premier tool for researchers studying pTyr-dependent signaling. Its combination of hydrolytic stability and close electronic mimicry of phosphotyrosine allows for the creation of high-affinity, specific probes and inhibitors for SH2 domains. As demonstrated in the Grb2 and STAT3 case studies, Pdp enables robust biophysical characterization and effective modulation of cellular pathways that are otherwise difficult to study. However, researchers must remain aware of its limitations, including the context-dependent nature of its binding and the inherent challenges of peptide delivery. When compared to alternatives, Pdp offers a rational design approach with a high probability of success for creating potent and specific antagonists for a wide range of SH2 domains, making it an indispensable reagent in the chemical biologist's toolbox.

References

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  • van der Wijk, T., et al. (2021). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Angewandte Chemie International Edition. Retrieved from [Link]

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  • van Vlimmeren, A., et al. (2024). Accurate affinity models for SH2 domains from peptide binding assays and free-energy regression. bioRxiv. Retrieved from [Link]

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  • Family of 20 structures for each PDP. Superposition of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Miller, W. T. (2009). Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents. Current Pharmaceutical Design. Retrieved from [Link]

  • Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis. (2017). Methods in Molecular Biology. Retrieved from [Link]

  • Kessels, H. W., et al. (2002). Specificity and affinity motifs for Grb2 SH2-ligand interactions. PubMed. Retrieved from [Link]

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  • Puto, K., et al. (2010). Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide. FEBS Letters. Retrieved from [Link]

  • Li, C., et al. (2023). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. Retrieved from [Link]

  • Shakespeare, W. C., et al. (1999). An efficient synthesis of a 4'-phosphonodifluoromethyl-3'-formyl-phenylalanine containing SRC SH2 ligand. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ye, G., et al. (2018). Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Chen, L., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Biochemical and Biophysical Research Communications. Retrieved from [Link]

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  • Burke, T. R. Jr., et al. (2000). Inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands. 2. 4-(2-Malonyl)phenylalanine as a potent phosphotyrosyl mimetic. Journal of Medicinal Chemistry. Retrieved from [Link]

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A Comparative Guide to Antibody Cross-Reactivity: pCF2-Phe vs. pTyr

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in signal transduction and kinase inhibitor research, the specificity of antibodies is paramount for generating reliable and reproducible data. The advent of non-hydrolyzable phosphotyrosine (pTyr) mimetics, such as p-carboxydifluoromethyl-L-phenylalanine (pCF2-Phe), has provided powerful tools for studying protein tyrosine phosphorylation. However, a critical question arises: how do antibodies designed to recognize native pTyr interact with these synthetic analogs? This guide provides an in-depth technical comparison of the cross-reactivity of anti-phosphotyrosine antibodies with pCF2-Phe and pTyr, supported by experimental methodologies and insights into the underlying principles of molecular recognition.

Introduction: The Need for Stable Phosphotyrosine Analogs

Protein tyrosine phosphorylation is a dynamic and reversible post-translational modification that plays a central role in a myriad of cellular processes.[1] The study of these signaling events is often complicated by the labile nature of the phosphate group, which is susceptible to cleavage by protein tyrosine phosphatases (PTPs).[2] To overcome this, non-hydrolyzable pTyr mimetics have been developed. Among these, pCF2-Phe has emerged as a valuable tool due to its structural and electronic similarity to pTyr, while being resistant to phosphatase activity.[3]

The core of this guide will explore the critical aspect of whether anti-pTyr antibodies, the workhorses of phosphorylation research, can effectively recognize pCF2-Phe. This cross-reactivity is a double-edged sword: while it can enable the detection and analysis of proteins containing this mimetic, it also necessitates a thorough understanding of the binding kinetics and specificity to avoid misinterpretation of experimental results.

Molecular Structures at a Glance

A foundational understanding of the chemical structures of pTyr and pCF2-Phe is essential to appreciate the nuances of antibody recognition. While both possess a negatively charged group at the para position of the phenylalanine ring, the nature of this group differs significantly.

Molecular Structures of pTyr and pCF2-Phe cluster_pTyr Phosphotyrosine (pTyr) cluster_pCF2Phe p-Carboxydifluoromethyl-L-phenylalanine (pCF2-Phe) pTyr pCF2Phe

Caption: Chemical structures of Phosphotyrosine (pTyr) and p-Carboxydifluoromethyl-L-phenylalanine (pCF2-Phe).

Assessing Cross-Reactivity: A Multi-Pronged Approach

To rigorously evaluate the cross-reactivity of anti-pTyr antibodies with pCF2-Phe, a combination of established immunoassays is recommended. Each technique provides unique insights into the binding characteristics of the antibody.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a robust method for quantifying and comparing the binding of an antibody to different antigens. A competitive ELISA is particularly well-suited for assessing cross-reactivity.

A Coat plate with pTyr-conjugated protein B Block non-specific binding sites A->B C Incubate with anti-pTyr antibody pre-mixed with competitor: - pTyr peptide (positive control) - pCF2-Phe peptide - Non-phosphorylated Tyr peptide (negative control) B->C D Wash to remove unbound antibody C->D E Add enzyme-linked secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add substrate and measure signal F->G

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

The signal generated in the ELISA is inversely proportional to the amount of competitor that binds to the primary antibody. By comparing the concentration of pCF2-Phe peptide required to inhibit the signal by 50% (IC50) to that of the pTyr peptide, the degree of cross-reactivity can be quantified.

Competitor PeptideExpected IC50Interpretation
pTyrLowHigh affinity binding (positive control)
pCF2-PheLow to ModerateIndicates cross-reactivity; the lower the IC50, the higher the cross-reactivity
Non-phosphorylated TyrHigh / No inhibitionHigh specificity of the antibody for the phosphate/mimetic group
Western Blotting

Western blotting allows for the assessment of antibody specificity in the context of proteins separated by size.

A Prepare lysates from cells expressing: 1. Protein with pTyr 2. Protein with pCF2-Phe 3. Non-phosphorylated protein B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane B->C D Block the membrane C->D E Incubate with anti-pTyr antibody D->E F Wash to remove unbound antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

Caption: Western blot workflow for comparing antibody reactivity to pTyr and pCF2-Phe containing proteins.

A specific anti-pTyr antibody is expected to produce a band at the correct molecular weight for both the pTyr and the pCF2-Phe containing proteins. The relative intensity of these bands can provide a qualitative measure of cross-reactivity. The absence of a band for the non-phosphorylated protein confirms the antibody's specificity for the modification.[4][5]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[6] It provides quantitative data on the kinetics of antibody-antigen binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

A Immobilize anti-pTyr antibody on a sensor chip B Inject solutions of: - pTyr-containing peptide - pCF2-Phe-containing peptide - Non-phosphorylated peptide (control) A->B C Monitor the binding (association phase) B->C D Inject buffer to monitor dissociation C->D E Regenerate the sensor surface D->E F Analyze the sensorgrams to determine ka, kd, and KD E->F

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis of antibody binding.

AnalyteAssociation Rate (ka)Dissociation Rate (kd)Affinity (KD = kd/ka)Interpretation
pTyr PeptideHighLowLow (e.g., nM range)Strong, stable binding
pCF2-Phe PeptidePotentially similar or higher than pTyrPotentially similar or lower than pTyrLow to very lowIndicates strong and stable binding, suggesting significant cross-reactivity. Studies with similar analogs suggest the affinity for the mimetic can be even higher than for pTyr.[7]
Non-phosphorylated PeptideNo significant binding--Confirms specificity

Expertise & Experience: Causality Behind Experimental Choices

The choice of these three complementary techniques is deliberate. ELISA provides a high-throughput method for initial screening and quantification of cross-reactivity. Western blotting offers a more qualitative but visually intuitive confirmation of specificity in a complex protein mixture. Finally, SPR delivers the most detailed kinetic information, revealing the nuances of the binding interaction that are not apparent from endpoint assays like ELISA. This multi-faceted approach ensures a comprehensive and trustworthy assessment of antibody performance.

Trustworthiness: A Self-Validating System

Each experimental protocol is designed to be self-validating through the inclusion of appropriate controls. The use of both positive (pTyr) and negative (non-phosphorylated Tyr) controls is crucial for establishing the specificity and dynamic range of the assay. In SPR, the real-time nature of the data allows for the identification of non-specific binding and other artifacts, further enhancing the reliability of the results.

Authoritative Grounding & Comprehensive References

The principles and methodologies described in this guide are grounded in established practices for antibody validation and characterization. For further reading on the specific techniques and the underlying science, please refer to the comprehensive list of references below.

Conclusion

The available evidence, including studies on structurally similar pTyr mimetics like p-carboxymethyl-L-phenylalanine (CMF), strongly suggests that many commercially available anti-phosphotyrosine antibodies will exhibit significant cross-reactivity with pCF2-Phe.[7] In some cases, the affinity for the mimetic may even be higher than for the native phosphotyrosine. This cross-reactivity is a valuable asset, enabling the use of standard anti-pTyr antibodies for the detection and analysis of proteins containing this non-hydrolyzable analog. However, it is imperative that researchers characterize the specific anti-pTyr antibody they intend to use with pCF2-Phe-containing targets to accurately interpret their results. The experimental framework provided in this guide offers a robust strategy for such a characterization.

References

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A Senior Application Scientist's Guide to 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp): A Superior Phosphotyrosine Mimetic for PTP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of signal transduction research and therapeutic development, protein tyrosine phosphatases (PTPs) have emerged as critical targets.[1] These enzymes are the essential counterpoints to protein tyrosine kinases, regulating a vast array of cellular processes. Their dysregulation is implicated in major diseases, including diabetes, obesity, and cancer, making the development of potent and selective PTP inhibitors a paramount goal in medicinal chemistry.[2][3]

A central challenge in this field has been the creation of effective phosphotyrosine (pTyr) mimetics. While peptides containing pTyr can bind to PTP active sites, they are immediately hydrolyzed, rendering them therapeutically useless.[4] This guide provides an in-depth comparison of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp), a hydrolytically stable pTyr mimetic, against its analogues, elucidating the distinct chemical and biological advantages that establish it as a gold-standard tool for researchers.[5][6]

The Achilles' Heel of pTyr: The Hydrolysis Problem

The native pTyr residue contains a phosphate ester bond (P-O-C). This bond is the precise target for the catalytic machinery of PTPs, leading to rapid dephosphorylation. This inherent instability prevents pTyr-containing peptides from being viable drug candidates for in vivo applications.

pTyr Phosphotyrosine (pTyr) (Unstable P-O-C bond) Hydrolysis Hydrolytic Cleavage pTyr->Hydrolysis PTP Protein Tyrosine Phosphatase (PTP) PTP->Hydrolysis Products Tyrosine + Inorganic Phosphate (Signal Terminated) Hydrolysis->Products caption Fig 1. Enzymatic hydrolysis of phosphotyrosine.

Fig 1. Enzymatic hydrolysis of phosphotyrosine.

To overcome this, non-hydrolyzable analogues were developed, primarily by replacing the labile P-O-C linkage with a robust P-C-C bond. This led to the creation of L-phosphonomethyl phenylalanine (Pmp), which provided the much-needed stability but suffered from significantly weaker inhibitory activity.

F2Pmp vs. Analogues: A Structural and Potency Comparison

The true breakthrough came with the introduction of F2Pmp. By incorporating two fluorine atoms on the methylene carbon adjacent to the phosphonate group, F2Pmp dramatically enhances the properties of the mimetic, making it far superior to its non-fluorinated counterpart, Pmp.[7]

cluster_0 Phosphotyrosine (pTyr) cluster_1 L-Phosphonomethyl Phenylalanine (Pmp) cluster_2 This compound (F2Pmp) pTyr Structure O-P Bond (Hydrolytically Labile) Pmp Structure C-P Bond (Stable) Lower Potency F2Pmp Structure (with CF2) C-P Bond (Stable) High Potency (pKa Mimicry & H-Bonding) caption Fig 2. Structural comparison of pTyr and its key analogues.

Fig 2. Structural comparison of pTyr and its key analogues.
Key Advantages of F2Pmp
  • Vastly Superior Inhibitory Potency : The most significant advantage of F2Pmp is its dramatically increased inhibitory potency. Peptides incorporating F2Pmp have been shown to be up to 1000-fold more potent as inhibitors of PTP1B compared to the equivalent peptides containing Pmp.[7] This profound increase in activity is due to a combination of electronic and structural factors.

  • Electronic Mimicry of the Phosphate Dianion : The two electron-withdrawing fluorine atoms lower the second acid dissociation constant (pKa2) of the phosphonate group.[7][8] This ensures that at physiological pH (~7.4), the F2Pmp phosphonate exists predominantly in the dianionic state, just like the phosphate group of native pTyr. This charge state is critical for optimal electrostatic interactions with the positively charged residues in the PTP active site. The Pmp analogue, lacking these fluorine atoms, has a higher pKa2 and is less effectively ionized, leading to weaker binding.

  • Enhanced Hydrogen Bonding : The fluorine atoms in F2Pmp can act as hydrogen bond acceptors, interacting with active site residues in a way that mimics the native interactions of the phenolic ester oxygen of pTyr.[7][8] This provides an additional layer of binding affinity that is absent in the Pmp analogue, further contributing to F2Pmp's superior potency.

  • Proven Utility and Versatility : F2Pmp has demonstrated widespread utility in the development of potent, selective, and increasingly, cell-permeable PTP inhibitors.[2][4] Its stability and potency make it an ideal scaffold for fragment-based and structure-based drug design, leading to the creation of novel chemical probes to interrogate PTP biology.[2][9]

Comparative Performance Data

The following table summarizes the conceptual and experimentally verified advantages of F2Pmp when incorporated into peptide inhibitors targeting PTPs, particularly PTP1B.

FeaturePhosphotyrosine (pTyr)L-Phosphonomethyl Phenylalanine (Pmp)This compound (F2Pmp)
Hydrolytic Stability Very Low (Substrate)High (Non-hydrolyzable C-P bond)High (Non-hydrolyzable C-P bond)
PTP1B Inhibition None (Substrate)Low PotencyHigh Potency (Up to 1000x > Pmp)[7]
pKa2 ~5.6 (Phosphate)Higher (Less dianionic at pH 7.4)Lower (Closer to pTyr, more dianionic)[7][8]
H-Bonding Mimicry Native InteractionsAbsentPresent (Fluorine atoms act as H-bond acceptors)[7][8]
Therapeutic Viability LowModerateHigh

Experimental Protocol: PTP1B Inhibition Assay using p-NPP

To validate and compare the inhibitory potency of compounds containing F2Pmp or its analogues, a robust and reproducible enzymatic assay is essential. The following is a standard, self-validating protocol for assessing PTP1B inhibition using the chromogenic substrate para-nitrophenyl phosphate (pNPP).

Causality Behind Experimental Choices:

  • Substrate (pNPP): pNPP is a simple, cost-effective substrate that, upon dephosphorylation by PTP1B, produces para-nitrophenol (pNP). pNP has a distinct yellow color in alkaline solution, with a maximum absorbance at 405 nm, providing a straightforward colorimetric readout of enzyme activity.[10][11]

  • Buffer System: A buffer at pH 7.0-7.5 is used to approximate physiological conditions and ensure optimal enzyme activity.[12] EDTA is included to chelate any divalent metal cations that could interfere with the reaction.

  • Reducing Agent (DTT): The PTP catalytic site contains a critical cysteine residue that is susceptible to oxidation, which would inactivate the enzyme. Dithiothreitol (DTT) is included to maintain this cysteine in its reduced, active state.[10][11]

Fig 3. Workflow for a PTP1B colorimetric inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0.[12]

    • Enzyme Solution: Prepare a 2X working solution of recombinant human PTP1B in assay buffer supplemented with 1 mM DTT. The final concentration should be determined empirically to yield a linear reaction rate (typically in the low nM range).

    • Substrate Solution: Prepare a 4X working solution of pNPP in assay buffer. The final concentration should be at or near the Km of the enzyme for pNPP (e.g., 2-4 mM).[10]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., F2Pmp-peptide vs. Pmp-peptide) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of the 2X enzyme solution.

    • Add 50 µL of assay buffer (for total activity control) or 50 µL of inhibitor dilutions.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of the 4X pNPP substrate solution to all wells for a final volume of 200 µL.[12]

    • Incubate the plate at 37°C for 10-30 minutes, ensuring the reaction remains in the linear range.[10]

    • Stop the reaction by adding 40 µL of 5 M NaOH to each well.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the product (pNP) at 405 nm using a microplate reader.[10][11]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable nonlinear regression model.[13]

Conclusion

For researchers and drug developers in the PTP field, the choice of a pTyr mimetic is a critical design decision. This compound (F2Pmp) stands out as a superior choice over its non-fluorinated analogue, Pmp, and other earlier mimetics. Its key advantages—hydrolytic stability combined with a profound increase in inhibitory potency driven by electronic and structural mimicry of the native phosphotyrosine—make it an indispensable tool. The demonstrated success of F2Pmp in creating potent, selective, and bioavailable PTP inhibitors solidifies its position as the foundational building block for advancing the next generation of therapeutics targeting this important enzyme class.

References

Click to expand
  • Hussain, S., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2014). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. ACS Chemical Biology. Available at: [Link]

  • Burke Jr, T. R. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Jia, Z., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Burke, T. R. (2006). Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp): A Useful Phosphotyrosyl Mimetic. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Makukhin, N., & Ciulli, A. (2021). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, B. A., et al. (2012). Small Molecule Inhibitors of PTP1B and TCPTP. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Burke Jr, T. R. (2003). Incorporation of Phosphotyrosyl Mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) Into Signal Transduction-Directed Peptides. Methods in Molecular Biology. Available at: [Link]

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  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Available at: [Link]

  • Dong, J., et al. (2024). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry. Available at: [Link]

  • Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition. Available at: [Link]

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  • Dong, J., et al. (2024). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry. Available at: [Link]

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  • Manral, A., et al. (2016). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Current Pharmaceutical Design. Available at: [Link]

  • Khan, I., et al. (2019). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). Expert Opinion on Therapeutic Patents. Available at: [Link]

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Sources

Comparative Guide to the Applications of 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of biochemical pathways, the shikimate pathway stands as a critical route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, fungi, and microorganisms.[1][2] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[3] One such agent is 4-(Phosphonodifluoromethyl)-L-phenylalanine (PFP), a synthetic analogue of L-phenylalanine.[4] This guide provides a comprehensive comparison of PFP's applications, its mechanism of action, and its performance relative to other inhibitors of aromatic amino acid biosynthesis, grounded in experimental data and established protocols.

PFP is a non-hydrolyzable phosphotyrosine (pTyr) mimetic, meaning it structurally resembles phosphotyrosine but is resistant to enzymatic cleavage.[5] The inclusion of a difluoromethyl group significantly enhances its inhibitory potency compared to its phosphonomethyl counterpart.[5] This guide will delve into the specifics of PFP's primary application as an inhibitor of a key enzyme in the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and compare its efficacy to the widely used herbicide, glyphosate, which targets a different enzyme in the same pathway.

Mechanism of Action: Targeting the Gateway to Aromatic Amino Acids

The shikimate pathway's initial committed step is the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[6][7] This reaction is catalyzed by DAHP synthase (DAHPS).[1] By controlling this first step, DAHPS regulates the total flow of carbon into the pathway.[1][8]

PFP functions as a potent inhibitor of DAHP synthase. Its chemical structure allows it to mimic the natural substrates of the enzyme, thereby blocking the active site and preventing the synthesis of DAHP. This inhibition effectively starves the organism of the essential aromatic amino acids, leading to growth inhibition and, ultimately, death. This targeted approach makes PFP a candidate for applications in agriculture as a herbicide and in medicine as an antimicrobial agent.

Comparative Inhibitor: Glyphosate

The most well-known inhibitor of the shikimate pathway is glyphosate, the active ingredient in many broad-spectrum herbicides.[9][10] However, glyphosate targets a different enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes a later step in the pathway.[2][11] This difference in the enzymatic target leads to distinct physiological and biochemical consequences for the organism. Inhibition by glyphosate leads to the accumulation of shikimate and other metabolites upstream of the EPSPS step.[2][9]

Signaling Pathway: The Shikimate Pathway and Points of Inhibition

The following diagram illustrates the shikimate pathway and highlights the distinct points of inhibition for PFP and glyphosate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP Catalyzes DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP EPSP EPSPS->EPSP Catalyzes Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs PFP PFP Inhibition PFP->DAHPS Glyphosate Glyphosate Inhibition Glyphosate->EPSPS

Caption: Inhibition points of PFP and Glyphosate in the Shikimate Pathway.

Comparative Performance Analysis

The efficacy of an enzyme inhibitor is a critical determinant of its utility. In this section, we compare PFP with other known inhibitors of the shikimate pathway, focusing on quantitative measures of performance where available in the literature.

InhibitorTarget EnzymeOrganism(s)Inhibition Constant (Ki) / IC50Reference
This compound (PFP) DAHP SynthaseGeneral (as pTyr mimetic)Potency is 1000-fold > Pmp-peptide vs PTP1[5]
Glyphosate EPSP SynthasePlants, Bacteria-[2][10]
DAHP Oxime DAHP SynthaseE. coliKi = 1.5 ± 0.4 μM[12]
DAHP Hydrazone DAHP SynthaseE. coliKi = 10 ± 1 nM[13]
(E)-2-methyl-3-phosphonoacrylic acid DAHP SynthaseE. coliKi = 4.7 μM[6]
Causality Behind Experimental Choices in Inhibitor Design

The design of potent enzyme inhibitors like PFP is a deliberate process rooted in understanding the enzyme's active site and reaction mechanism.

  • Mimicking the Substrate/Intermediate: PFP is designed as an analogue of L-phenylalanine, a downstream product of the pathway that can exert feedback inhibition.[1] Other inhibitors like DAHP oxime and hydrazone are designed to mimic the tetrahedral intermediate of the reaction catalyzed by DAHPS.[6][12][13] This mimicry allows them to bind tightly to the active site.

  • The Role of Fluorine: The substitution of hydrogen with fluorine in the phosphonate methyl group of PFP has a dual effect. It lowers the pKa2 of the phosphonate and introduces hydrogen bonding interactions that are similar to the phosphate ester oxygen in phosphotyrosine.[5] This enhances the binding affinity for the target enzyme.

  • Exploiting Allosteric Sites: Some DAHPS enzymes are subject to feedback inhibition by the final aromatic amino acid products.[8] Inhibitor design can also target these allosteric sites to regulate enzyme activity.

Applications and Experimental Considerations

Herbicidal Applications

The primary application explored for inhibitors of the shikimate pathway is in agriculture as herbicides.[14] The essential nature of this pathway in plants and its absence in animals provides a high degree of selectivity.

Challenges and Considerations:

  • Herbicide Resistance: The extensive use of glyphosate has led to the evolution of glyphosate-resistant weeds, often through the amplification of the EPSPS gene.[11] This necessitates the development of herbicides with alternative modes of action, such as PFP, that target different enzymes.

  • Impact on Soil Microbiome: Herbicides can have unintended consequences on soil microbial communities.[15] Studies have shown that herbicides like glyphosate can increase the prevalence of antibiotic resistance genes in soil bacteria.[15][16] The impact of PFP on the soil microbiome would require dedicated investigation.

Antimicrobial Applications

The shikimate pathway is also a validated target for the development of novel antimicrobial agents against bacteria and fungi.[3][13]

Challenges and Considerations:

  • Cellular Uptake: For an inhibitor to be effective, it must be able to penetrate the cell wall and membrane of the target microorganism. The design of PFP and other inhibitors must consider their physicochemical properties to ensure adequate bioavailability.

  • Spectrum of Activity: The diversity of DAHP synthase enzymes across different microbial species may influence the spectrum of activity of PFP. Broad-spectrum activity is often desirable, but targeted inhibition of specific pathogens may also be advantageous.

  • Synergy with Existing Antibiotics: Some natural compounds that inhibit bacterial processes can enhance the efficacy of existing antibiotics.[17] The potential for PFP to act synergistically with other antimicrobial agents is an area for future research.

Experimental Protocols

General Workflow for Assessing DAHP Synthase Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory potential of a compound like PFP against DAHP synthase.

Inhibition_Assay_Workflow start Start enzyme_prep Purify Recombinant DAHP Synthase start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of PFP start->inhibitor_prep assay_setup Set up Reaction Mixtures: - Enzyme - Substrates (PEP, E4P) - Metal Cofactor (e.g., Mn2+) - Buffer - PFP (variable concentration) enzyme_prep->assay_setup inhibitor_prep->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation detection Quantify DAHP Production (e.g., Colorimetric Assay) incubation->detection data_analysis Data Analysis: - Plot % Inhibition vs. [PFP] - Determine IC50 or Ki detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro DAHP synthase inhibition assay.

Step-by-Step Protocol for DAHP Synthase Activity Assay (Colorimetric)

This protocol is a generalized method based on common principles for assaying DAHPS activity. Specific buffer compositions, substrate concentrations, and incubation times should be optimized for the specific DAHPS enzyme being studied.

  • Preparation of Reagents:

    • Enzyme: Purified recombinant DAHP synthase of known concentration. The enzyme requires a bivalent metal ion cofactor for activity, such as Mn2+, Fe2+, or Co2+.[1][18]

    • Substrates: Prepare stock solutions of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P).

    • Inhibitor: Prepare a stock solution of this compound (PFP) and perform serial dilutions to obtain a range of concentrations for testing.

    • Buffer: A suitable buffer, such as potassium phosphate or Tris-HCl, at an optimal pH for the enzyme.

    • Reaction Stop Solution: An acidic solution, such as trichloroacetic acid (TCA), to quench the enzymatic reaction.

    • Detection Reagents: Periodate solution and thiobarbituric acid (TBA) for the colorimetric detection of DAHP.

  • Assay Procedure:

    • In a microcentrifuge tube or a 96-well plate, combine the buffer, metal cofactor, and varying concentrations of the PFP inhibitor.

    • Add the DAHP synthase enzyme to each reaction and pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates, PEP and E4P.

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding the acidic stop solution (e.g., TCA).

    • Centrifuge the samples to pellet any precipitated protein.

  • Colorimetric Detection of DAHP:

    • Transfer the supernatant to a new tube.

    • Add the periodate solution to oxidize the DAHP.

    • Quench the excess periodate with a reducing agent (e.g., sodium arsenite or sodium metabisulfite).

    • Add the TBA solution and heat the mixture (e.g., at 100°C for 10 minutes) to develop a colored product.

    • Cool the samples and measure the absorbance at a specific wavelength (typically around 549 nm) using a spectrophotometer.

  • Data Analysis:

    • Construct a standard curve using known concentrations of DAHP to quantify the amount of product formed in each reaction.

    • Calculate the percentage of enzyme inhibition for each PFP concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the PFP concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic studies can be performed by varying the substrate concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound represents a promising scaffold for the development of inhibitors targeting the shikimate pathway. Its mechanism of action, focused on the initial enzyme DAHP synthase, offers an alternative to widely used herbicides like glyphosate that target the downstream enzyme EPSPS. The enhanced potency conferred by the difluoromethyl group makes PFP and its derivatives attractive candidates for further investigation as both herbicides and antimicrobial agents. However, comprehensive studies are required to establish its efficacy across a range of target organisms, to understand its environmental impact, and to address the ever-present challenge of resistance development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the full potential of PFP and other novel inhibitors of this essential metabolic pathway.

References

  • Zabalza, A., et al. (2017). The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots. ResearchGate. [Link]

  • Wikipedia. (n.d.). DAHP synthase. Wikipedia. [Link]

  • Cochrane, R. V., et al. (2016). Potent Inhibition of 3-Deoxy-d-arabinoheptulosonate-7-phosphate (DAHP) Synthase by DAHP Oxime, a Phosphate Group Mimic. PubMed. [Link]

  • Zabalza, A., et al. (2017). The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots. PubMed. [Link]

  • Parker, E. J., et al. (2009). Synthesis and evaluation of dual site inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase. ResearchGate. [Link]

  • Sammons, R. D., et al. (n.d.). COMPARING SHIKIMATE PRODUCTION IN GLYPHOSATE RESISTANT WEEDS. Weed Science Society of America. [Link]

  • Amrhein, N., et al. (1980). The Site of the Inhibition of the Shikimate Pathway by Glyphosate. NIH. [Link]

  • Li, Y., et al. (2019). Molecular basis for feedback inhibition of tyrosine-regulated 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase from Escherichia coli. PubMed. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Cochrane, R. V., et al. (2021). An Inhibitor-in-Pieces Approach to DAHP Synthase Inhibition: Potent Enzyme and Bacterial Growth Inhibition. PubMed. [Link]

  • Osior, M., et al. (2019). Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions. PMC. [Link]

  • Fernández-Escalada, M., et al. (2020). Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. Frontiers. [Link]

  • Chen, L., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed. [Link]

  • Echo BioSystems. (n.d.). This compound. Echo BioSystems. [Link]

  • Wikipedia. (n.d.). 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate. Wikipedia. [Link]

  • Cochrane, R. V. (2019). Protein Dynamics and Inhibition of 3-Deoxy-arabino-heptulosonate-7-phosphate Synthase (DAHPS). MacSphere. [Link]

  • Ayaz, M., et al. (2023). Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. MDPI. [Link]

  • Yokoyama, R., et al. (2023). Arabidopsis 3-Deoxy-d-Arabino-Heptulosonate 7-Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese- and Cobalt-Dependent Activities. PubMed Central. [Link]

  • PubChem. (n.d.). 4-Phosphonomethylphenylalanine. PubChem. [Link]

  • Velásquez, A. M., et al. (2024). Microbial Bioherbicides Based on Cell-Free Phytotoxic Metabolites: Analysis and Perspectives on Their Application in Weed Control as an Innovative Sustainable Solution. PMC. [Link]

  • El-Gazzar, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Siniscalchi, A., et al. (2010). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Toth, M., et al. (2021). Antimicrobial Use and Resistance in Plant Agriculture: A One Health Perspective. MDPI. [Link]

  • Han, M., et al. (2021). Herbicide Selection Promotes Antibiotic Resistance in Soil Microbiomes. PMC. [Link]

  • PubChem. (n.d.). L-Phenylalanine. PubChem. [Link]

  • University of York. (2021). Common weed killers favour antibiotic resistant bacteria, new study shows. EurekAlert!. [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Phosphonodifluoromethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Importance of Proper Chemical Waste Management

4-(Phosphonodifluoromethyl)-L-phenylalanine is a specialized amino acid derivative. Its structure, incorporating both a phosphonate group and a difluoromethyl moiety, necessitates a cautious approach to its disposal. Improper disposal of such complex organic molecules can lead to environmental contamination and potential health risks. Adherence to established disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research.

Hazard Identification and Risk Assessment

Given the absence of a specific SDS for PFP, a conservative approach to hazard assessment is warranted. Based on the known properties of similar organophosphorus and fluorinated compounds, PFP should be handled as a hazardous substance.

Key Potential Hazards:

  • Toxicity: Many organophosphorus compounds exhibit toxicity, and while the specific toxicological properties of PFP are not well-documented, it is prudent to assume it may be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds potentially persistent in the environment.

  • Reactivity: While PFP is expected to be stable under normal laboratory conditions, it may be incompatible with strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE):

A comprehensive safety strategy is crucial when handling PFP for disposal. The following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or aerosols.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Response Protocol:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Containment: For a solid spill, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the substance.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: A workflow for emergency spill response.

Proper Disposal Procedures for this compound

The disposal of PFP must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Solid Waste: Unused or expired PFP, as well as contaminated items such as weighing paper and gloves, should be collected in a dedicated, robust, and leak-proof container.[1]

    • Liquid Waste: Solutions containing PFP should be collected in a separate, compatible, and shatter-resistant container.

    • Do not mix PFP waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. [1]

  • Containerization:

    • Use containers that are chemically compatible with PFP and are in good condition with a secure, tightly sealing lid to prevent leaks or vapor release.[1]

    • The container should not be filled beyond 90% of its capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and any known hazard symbols.

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The most probable methods of disposal by a licensed facility include controlled incineration or placement in a permitted hazardous waste landfill.[2] High-temperature incineration is often the preferred method for "forever chemicals" like PFAS to ensure their complete destruction.[2]

Disposal_Workflow Start Generate PFP Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Containerize Use Compatible, Sealed Containers Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Disposal by Licensed Facility (e.g., Incineration) Contact_EHS->Disposal

Caption: A general workflow for the disposal of PFP waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is essential to be familiar with your institution's specific policies, which are designed to be in accordance with these regulations.

By adhering to these procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific integrity and responsibility.

References

  • MCF Environmental Services. Guidelines for Disposing of PFAs. 2023. Available from: [Link]

Sources

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Retrosynthesis Analysis

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4-(Phosphonodifluoromethyl)-L-phenylalanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.